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  • Product: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
  • CAS: 1783487-69-3

Core Science & Biosynthesis

Foundational

In vitro mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one Abstract This guide outlines a comprehensive, multi-phase strategy for the in vitro chara...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Abstract

This guide outlines a comprehensive, multi-phase strategy for the in vitro characterization of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, a novel chemical entity with an unknown biological mechanism of action. Given the broad spectrum of activities associated with the quinoxaline scaffold—ranging from anticancer to antimicrobial and anti-inflammatory effects[1][2][3]—a systematic and unbiased approach is essential for target identification and validation. This document provides not just a series of protocols, but a logical framework for discovery, moving from broad phenotypic screening to specific target engagement and downstream pathway analysis. Each proposed experimental phase is designed to yield actionable data that informs the subsequent steps, ensuring a resource-efficient and scientifically rigorous investigation. We present detailed methodologies for foundational assays, including cell viability, broad-panel kinase screening, and target-specific functional assays, culminating in the analysis of downstream signaling events. This guide is intended for drug development professionals, pharmacologists, and cell biology researchers tasked with deciphering the molecular mechanisms of uncharacterized small molecules.

Introduction: The Quinoxaline Scaffold and the Investigational Compound

The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[4][5] Derivatives have been identified as inhibitors of critical cellular enzymes like DNA topoisomerases, histone deacetylases (HDACs), and various protein kinases, leading to their investigation as potential therapeutics for oncology, infectious diseases, and inflammatory conditions.[3][6][7]

The subject of this guide, 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (hereafter referred to as Cmpd-X), is a novel derivative for which no public data on biological activity exists. Its structure, featuring a tetrahydroquinoxalin-2-one core, suggests potential interactions with a range of biological targets. The purpose of this document is to provide a robust, field-proven workflow to systematically uncover its in vitro mechanism of action.

Our investigation will proceed through three logical phases:

  • Phase I: General Cytotoxicity and Phenotypic Screening. To determine if Cmpd-X exerts any biological effect at a cellular level.

  • Phase II: Broad Target Class Deconvolution. To narrow the field of potential targets to a specific protein family (e.g., kinases, GPCRs).

  • Phase III: Specific Target Validation and Downstream Pathway Analysis. To confirm direct engagement with a putative target and characterize the immediate cellular consequences.

This structured approach, visualized below, ensures that each experimental stage is built upon a solid foundation of data, a hallmark of trustworthy and efficient drug discovery.[8]

G cluster_0 Phase I: Phenotypic Screening cluster_1 Phase II: Target Deconvolution cluster_2 Phase III: Mechanism Validation P1_Start Start: Cmpd-X (Unknown Mechanism) P1_Assay Multi-Cell Line Cytotoxicity Assay (MTT) P1_Start->P1_Assay P1_Result Determine IC50 Values P1_Assay->P1_Result P2_Kinase Broad Kinase Panel Screen (e.g., 400+ kinases) P1_Result->P2_Kinase If Cytotoxic P2_GPCR GPCR Binding Screen (Radioligand Displacement) P1_Result->P2_GPCR If Cytotoxic P2_Other Other Screens (e.g., Enzyme Panels) P1_Result->P2_Other If Cytotoxic P3_Hit Identify Putative Target (e.g., Kinase Y) P2_Kinase->P3_Hit P3_Biochem Biochemical IC50 Assay (Confirms Direct Inhibition) P3_Hit->P3_Biochem P3_Cellular Western Blot for Downstream Signaling P3_Biochem->P3_Cellular P3_Conclusion Validated In Vitro Mechanism of Action P3_Cellular->P3_Conclusion

Figure 1: Overall workflow for MoA elucidation of Cmpd-X.

Phase I: Phenotypic Screening - The MTT Cell Viability Assay

The first critical question is whether Cmpd-X has any effect on cell viability or proliferation. A general cytotoxicity assay is the most direct way to answer this. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells.

Rationale for Experimental Design

We will screen Cmpd-X against a panel of cancer cell lines from diverse tissue origins (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) to identify potential tissue-specific sensitivities. A broad 10-point, 3-fold serial dilution starting from 100 µM will be used to ensure we capture a full dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50).

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture cells to ~80% confluency in appropriate growth medium.

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Cmpd-X in DMSO.

    • Perform a serial dilution series in culture medium to create 2X working concentrations of the compound.

    • Remove the seeding medium from the cells and add 100 µL of the medium containing the appropriate Cmpd-X concentration (or vehicle control, 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]

    • Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[10]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of MTT Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[12]

    • Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete solubilization of the formazan crystals.[12]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

Anticipated Data and Interpretation

The data will be plotted as percent viability versus log[Cmpd-X] and fitted to a sigmoidal dose-response curve to calculate IC50 values.

Table 1: Hypothetical Cytotoxicity Data for Cmpd-X

Cell Line Tissue of Origin Cmpd-X IC50 (µM)
A549 Lung Carcinoma 5.2
MCF-7 Breast Adenocarcinoma > 100
HCT116 Colorectal Carcinoma 2.8

| HepG2 | Hepatocellular Carcinoma | 4.1 |

An IC50 value below 10 µM in one or more cell lines would be considered a significant "hit" and would strongly justify proceeding to Phase II to identify the molecular target responsible for this cytotoxic effect. The differential sensitivity (e.g., high potency in HCT116, low in MCF-7) provides an early clue for target expression or pathway dependency.

Phase II: Broad Target Class Deconvolution

Assuming Cmpd-X demonstrates cytotoxic activity, the next step is to narrow down its molecular target from thousands of possibilities. A pragmatic approach is to screen the compound against large panels of representative protein families known to be critical for cell survival and proliferation.[8] Kinases are a primary suspect for any cytotoxic compound due to their central role in regulating virtually all cellular processes.[13]

Rationale for Kinase Panel Screening

We will utilize a commercial kinase screening service that employs a radiometric or fluorescence-based assay to measure the ability of Cmpd-X to inhibit the activity of a large panel (e.g., >400) of human protein kinases.[14] The compound will be tested at a single high concentration (e.g., 10 µM) to identify any kinase where activity is significantly inhibited (e.g., >50% inhibition). This provides a broad but effective survey of the kinome.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

While the exact protocol is specific to the screening vendor, the general principle for a radiometric assay, a classic gold standard, is as follows:[13]

  • Reaction Setup:

    • In a microplate, combine the specific kinase, its corresponding peptide substrate, and a buffer system containing MgCl₂.

    • Add Cmpd-X (at 10 µM) or a DMSO vehicle control.

    • Allow a brief pre-incubation for the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the phosphorylation reaction by adding ATP, including a radiolabeled [γ-³²P]ATP tracer.[13]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the enzyme kinetics.

  • Termination and Separation:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated peptide substrate will bind to the membrane, while the unreacted [γ-³²P]ATP will not.

    • Wash the membrane extensively to remove all unbound radioactivity.

  • Detection:

    • Quantify the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.

    • Calculate the percent inhibition relative to the DMSO control.

Data Presentation and Next Steps

The results are typically presented as a list of kinases and the corresponding percent inhibition.

Table 2: Hypothetical Kinase Panel Screening Results for Cmpd-X at 10 µM

Kinase Target Percent Inhibition
CDK2/CycA 98%
MAPK1 (ERK2) 95%
GSK3β 89%
EGFR 12%
SRC 8%

| ... (400+ other kinases) | < 50% |

A result like the one shown in Table 2 would be a major breakthrough. It strongly suggests that Cmpd-X is a potent and relatively selective inhibitor of the CDK2, MAPK1, and GSK3β kinases. These "hits" become the primary focus of Phase III.

Phase III: Target Validation and Downstream Pathway Analysis

The final phase involves confirming the direct inhibition of the putative kinase targets and demonstrating that this inhibition leads to the expected downstream cellular effects. This provides a causal link between the molecular action of the compound and the observed cellular phenotype (cytotoxicity).

Biochemical IC50 Determination

First, we must confirm the screening hits by running a full dose-response curve for each candidate kinase (CDK2, MAPK1, GSK3β) to determine the biochemical IC50. This is performed using the same in vitro kinase assay as in Phase II, but with a 10-point serial dilution of Cmpd-X. A potent biochemical IC50 (e.g., in the nanomolar range) confirms direct, high-affinity binding and inhibition.

Cellular Pathway Analysis via Western Blot

If Cmpd-X inhibits a kinase, the phosphorylation of that kinase's known downstream substrates should decrease in cells treated with the compound. Western blotting is the standard method to detect these changes in protein phosphorylation.[15]

Let's assume MAPK1 (ERK2) is our primary validated hit. A key downstream target of the MAPK/ERK pathway is the transcription factor c-Myc. Therefore, we hypothesize that treating cells with Cmpd-X will decrease the phosphorylation of ERK and its downstream targets.

G cluster_0 Ras Ras-GTP Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK p ERK ERK1/2 (MAPK1/3) MEK->ERK p Substrate Downstream Substrates (e.g., c-Myc, RSK) ERK->Substrate p Response Cellular Response (Proliferation, Survival) Substrate->Response CmpdX Cmpd-X CmpdX->ERK

Figure 2: Hypothesized inhibition of the MAPK/ERK pathway by Cmpd-X.

Detailed Experimental Protocol: Western Blot
  • Cell Treatment and Lysis:

    • Seed HCT116 cells in 6-well plates and grow to 80% confluency.

    • Treat cells with Cmpd-X at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2 hours). Include a DMSO vehicle control.

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with 100 µL of 1X SDS sample buffer containing protease and phosphatase inhibitors.[16] Scrape the cell lysate into a microcentrifuge tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli buffer.

    • Boil samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[15]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[16]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

      • Phospho-ERK (p-ERK)

      • Total ERK

      • β-Actin (as a loading control)

    • Wash the membrane three times for 5 minutes each with TBST.[17]

    • Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP).[17]

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[17]

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Expected Results and Final Conclusion

The Western blot should show a dose-dependent decrease in the p-ERK signal in Cmpd-X-treated cells, while the total ERK and β-Actin levels remain unchanged. This result would provide strong evidence that Cmpd-X engages and inhibits ERK in a cellular context, leading to the blockade of its downstream signaling.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • BMR. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • MDPI. (2025). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Retrieved from [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • PubMed. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • Johns Hopkins University. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Retrieved from [Link]

  • PMC. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]

  • Frontiers. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • Taylor & Francis. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Retrieved from [Link]

  • Frontiers. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Retrieved from [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]

  • International Journal of ChemTech Research. (2017). In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one Derivatives: A Comprehensive Technical Guide

Executive Summary Quinoxalin-2-ones and their derivatives are privileged nitrogen-rich heterocyclic scaffolds in medicinal chemistry, demonstrating profound efficacy as targeted anticancer agents (e.g., VEGFR-2 inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalin-2-ones and their derivatives are privileged nitrogen-rich heterocyclic scaffolds in medicinal chemistry, demonstrating profound efficacy as targeted anticancer agents (e.g., VEGFR-2 inhibitors) and antiviral therapeutics[1][2]. Within this chemical space, the 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one building block offers a highly specific physicochemical profile.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) profiling of these derivatives not merely as a checklist of assays, but as a mechanistic investigation. The N1-methylation eliminates a hydrogen bond donor, enhancing passive membrane permeability, while the C7-bromine atom increases lipophilicity and sterically blocks oxidative metabolism at a common aromatic "soft spot"[3]. This guide details the causal reasoning, self-validating protocols, and analytical workflows required to translate these derivatives from in vitro hits to in vivo lead compounds.

Structural Rationale & Physicochemical Profiling

Understanding the causality between molecular structure and PK outcomes is the foundation of drug development. The tetrahydroquinoxalin-2-one core provides a semi-rigid framework.

  • N1-Methylation: By capping the lactam nitrogen, we reduce the Polar Surface Area (PSA). This directly correlates with improved intestinal absorption and blood-brain barrier (BBB) penetration, though it may increase the volume of distribution ( Vd​ ) due to higher tissue partitioning.

  • 7-Bromo Substitution: Halogenation at the 7-position serves a dual purpose. Pharmacodynamically, it enables halogen bonding with target kinase hinge regions[2]. Pharmacokinetically, it acts as a metabolic shield, preventing CYP450-mediated aromatic hydroxylation at the C7 position, thereby prolonging the intrinsic half-life ( t1/2​ ).

Table 1: Target Physicochemical Parameters for Lead Derivatives
ParameterTarget Range for SeriesCausality / Impact on ADME
Molecular Weight (MW) 350 - 450 DaMaintains optimal diffusivity and oral bioavailability.
cLogP 2.5 - 4.0Balances aqueous solubility with membrane permeability.
Topological PSA (tPSA) < 90 ŲEnsures high passive transcellular permeability (Caco-2).
pKa (Basic Amine) 7.5 - 8.5Ensures partial ionization at physiological pH for solubility.

In Vitro ADME Methodologies

To ensure trustworthiness, every in vitro assay must operate as a self-validating system, utilizing positive/negative controls and internal standards to confirm assay integrity before data interpretation.

Metabolic Stability (Human Liver Microsomes)

This assay determines the Phase I metabolic clearance driven by Cytochrome P450 (CYP) enzymes.

Step-by-Step Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mix: Combine HLM (final protein concentration 0.5 mg/mL) with the 7-bromo-1-methyl derivative (final concentration 1 µM, keeping organic solvent <0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately transfer into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). Causality: Cold acetonitrile instantly denatures CYP proteins, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate microsomal activity.

Bidirectional Permeability (Caco-2)

This assay predicts human intestinal absorption and identifies efflux transporter (e.g., P-glycoprotein) liabilities.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Check: Add Lucifer Yellow (100 µM) to the apical chamber. Causality: Lucifer Yellow is a paracellular marker. A basal detection of <1% confirms the monolayer is intact and the tight junctions are functional, self-validating the biological barrier.

  • Dosing: Apply the derivative (10 µM) to the Apical (A) side for A-to-B transport, and to the Basolateral (B) side for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver compartments.

  • Analysis: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Mechanistic Visualizations

To conceptualize the metabolic fate and the experimental workflow of these derivatives, the following diagrams map the logical relationships of our PK profiling.

Clearance_Pathway Parent 7-Bromo-1-methyl Derivative CYP Phase I: CYP450 (Oxidation/Dealkylation) Parent->CYP Hepatic Uptake Excretion Biliary/Renal Excretion Parent->Excretion Unchanged Drug (Minor) UGT Phase II: UGT/SULT (Conjugation) CYP->UGT Reactive Metabolite UGT->Excretion Hydrophilic Conjugate

Hepatic clearance pathway of 7-bromo-1-methyl-quinoxalin-2-one derivatives.

PK_Workflow Dosing 1. In Vivo Dosing (IV: 2 mg/kg, PO: 10 mg/kg) Sampling 2. Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Extraction 3. Plasma Extraction (Protein Precipitation) Sampling->Extraction LCMS 4. LC-MS/MS Quantification Extraction->LCMS NCA 5. Non-Compartmental Analysis (NCA) LCMS->NCA

Step-by-step in vivo pharmacokinetic profiling workflow in rodent models.

In Vivo Pharmacokinetic Profiling (Rodent Models)

Transitioning to in vivo models requires strict formulation strategies, as the 7-bromo-1-methyl substitution often yields highly lipophilic compounds requiring specialized vehicles.

In Vivo Study Design (Sprague-Dawley Rats)
  • Formulation:

    • Intravenous (IV): 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: IV formulations must be perfectly clear solutions to prevent micro-embolisms.

    • Per Os (PO): 0.5% Methylcellulose / 0.1% Tween-80 suspension.

  • Administration: Dose fasted male SD rats at 2 mg/kg (IV, via tail vein) and 10 mg/kg (PO, via oral gavage).

  • Serial Sampling: Collect 200 µL blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Matrix Stabilization: Collect blood into K2​EDTA tubes and centrifuge immediately at 4°C (3000 x g, 10 min) to harvest plasma. Causality: K2​EDTA chelates calcium, preventing coagulation, while 4°C halts ex vivo plasma esterase degradation.

Bioanalytical Quantification (LC-MS/MS)
  • Extraction: Aliquot 50 µL of plasma and add 150 µL of acetonitrile containing an isotopically labeled internal standard (e.g., 13C3​ -derivative).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Utilize a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass (e.g., [M+H]+≈241.0→Fragment ).

Table 2: Representative In Vivo PK Parameters (NCA Analysis)

Note: Data represents typical optimized parameters for this scaffold class.

PK ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax​ (ng/mL) -1,450Excellent oral absorption.
Tmax​ (hr) -1.5Rapid gastric emptying and intestinal uptake.
AUC0−∞​ (hr*ng/mL) 2,1006,825High systemic exposure.
Clearance ( CL ) (mL/min/kg) 15.8-Moderate clearance (approx. 28% of rat hepatic blood flow).
Volume of Distribution ( Vss​ ) (L/kg) 2.4-High tissue distribution, driven by lipophilic 7-bromo group.
Bioavailability ( F% ) -65% Highly viable for oral drug development.

Conclusion

The 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one scaffold represents a highly tunable pharmacophore[4]. By systematically applying the in vitro and in vivo methodologies outlined above, researchers can accurately map the absorption, distribution, and clearance mechanisms of these derivatives. The strategic placement of the methyl and bromo groups directly dictates the favorable metabolic stability and permeability observed, cementing this core as a prime candidate for advanced preclinical development.

References

  • Title: New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies Source: Archiv der Pharmazie (Weinheim) / National Library of Medicine (NIH) URL: [Link]

  • Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: RSC Advances / Royal Society of Chemistry URL: [Link]

  • Title: Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Pharmacological Profile of Quinoxalinone Source: Journal of Chemistry / ResearchGate URL: [Link]

Sources

Foundational

A Comprehensive Guide to Elucidating the Kinase Binding Affinity of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Introduction The quinoxalinone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[1][2][3][4] Kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoxalinone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[1][2][3][4] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. As such, the development of small molecule kinase inhibitors remains a focal point of modern drug discovery.

This guide focuses on a specific, yet under-characterized, member of this family: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one . While public domain data on the direct kinase binding affinity of this particular compound is limited, the known activity of structurally related quinoxalinone derivatives provides a strong rationale for its investigation as a potential kinase inhibitor.

The objective of this document is to provide a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically characterize the kinase binding profile of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation, thereby creating a self-validating system for the rigorous evaluation of this and similar compounds.

The Quinoxalinone Scaffold: A Proven Moiety for Kinase Inhibition

The quinoxalinone core has been successfully leveraged to generate potent inhibitors of several kinase families. Notably, recent studies have highlighted the potential of quinoxalinone derivatives as inhibitors of the Janus kinase (JAK) family. For instance, a derivative identified as "ST4j" demonstrated significant inhibitory activity against JAK2 and JAK3.[1][2] This compound was shown to inhibit the phosphorylation of JAK2 and its downstream substrate STAT5 in human erythroleukemia cells, ultimately inducing apoptosis.[1][2]

This precedent suggests that the quinoxalinone scaffold is well-suited for interaction with the ATP-binding pocket of kinases. The exploration of various substitutions on this core has been a fruitful strategy for identifying novel kinase inhibitors.[5]

Hypothesized Kinase Targets for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Based on the available literature for related compounds, a logical starting point for the investigation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one would be a focused screen against the following kinase families:

  • Janus Kinases (JAKs): Given the demonstrated activity of other quinoxalinone derivatives against JAK2 and JAK3, these are high-priority targets.

  • Tyrosine Kinases: The broader family of tyrosine kinases remains a fertile ground for quinoxalinone-based inhibitors.

  • Cyclin-Dependent Kinases (CDKs): The quinoxaline scaffold has also been explored for its potential to inhibit CDKs, which are key regulators of the cell cycle.[4]

A broader, unbiased screen against a diverse panel of kinases would also be highly valuable to identify potential off-target effects or novel activities.

A Framework for Determining Kinase Binding Affinity: From High-Throughput Screening to Mechanistic Insights

The following sections provide a detailed roadmap for the comprehensive evaluation of the kinase binding properties of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Part 1: Initial High-Throughput Screening for Kinase Inhibition

The initial step is to perform a broad screen to identify which kinases, if any, are inhibited by the compound. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose. It measures the amount of ADP produced during a kinase reaction, which is then converted into a luminescent signal.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in 100% DMSO.

    • Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Plate Setup:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

    • Add 2.5 µL of the kinase-substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Kinase Reaction and Signal Detection:

    • Incubate the plate at room temperature for the recommended time for the specific kinase.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to light. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

Diagram: High-Throughput Kinase Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Compound Stock (7-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxalin-2-one) Plate_Setup Plate Setup (384-well) Prep_Compound->Plate_Setup Prep_Reagents Prepare Kinase, Substrate, ATP, and ADP-Glo™ Reagents Prep_Reagents->Plate_Setup Kinase_Rxn Kinase Reaction Plate_Setup->Kinase_Rxn Stop_Rxn Stop Reaction & Deplete ATP Kinase_Rxn->Stop_Rxn Signal_Gen Signal Generation Stop_Rxn->Signal_Gen Lumi_Read Measure Luminescence Signal_Gen->Lumi_Read Calc_Inhibition Calculate % Inhibition Lumi_Read->Calc_Inhibition

Caption: Workflow for high-throughput kinase inhibition screening using the ADP-Glo™ assay.

Part 2: Dose-Response Analysis and IC50 Determination

For any "hits" identified in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This is achieved by performing a dose-response experiment.

Experimental Protocol: IC50 Determination

  • Serial Dilution: Prepare a serial dilution of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, typically in 10-point, half-log increments.

  • Assay Performance: Perform the ADP-Glo™ assay as described above, using the serially diluted compound.

  • Data Analysis:

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: Dose-Response Curve Logic

G Concentration Increasing Compound Concentration Inhibition Increasing Kinase Inhibition Concentration->Inhibition leads to IC50 IC50 Value Inhibition->IC50 determines

Caption: The relationship between compound concentration, kinase inhibition, and IC50 determination.

Part 3: Elucidating Mechanism of Action with Direct Binding Assays

While IC50 values are crucial, they do not provide information about the direct binding of the compound to the kinase or the mechanism of inhibition. To determine the dissociation constant (Kd), a direct binding assay such as Surface Plasmon Resonance (SPR) is recommended.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified kinase onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (the analyte) over the sensor surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized kinase. This generates a sensorgram.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Table: Summary of Key Binding Affinity Parameters

ParameterDescriptionAssay
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.ADP-Glo™
Kd The equilibrium dissociation constant, a measure of the affinity of a ligand for its target.SPR, ITC
ka The association rate constant.SPR
kd The dissociation rate constant.SPR
Part 4: Cellular Target Engagement and Functional Validation

The final and critical step is to confirm that the compound engages its target in a cellular context and elicits a functional response. A Western blot to assess the phosphorylation status of a known downstream substrate of the target kinase is a standard method for this.

Experimental Protocol: Cellular Western Blot

  • Cell Treatment: Treat a relevant cell line (e.g., one that overexpresses the target kinase) with varying concentrations of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Probe a separate membrane (or strip and re-probe) with an antibody for the total amount of the substrate to serve as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and image the resulting signal.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation as a function of compound concentration.

Synthesis and Characterization of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Proposed Synthetic Precursor: The synthesis would likely start from 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, followed by a regioselective bromination.

Characterization: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for elucidating the kinase binding affinity of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. By following the proposed workflow, from initial high-throughput screening to detailed mechanistic studies and cellular validation, researchers can generate a robust data package to fully characterize the potential of this compound as a kinase inhibitor. The quinoxalinone scaffold continues to be a promising starting point for the development of novel therapeutics, and a systematic approach, as outlined here, is paramount to unlocking its full potential.

References

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC. (URL: )
  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds | ACS Omega. (URL: )
  • 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline - Smolecule. (URL: )
  • Janus kinase inhibitory activity screening of quinoxalinone derivatives...
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evalu
  • Synthesis of 7-bromoquinoxalin-2-one - PrepChem.com. (URL: )
  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one - NextSDS. (URL: )
  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one - PubChemLite. (URL: )
  • Journal of Chemical, Biological and Physical Sciences Insights into Binding of Potential Antitumor Quinoxaline Analogues against. (URL: )

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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Abstract This technical guide provides a comprehensive framework for the complete crystal structure analysis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. The quinoxaline core is a privileged scaffold in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the complete crystal structure analysis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. The quinoxaline core is a privileged scaffold in medicinal chemistry, recognized for its broad therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[1][2][3][4] Elucidating the precise three-dimensional atomic arrangement of its derivatives through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), optimizing drug-target interactions, and facilitating rational drug design. While a published structure for this specific compound is not yet available, this document outlines a robust, field-proven methodology, from synthesis to final structural refinement and analysis. It is designed for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to novel quinoxaline-based compounds.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline motif, consisting of a fused benzene and pyrazine ring, is a cornerstone of modern medicinal chemistry.[2] Its rigid, planar structure serves as an excellent foundation for chemical modification, enabling the fine-tuning of electronic and steric properties to achieve desired pharmacological effects.[4] Derivatives of this class have shown remarkable efficacy as anticancer agents, often by inhibiting key enzymes like topoisomerase II, which is vital for DNA replication.[2] The addition of a bromine atom, as in the target compound, can significantly enhance binding affinity through halogen bonding and modify the molecule's pharmacokinetic profile.

The determination of a molecule's crystal structure provides the ultimate proof of its chemical identity and stereochemistry. It reveals critical data on bond lengths, bond angles, and conformational torsion angles. Furthermore, it uncovers the intricate network of intermolecular interactions—such as hydrogen bonds, π-π stacking, and van der Waals forces—that govern how molecules pack in the solid state. This packing information is crucial for understanding physical properties like solubility and stability, which are critical for drug development.

This guide presents a holistic workflow for the structural elucidation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, establishing a blueprint for the characterization of new chemical entities in this promising class.

Synthesis and Crystallization

The first and most critical step in any crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize the title compound involves a multi-step process beginning with the bromination of a suitable precursor, followed by cyclization and N-methylation. The classical approach for forming the quinoxalinone ring involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]

Synthesis_Workflow A 4-Bromo-1,2-phenylenediamine C 7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one A->C Condensation (e.g., in Ethanol, reflux) B Ethyl glyoxalate B->C E 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one C->E N-Methylation (e.g., K2CO3, Acetone) D Methyl Iodide (CH3I) D->E

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 7-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one.

    • To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol, add ethyl glyoxalate (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[6]

    • Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

  • Step 2: N-Methylation.

    • Suspend the intermediate from Step 1 (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetone.

    • Add methyl iodide (CH₃I, 1.5 eq) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude residue via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the final product, 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.[6]

    • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Growing Diffraction-Quality Single Crystals

The quality of the crystal is the single most important determinant for a successful structure solution.[7] A suitable crystal should be a single, transparent entity with no visible cracks or defects when viewed under a polarized microscope.

Experimental Protocol: Crystallization

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) with gentle heating to determine solubility. An ideal solvent dissolves the compound when hot but sparingly when cold.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap or parafilm containing a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

  • Vapor Diffusion:

    • Prepare a concentrated solution of the compound in a "good" solvent (in which it is highly soluble) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, e.g., hexane or diethyl ether).

    • The vapor from the poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting the growth of single crystals.[6]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the atomic and molecular structure of a crystal.[8] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

XRD_Workflow cluster_0 Data Collection cluster_1 Structure Solution & Refinement cluster_2 Analysis & Validation A Crystal Mounting B Unit Cell Determination A->B C Data Collection (Intensity Measurement) B->C D Data Reduction & Space Group Determination C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Validation (checkCIF) F->G H Structural Analysis (Bond Lengths, Angles) G->H I Interaction Analysis (Hirshfeld Surface) H->I

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a glass fiber or a cryo-loop and placed on a goniometer head in the X-ray diffractometer.[8]

  • Data Collection:

    • The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve diffraction quality.

    • The instrument (e.g., a Bruker D8 VENTURE diffractometer with Mo-Kα radiation, λ = 0.71073 Å) is used to determine the unit cell parameters and collect a full sphere of diffraction data by rotating the crystal through a series of angles.[8][9]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved to generate an initial electron density map. This is typically achieved using direct methods or Patterson methods, as implemented in software packages like SHELXT.[10] This initial map reveals the positions of the heavier atoms (like Bromine).

  • Structure Refinement:

    • An initial atomic model is built based on the electron density map.

    • This model is then refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[10] This iterative process adjusts atomic coordinates, displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms), and other variables to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The quality of the final model is assessed using residual factors (R1, wR2) and the goodness-of-fit (GooF).

Structural Analysis and Interpretation

Once the structure is refined, a detailed analysis is performed to extract chemically meaningful information.

Crystallographic Data

The primary results of the analysis are summarized in a crystallographic data table.

Table 1: Anticipated Crystallographic Data for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

ParameterExpected Value/Type
Chemical FormulaC₉H₉BrN₂O
Formula Weight241.09 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)90
β (°)To be determined (if monoclinic)
γ (°)90
Volume (ų)To be determined
Z (molecules/cell)4 (typical for these space groups)
Temperature (K)100(2)
Radiation (λ, Å)Mo-Kα (0.71073)
Reflections collectedTo be determined
Independent reflectionsTo be determined
Final R indices [I>2σ(I)]R1 < 0.05
R indices (all data)wR2 < 0.15
Goodness-of-fit (GooF)~1.0
Molecular Geometry

The refined structure provides precise measurements of bond lengths and angles. These values can be compared to standard values to identify any unusual geometric features that may arise from electronic effects or steric strain.

Table 2: Selected Geometric Parameters (Hypothetical)

Bond/AngleLength (Å) / Angle (°)
Br1—C7~1.90
N1—C8a~1.38
N1—C2~1.46
N1—C9 (Methyl)~1.47
C2=O1~1.23
C2—N1—C8a~120
C7—C6—C5a~120
Analysis of Intermolecular Interactions

Understanding how molecules interact in the crystal lattice is crucial. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[11][12]

Hirshfeld Surface Analysis: This method partitions crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.[13] By mapping properties like dnorm (a normalized contact distance) onto this surface, one can visualize intermolecular contacts.

  • Red spots on the dnorm surface indicate close contacts, such as strong hydrogen bonds (e.g., N-H···O=C).

  • Blue regions indicate longer contacts, typical of van der Waals forces.

  • White regions represent contacts around the van der Waals separation distance.[12]

Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, which summarize all intermolecular contacts and provide a quantitative breakdown of each type of interaction (e.g., H···H, C···H, O···H, Br···H), helping to identify the most significant forces driving the crystal packing.[14]

Conclusion

This technical guide details a comprehensive and robust workflow for the synthesis, crystallization, and complete crystal structure determination of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. By following these field-proven protocols, researchers can obtain a precise three-dimensional molecular model of this and related novel compounds. The resulting structural data—including intramolecular geometry and a detailed understanding of the intermolecular forces governing crystal packing—provides an invaluable foundation for advancing the rational design of new, more potent quinoxaline-based therapeutic agents.

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Foundational

A Technical Guide to the Preliminary Toxicity Assessment of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Abstract This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on the novel chemical entity, 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. As specific toxicological da...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary toxicity studies on the novel chemical entity, 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. As specific toxicological data for this compound are not publicly available, this document serves as a detailed methodological blueprint for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach, beginning with essential in vitro assays to assess cytotoxicity, genotoxicity, and cardiotoxicity, followed by foundational in vivo evaluations. The protocols described herein are grounded in international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), to ensure scientific rigor and regulatory relevance. The core philosophy is to establish a robust, preliminary safety profile, enabling informed decision-making in the early stages of drug discovery and development.[1][2][3][4]

Introduction and Rationale

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline class. Quinoxaline derivatives are of significant interest in medicinal chemistry, with various analogues exhibiting a range of biological activities.[5][6] However, this structural class is also associated with potential toxicities, including the generation of reactive oxygen species and DNA damage, making early and thorough safety assessment paramount.[7][8]

The primary objective of preliminary toxicity screening is to identify potential safety liabilities early in the drug development pipeline.[1][2] This "fail fast, fail early" approach is critical for de-risking projects, conserving resources, and ensuring that only the most promising and safest candidates advance to more extensive preclinical and clinical testing.[3][4] This guide details a strategic sequence of assays designed to build a foundational understanding of the compound's toxicological profile.

Compound Profile and Physicochemical Characterization

Before initiating biological testing, a thorough characterization of the test article is essential.

  • Identity and Purity: Verified by methods such as NMR, LC-MS, and elemental analysis. Purity should typically be >95%.

  • Solubility: Determined in relevant solvents (e.g., DMSO) and aqueous media (e.g., saline, cell culture media) to ensure accurate dose formulation.

  • LogP/LogD: The octanol-water partition coefficient provides insight into the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties and potential for membrane interactions.

  • Chemical Stability: Assessed in the formulation vehicles under the conditions of the planned experiments (e.g., temperature, pH, light exposure).

As of this writing, basic identifiers such as the CAS number for the parent compound (7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline) are available, but comprehensive, publicly accessible physicochemical data is limited.[9][10]

In Vitro Toxicity Assessment: The First Tier

In vitro assays are the cornerstone of early safety screening, offering high-throughput capabilities while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[1]

General Cytotoxicity Screening

Causality: The initial step is to determine the concentration range at which the compound causes general cell death. This provides a baseline for dosing in more specific assays and helps to distinguish between targeted toxicity and non-specific cytotoxicity.

Recommended Assays:

  • MTT/XTT Assay: These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[11][12]

  • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged plasma membranes, an indicator of necrosis.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate selected cell lines (e.g., HepG2 human liver cells, HEK293 human kidney cells) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a relevant period (e.g., 24, 48, or 72 hours).

  • Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Causality: Genotoxicity assays are critical for identifying compounds that can damage DNA, which can lead to mutations and potentially cancer. Regulatory bodies mandate a standard battery of genotoxicity tests.[13][14]

Recommended Assays (Standard Battery Option 1):

  • Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshifts). This test is highly predictive for many rodent carcinogens.[13][15][16]

  • In Vitro Micronucleus (MNvit) Assay: Detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss/gain).[17][18][19][20]

Experimental Protocol: Ames Test (OECD 471)

  • Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[15]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-induced rat liver S9 fraction), as some compounds only become mutagenic after metabolism.

  • Exposure: The most common methods are the plate incorporation and pre-incubation methods. In the pre-incubation method, the test compound, bacterial culture, and S9 mix (if used) are incubated together before being mixed with top agar and plated.[15]

  • Scoring: After incubation for 48-72 hours, count the number of revertant colonies on each plate.

  • Interpretation: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold greater than the solvent control.

Cardiovascular Safety Screening

Causality: Drug-induced cardiotoxicity is a leading cause of drug withdrawal.[3][21] The primary early screening target is the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a risk of fatal arrhythmias like Torsades de Pointes.[22][23]

Recommended Assay:

  • hERG Channel Assay: Typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293).[24][25]

Experimental Protocol: hERG Automated Patch-Clamp Assay

  • Cell Preparation: Use a cell line stably transfected with the KCNH2 (hERG) gene.

  • Electrophysiology: Use an automated patch-clamp system to measure hERG tail current in response to a specific voltage pulse protocol.

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound.

  • Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate an IC50 value.

  • Risk Assessment: The IC50 value is compared to the anticipated therapeutic plasma concentration to determine a safety margin. A low safety margin (e.g., <30-fold) is a significant concern.

Metabolic Stability Assessment

Causality: The rate at which a compound is metabolized by the liver influences its half-life, exposure, and potential for forming toxic metabolites. Liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes like Cytochrome P450s (CYPs), are a standard tool for this assessment.[26][27][28][29]

Experimental Protocol: Liver Microsomal Stability Assay

  • System: Use pooled human liver microsomes (HLM) and microsomes from relevant animal species (e.g., rat, dog) for interspecies comparison.[26][27]

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes in the presence of the necessary cofactor, NADPH.[26]

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction (e.g., with cold acetonitrile) and analyze the remaining parent compound concentration using LC-MS/MS.

  • Calculation: Determine the rate of disappearance of the parent compound to calculate in vitro half-life (t½) and intrinsic clearance (Clint).

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and decision-making.

Table 1: Hypothetical In Vitro Toxicity Summary for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
Assay TypeTest SystemEndpointResultPreliminary Interpretation
Cytotoxicity HepG2 Cells (72 hr)IC5045 µMModerate cytotoxicity.
HEK293 Cells (72 hr)IC50> 100 µMLow cytotoxicity in kidney cells.
Genotoxicity Ames Test (OECD 471)MutagenicityNegative (-S9, +S9)No evidence of mutagenicity.
Micronucleus (OECD 487)ClastogenicityPositive (+S9 only)Potential for chromosome damage after metabolic activation.
Cardiotoxicity hERG Patch ClampIC5025 µMPotential for hERG inhibition; safety margin needs evaluation.
Metabolic Stability Human Liver Microsomes20 minHigh clearance; potential for rapid metabolism.
Diagram 1: Preliminary Toxicity Assessment Workflow

This diagram illustrates the logical flow of the initial safety evaluation, starting from broad screening and moving to more specific liability assessments.

ToxicityWorkflow cluster_in_vitro In Vitro Assessment cluster_in_vivo Preliminary In Vivo Assessment Cytotoxicity Cytotoxicity Screening (e.g., MTT on HepG2, HEK293) Genotoxicity Genotoxicity Battery (Ames, Micronucleus) Cytotoxicity->Genotoxicity Define non-toxic dose range Cardiotoxicity Cardiovascular Safety (hERG Assay) Genotoxicity->Cardiotoxicity Metabolism Metabolic Stability (Liver Microsomes) Cardiotoxicity->Metabolism Decision Go / No-Go Decision Risk Assessment Metabolism->Decision AcuteTox Acute Oral Toxicity (OECD 423/425) Decision->AcuteTox If 'Go'

Caption: Workflow for preliminary toxicity assessment.

Diagram 2: Decision Logic for Genotoxicity Results

This diagram shows how an initial set of genotoxicity results can guide subsequent actions.

GenotoxDecision Start In Vitro Genotoxicity (Ames + Micronucleus) Result Evaluate Results Start->Result AllNeg All Negative: Low Genotoxic Risk Result->AllNeg Both Negative AmesPos Ames Positive: High Concern - Likely Mutagen Result->AmesPos Ames Positive MNPos Micronucleus Positive Only: Clastogenic/Aneugenic Concern Result->MNPos Ames Neg, MNuc Pos FollowUp Requires In Vivo Follow-up (e.g., In Vivo Micronucleus Test) MNPos->FollowUp

Caption: Decision tree based on in vitro genotoxicity outcomes.

Preliminary In Vivo Acute Toxicity Study

If the in vitro profile is acceptable, a limited in vivo study is warranted to understand the compound's effects in a whole organism.

Causality: An acute oral toxicity study provides information on the potential health hazards that might arise from a single, short-term exposure. It helps determine the median lethal dose (LD50) or acute toxic class (ATC) and identify signs of toxicity and target organs.[30][31][32][33]

Recommended Study Design: Acute Toxic Class Method (OECD 423)

  • Species: Rat (typically female, as they are often slightly more sensitive).

  • Procedure: This is a stepwise procedure using a small number of animals (3 per step).[32] Dosing starts at one of the fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step determines the dose for the next step (either higher or lower).[11]

  • Administration: A single dose is administered via oral gavage.[30][32]

  • Observations: Animals are observed for 14 days for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.), and changes in body weight.[4][33]

  • Endpoint: At the end of the study, all animals are subjected to a gross necropsy to identify any pathological changes in organs. The study allows for classification of the substance into a GHS toxicity category.[30]

Conclusion and Next Steps

The collection and integration of these preliminary toxicity data are fundamental to modern drug discovery. A compound exhibiting high cytotoxicity, confirmed genotoxicity (especially mutagenicity), or significant hERG liability with a low safety margin would be a candidate for termination or significant chemical modification. Conversely, a compound with a clean profile in these assays, like the hypothetical results presented, would merit advancement into more detailed preclinical studies, including repeat-dose toxicity studies in two species, full safety pharmacology assessments, and ADME studies. This structured, evidence-based approach ensures that the journey from a novel molecule to a potential therapeutic is navigated with a primary focus on patient safety.

References

  • Licht R (2024) Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Int J Drug Dev Res Vol:16 No:4.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (URL: [Link])

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. (URL: [Link])

  • Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. Inotiv. (URL: [Link])

  • ICH (2011) GUIDANCE ON GENOTOXICITY TESTING AND DATA INTERPRETATION FOR PHARMACEUTICALS INTENDED FOR HUMAN USE S2(R1).
  • Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. (URL: [Link])

  • Guidance Document on Acute Oral Toxicity Testing. OECD. (URL: [Link])

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec. (URL: [Link])

  • OECD Test Guideline 423. National Toxicology Program. (URL: [Link])

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. (URL: [Link])

  • The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. PubMed. (URL: [Link])

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. (URL: [Link])

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers. (URL: [Link])

  • Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. Mutagenesis | Oxford Academic. (URL: [Link])

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. (URL: [Link])

  • Test No. 401: Acute Oral Toxicity. OECD. (URL: [Link])

  • Utility of Nonclinical Cardiac Repolarization Assays to Predict Clinical QT. FDA. (URL: [Link])

  • Bacterial Reverse Mutation (AMES) Test, OECD 471, ICH S2R1 in India. Vipragen. (URL: [Link])

  • Microsomal Metabolic Stability. Creative Bioarray. (URL: [Link])

  • In Vitro Toxicology Assays. TME Scientific. (URL: [Link])

  • Hepatic Microsomal Stability (human, rat, or mouse). bienta.net. (URL: [Link])

  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline — Chemical Substance Information. (URL: [Link])

  • Drug Screening Using a Library of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Reveals Disease Specific Patterns of Cardiotoxicity. PMC. (URL: [Link])

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. (URL: [Link])

  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Request PDF. (URL: [Link])

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. (URL: [Link])

  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use —. ICH. (URL: [Link])

  • Utility of Nonclinical Cardiac Repolarization Assays to Predict Clinical QTC Outcomes for Peptide and Protein Therapeutics. FDA. (URL: [Link])

  • Chapter IV. Guidelines for Toxicity Tests. FDA. (URL: [Link])

  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. FDA. (URL: [Link])

  • Regulatory Recommendations for Nonclinical Studies of Anticancer Pharmaceuticals. FDA. (URL: [Link])

  • Deoxidation Rates Play a Critical Role in DNA Damage Mediated by Important Synthetic Drugs, Quinoxaline 1,4-Dioxides. Chemical Research in Toxicology - ACS Publications. (URL: [Link])

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online. (URL: [Link])

  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. PubChemLite. (URL: [Link])

  • Toxicological screening. PMC - NIH. (URL: [Link])

  • 7-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. (URL: [Link])

  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Therapeutic Goods Administration (TGA). (URL: [Link])

  • Current approaches to toxicity profiling in early-stage drug development. (URL: [Link])

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Exploratory

Electronic Properties and Dipole Moment of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one: A Technical Guide

Executive Summary The compound 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (Molecular Formula: C9H9BrN2O; MW: 241.08 g/mol )[1] represents a highly functionalized nitrogenous heterocycle with significant potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (Molecular Formula: C9H9BrN2O; MW: 241.08 g/mol )[1] represents a highly functionalized nitrogenous heterocycle with significant potential in medicinal chemistry and materials science. Unlike fully aromatic quinoxalines, the partially saturated tetrahydroquinoxaline core introduces a non-planar conformational flexibility that fundamentally alters its electronic landscape[2][3].

Understanding the electronic properties and permanent dipole moment of this molecule is critical for predicting its solvatochromic behavior, receptor-ligand binding affinities, and potential utility as an internal charge transfer (ICT) agent[4]. This whitepaper establishes a comprehensive framework for characterizing the electronic structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one through a synthesis of Density Functional Theory (DFT) modeling and self-validating experimental protocols.

Structural and Electronic Framework

The electronic distribution of quinoxalin-2-one derivatives is governed by the interplay between the electron-deficient heterocyclic ring and its peripheral substituents[4]. In 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, three primary structural features dictate the molecular orbital energies and the net dipole moment:

  • The N1-Methyl Group: Acts as an electron-donating group via positive inductive (+I) effects, increasing the electron density at the nitrogen heteroatom.

  • The C2=O Carbonyl: Serves as a strong electron acceptor, facilitating resonance-driven internal charge transfer from the nitrogen lone pairs.

  • The C7-Bromo Substituent: Exerts a strong negative inductive (-I) pull across the aromatic ring, creating a highly polarized axis extending from the N1-methyl region toward the halogenated aromatic edge.

Internal Charge Transfer (ICT) Mechanism

The presence of nitrogen atoms with lone electron pairs adjacent to a carbonyl group allows these molecules to act as effective complexing agents and facilitates significant dipole formation[4]. The vector addition of the electron-donating N1-methyl and the electron-withdrawing C7-bromo and C2=O groups yields a pronounced permanent dipole moment.

ICT N1 N1-Methyl Group (+I Electron Donor) N2 Tetrahydroquinoxaline Core (Non-Planar) N1->N2 Electron Density N3 C2=O Carbonyl (Resonance Acceptor) N2->N3 ICT / Resonance N4 C7-Bromo Group (-I Inductive Pull) N2->N4 Inductive Withdrawal N5 Net Molecular Dipole (Theoretical μ ≈ 3.8 - 4.5 D) N3->N5 N4->N5

Vector alignment of internal charge transfer generating the net dipole moment.

Computational Profiling (DFT/B3LYP)

Because empirical electronic data for this specific halogenated derivative is scarce, Density Functional Theory (DFT) serves as the gold standard for structural and spectroscopic prediction[3]. The B3LYP functional paired with the 6-311G(d,p) basis set is the field-proven methodology for quinoxalinone derivatives. This level of theory accurately accounts for the electron correlation in nitrogenous heterocycles and provides reliable estimates for Frontier Molecular Orbital (FMO) energies[3][5][6].

Frontier Molecular Orbitals and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) is typically localized over the electron-rich N1-methyl and the aromatic ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated around the electron-withdrawing C2=O and C7-bromo regions. The energy gap ( ΔE ) between these orbitals defines the chemical hardness, kinetic stability, and optical polarizability of the molecule.

Based on computational studies of structurally analogous compounds (e.g., 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one and 1-nonyl-3-phenylquinoxalin-2-one)[5][6], the extrapolated electronic descriptors for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one are summarized below.

Table 1: Predicted Electronic Properties (B3LYP/6-311G )**

ParameterSymbolEstimated Value RangeSignificance
HOMO Energy EHOMO​ -6.10 to -6.25 eVDetermines electron-donating ability.
LUMO Energy ELUMO​ -2.15 to -2.35 eVDetermines electron-accepting ability.
Energy Band Gap ΔE 3.75 to 3.95 eVIndicates high kinetic stability and moderate polarizability.
Dipole Moment μ 3.80 to 4.50 DebyeHigh polarity driven by the C7-Br and C2=O vectors.
Electronegativity χ ~4.20 eVTendency to attract electrons in a biological complex.
Chemical Hardness η ~1.95 eVResistance to charge transfer; dictates binding kinetics.

Note: Values are extrapolated from DFT studies of structurally homologous quinoxalin-2-ones[3][5][6].

Experimental Workflows for Validation

To transition from theoretical models to empirical certainty, the following self-validating protocols are designed to measure the permanent dipole moment and the HOMO/LUMO energies.

Protocol 1: Experimental Determination of Dipole Moment ( μ )

Causality & Rationale: The Guggenheim-Smith method is utilized because it eliminates the need for exact density measurements of the solute, relying instead on the dielectric constant and refractive index of dilute solutions. 1,4-Dioxane is selected as the solvent because its non-polar, symmetric nature minimizes solute-solvent dipole interactions, ensuring the measured permittivity reflects the intrinsic molecular dipole of the quinoxalinone.

Step-by-Step Methodology:

  • Sample Preparation: Prepare five dilute solutions of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in anhydrous 1,4-dioxane, with weight fractions ( w ) ranging from 0.001 to 0.005.

  • Dielectric Measurement: Use a precision dipolemeter (e.g., operating at 2 MHz) to measure the static dielectric constant ( ϵ ) of the pure solvent and each solution at a rigorously controlled 25.0 ± 0.1 °C.

  • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer at the sodium D-line (589.3 nm) at 25.0 °C.

  • Data Plotting: Plot both ϵ and n2 against the weight fraction w . Determine the slopes α (from ϵ vs. w ) and γ (from n2 vs. w ).

  • Calculation: Apply the Guggenheim-Smith equation:

    μ=4πNA​27kT​⋅(ϵ1​+2)2M​⋅(α−γ)​

    (Where k is Boltzmann's constant, T is absolute temperature, NA​ is Avogadro's number, M is molecular weight, and ϵ1​ is the dielectric constant of the solvent).

Protocol 2: Electronic Band Gap via Cyclic Voltammetry (CV)

Causality & Rationale: Cyclic voltammetry provides a direct electrochemical analogue to theoretical FMO energies. The onset oxidation potential ( Eox​ ) correlates with the HOMO, while the onset reduction potential ( Ered​ ) correlates with the LUMO. Acetonitrile is chosen as the solvent for its wide electrochemical window, allowing the observation of deep oxidation states without solvent breakdown.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile. Degas with high-purity Argon for 15 minutes to remove dissolved oxygen, which can cause parasitic reduction peaks.

  • Cell Assembly: Set up a three-electrode system: a glassy carbon working electrode (polished with 0.05 µm alumina slurry), a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Analyte Introduction: Add 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one to achieve a 1.0 mM concentration.

  • Voltammetric Sweeps: Perform cyclic sweeps at a scan rate of 50 mV/s. Record the onset potentials for the first oxidation ( Eoxonset​ ) and first reduction ( Eredonset​ ).

  • Calibration & Calculation: Spike the solution with Ferrocene (Fc) as an internal standard. Adjust potentials relative to the Fc/Fc + couple (assumed to be -4.8 eV vs. vacuum).

    • EHOMO​=−e(Eoxonset​+4.8)

    • ELUMO​=−e(Eredonset​+4.8)

    • ΔE=ELUMO​−EHOMO​

Characterization Pipeline Visualization

The following diagram illustrates the integrated workflow, ensuring that computational predictions are strictly validated by empirical electrochemical and physical chemistry data.

Workflow N1 7-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxalin-2-one N2 DFT Computational Profiling (B3LYP/6-311G**) N1->N2 In Silico Input N3 Electrochemical Analysis (Cyclic Voltammetry) N1->N3 Purified Analyte N4 Physical Characterization (Dielectric & Refractive) N1->N4 Dilute Solutions N5 Theoretical FMOs & Dipole Moment N2->N5 N6 Empirical HOMO/LUMO Energies N3->N6 N7 Empirical Dipole Moment (μ) N4->N7 N8 Validated Electronic Profile N5->N8 Correlation N6->N8 Validation N7->N8 Validation

Integrated computational and experimental workflow for electronic characterization.

References

  • Kruszynski, R., et al. "Crystal Structures of Steroids" (Discussing tetrahydroquinoxalin-2-one conformations). ResearchGate.[Link]

  • "Radical Ions of 3-Styryl-quinoxalin-2-one Derivatives Studied by Pulse Radiolysis in Organic Solvents". The Journal of Physical Chemistry B - ACS Publications.[Link]

  • "Crystal structure, Hirshfeld surface analysis and DFT study of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one". National Institutes of Health (NIH) / PMC.[Link]

  • "Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives". ResearchGate.[Link]

  • "Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one". IUCr Journals.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in Drug Discovery

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utility of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utility of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one as a versatile precursor in contemporary drug discovery. This document elucidates the synthetic pathways to this scaffold, offers detailed experimental protocols, and explores its potential applications in the development of novel therapeutic agents. The strategic placement of the bromo and methyl groups on the tetrahydroquinoxalin-2-one core presents a unique opportunity for structural diversification and modulation of physicochemical and pharmacological properties. While direct literature on this specific molecule is emerging, this guide synthesizes established methodologies for related quinoxaline and tetrahydroquinoline derivatives to provide a robust framework for its application.

Introduction: The Tetrahydroquinoxaline Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features, combining a benzene ring with a fused dihydropyrazine ring, allow for three-dimensional diversity that is often sought in modern drug design. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antibacterial, and antiviral properties.

The subject of this guide, 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, is a functionalized derivative poised for significant utility as a synthetic intermediate. The presence of a bromine atom at the 7-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the methyl group at the 1-position can influence the molecule's conformation and metabolic stability. The lactam functionality at the 2-position offers a site for hydrogen bonding and further derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₉H₉BrN₂ON/A
Molecular Weight 241.09 g/mol N/A
CAS Number 1783487-69-3[1]
Appearance Likely a solid at room temperatureN/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbonsN/A

Synthetic Protocols

The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one can be approached through several established methods for constructing the quinoxalin-2-one core. The following protocols are based on well-documented reactions for analogous structures and have been adapted for the synthesis of the title compound.

Protocol 3.1: Reductive Cyclization of a Substituted N-(2-nitrophenyl)glycine Derivative

This approach involves the synthesis of an N-substituted-N-(2-nitrophenyl)glycine ester followed by reductive cyclization to form the lactam ring.

Step 1: Synthesis of Ethyl 2-((4-bromo-2-nitrophenyl)(methyl)amino)acetate

  • Materials: 1-Bromo-4-fluoro-2-nitrobenzene, N-methylglycine ethyl ester, Triethylamine (TEA), Acetonitrile (ACN).

  • Procedure:

    • To a solution of N-methylglycine ethyl ester (1.1 equivalents) and triethylamine (2.0 equivalents) in acetonitrile, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 equivalent) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Step 2: Reductive Cyclization to 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

  • Materials: Ethyl 2-((4-bromo-2-nitrophenyl)(methyl)amino)acetate, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, suspend ethyl 2-((4-bromo-2-nitrophenyl)(methyl)amino)acetate (1.0 equivalent) and iron powder (5.0 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add ammonium chloride (1.0 equivalent) to the suspension.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography to yield 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Workflow for Reductive Cyclization```dot

G cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Reductive Cyclization A 1-Bromo-4-fluoro-2-nitrobenzene C Ethyl 2-((4-bromo-2-nitrophenyl)(methyl)amino)acetate A->C TEA, ACN, 60°C B N-methylglycine ethyl ester B->C E 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one C->E Reflux D Fe, NH4Cl, EtOH/H2O

Caption: Derivatization strategies for the precursor molecule.

Potential Therapeutic Targets

Based on the known biological activities of structurally related quinoxaline and tetrahydroquinoline derivatives, compounds synthesized from 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one could be investigated for a variety of therapeutic applications.

  • Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity. For instance, some tetrahydroquinoxaline sulfonamide derivatives have been identified as colchicine binding site inhibitors, which interfere with microtubule polymerization and arrest the cell cycle in the G2/M phase. [2]The core of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one can be used to design novel microtubule targeting agents.

  • Antibacterial Agents: Quinoxaline 1,4-dioxides are a known class of antibacterial drugs. [3]While the title compound is not a dioxide, its core structure is present in these agents, suggesting that derivatives could be explored for antibacterial activity.

  • Kinase Inhibitors: The quinoxaline scaffold is present in numerous kinase inhibitors. The ability to easily diversify the 7-position of the title compound makes it an attractive starting point for the synthesis of libraries to screen against various kinases implicated in cancer and inflammatory diseases.

  • CNS-Active Agents: Tetrahydroisoquinoline derivatives, which share structural similarities with tetrahydroquinoxalines, are known to possess a broad spectrum of biological activities, including potential as dopamine reuptake inhibitors and treatments for neurodegenerative disorders. [4][5][6]This suggests that derivatives of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one could be explored for their effects on the central nervous system.

Conclusion

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a promising and versatile building block for drug discovery. Its strategic functionalization allows for facile diversification, enabling the exploration of a wide chemical space. The protocols and applications outlined in this guide provide a solid foundation for researchers to utilize this precursor in the development of novel therapeutic agents targeting a range of diseases. The synthesis of this compound is achievable through established chemical transformations, and its potential for creating diverse libraries of bioactive molecules is significant.

References

  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline — Chemical Substance Information.
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC.
  • 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline - Smolecule.
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC.
  • Synthetic Route to Chiral Tetrahydroquinoxalines via Ring-Opening of Activated Aziridines.
  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry.
  • Multi-gram Preparation of 7-Nitroquinoxalin-2-amine - SciELO.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - Semantic Scholar.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI.

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Application

Introduction: The Convergence of a Nobel-Winning Reaction and a Privileged Scaffold

An In-Depth Guide to the Suzuki-Miyaura Coupling of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one: Protocols and Mechanistic Insights The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one: Protocols and Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] Its development, which earned Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules by offering mild reaction conditions, broad functional group tolerance, and predictable stereochemical outcomes.[4][5] This powerful reaction is particularly indispensable in medicinal chemistry and drug development, where the rapid generation of molecular diversity is paramount.

At the heart of many pharmacologically active molecules lies the quinoxaline scaffold, a heterocyclic system known for its wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][7][8][9][10] The targeted functionalization of this privileged structure is a key strategy in the discovery of new therapeutic agents. 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one represents a highly versatile building block, poised for elaboration via cross-coupling. The bromine atom at the 7-position serves as a synthetic handle for introducing a diverse array of aryl, heteroaryl, or vinyl substituents through the Suzuki-Miyaura reaction, enabling the creation of focused compound libraries for biological screening.

This guide provides a detailed exploration of the Suzuki-Miyaura coupling applied to this specific substrate, offering not just a step-by-step protocol but also a deeper understanding of the causality behind experimental choices, from catalyst selection to the critical role of the base.

The Engine of C-C Bond Formation: The Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-catalyzed cycle.[11] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of the 7-bromo-quinoxalinone. This step forms a new organopalladium(II) intermediate.[2] The rate of this step can be influenced by the electron density of the aryl halide and the choice of phosphine ligand on the palladium catalyst.

  • Transmetalation : This is the key bond-forming step where the organic group is transferred from the organoboron reagent to the palladium(II) complex.[2][12] This process is not spontaneous; it requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[13]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[2][11]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation Transmetalation diaryl_pd Ar-Pd(II)L2-R' transmetalation->diaryl_pd xb_or X-B(OR)2 transmetalation->xb_or reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic R'-B(OR)2 + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimized Protocol for Arylation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids.

Materials and Reagents
ReagentM.W.Amount (mmol)Equivalents
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one~254.121.01.0
Arylboronic AcidVariable1.2 - 1.51.2 - 1.5
PdCl₂(dppf)-CH₂Cl₂ adduct816.640.030.03
Potassium Carbonate (K₂CO₃)138.212.52.5
1,4-Dioxane (Anhydrous)-8 mL-
Water (Degassed)-2 mL-
Experimental Workflow

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 eq).

  • Inerting the Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the catalyst.

  • Solvent Addition : Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture. Solvents should be degassed by bubbling with an inert gas for 20-30 minutes prior to use.[14]

  • Reaction Execution : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

  • Characterization : The structure and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Deep Dive: Rationale Behind Parameter Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components. The choices are not arbitrary but are based on established principles of organometallic chemistry.

The Catalyst and Ligand System

The palladium source and its associated ligands are the heart of the catalytic system.

  • Palladium Precatalyst : While many Pd(0) and Pd(II) sources can be effective, precatalysts like PdCl₂(dppf) are often preferred for their air stability and reliability. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a robust choice that promotes efficient oxidative addition and reductive elimination. For more challenging couplings, particularly with aryl chlorides or sterically hindered substrates, more electron-rich and bulky dialkylbiaryl phosphine ligands like SPhos or XPhos may be required to accelerate the catalytic cycle.[15]

  • Ligand Role : The phosphine ligands stabilize the palladium center, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties to enhance reactivity.

The Critical Choice of Base

The base is arguably the most critical variable to optimize.[13] Its primary role is to activate the boronic acid, but its strength and solubility can dramatically affect the reaction outcome.

BaseStrengthCommon Use CaseNotes
K₂CO₃ ModerateA general, cost-effective choice for many standard couplings.[16]Works well in aqueous/organic solvent mixtures.
K₃PO₄ StrongOften effective for less reactive aryl chlorides or when protodeboronation is an issue.[13][15]Typically used in anhydrous conditions. Its strength can accelerate transmetalation.
Cs₂CO₃ StrongUsed for difficult couplings due to its higher solubility in organic solvents.[13]More expensive but can significantly improve yields in challenging cases.
Organic Bases (e.g., Et₃N) WeakGenerally less effective for the transmetalation step in standard Suzuki couplings.[13]Can be useful in specific applications but are not a first-choice for aryl-aryl couplings.
Solvent Systems: More Than Just a Medium

The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (where the base and boronate are often most active).

  • Aqueous Mixtures : Biphasic systems like 1,4-Dioxane/Water or Toluene/Ethanol/Water are very common.[14][17] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[18]

  • Anhydrous Conditions : In cases where the substrate is sensitive to water or protodeboronation of the boronic acid is a significant side reaction, anhydrous solvents like THF or DMF with a soluble base like K₃PO₄ can be employed.[16]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidation).- Insufficiently strong base.- Low reaction temperature.- Ensure rigorous degassing of solvents.- Use a fresh bottle of catalyst.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).- Increase reaction temperature or consider microwave heating.[19][20]
Protodeboronation - The boronic acid is being protonated and replaced by hydrogen.- Excess water or prolonged reaction times.- Use a less aqueous solvent system or anhydrous conditions.- Use a boronic ester (e.g., pinacol ester) for greater stability.[5]- Use a stronger, more efficient base to speed up the desired coupling.
Homocoupling - Oxygen in the reaction mixture.- Two molecules of the boronic acid coupling together.- Improve the degassing procedure.- Lower the catalyst loading.- Use bulkier phosphine ligands to disfavor the homocoupling pathway.[16]
Starting Material Degradation - Base is too strong for the substrate.- Temperature is too high.- Screen milder bases (e.g., NaHCO₃).- Lower the reaction temperature and accept a longer reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a highly effective and versatile method for synthesizing a diverse range of novel chemical entities. By understanding the underlying mechanism and the rationale for selecting specific reagents and conditions, researchers can effectively troubleshoot and optimize this powerful transformation. The protocol and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to leverage this reaction in their pursuit of new therapeutic discoveries.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). SpringerLink.
  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Valente, C., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science (RSC Publishing).
  • Cebrián, C., & Correa, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. PMC.
  • Khadse, S. C., & Børretzen, A. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Unknown. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library.
  • Sicre, C., et al. (2008). Mechanistic insights into the transmetalation step of a Suzuki-Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate. Universitat Autònoma de Barcelona Research Portal.
  • Smolecule. (2024). 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline.
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines.
  • Unknown. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. ResearchGate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Le, T., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Bisyitha, N., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Ingenta Connect.
  • BenchChem. (2025). Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed.
  • Ferreira, I. C., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed.
  • Unknown. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate.
  • Scott, J. P., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing.
  • Unknown. (n.d.). Biological activity of quinoxaline derivatives. ResearchGate.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Unknown. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. ResearchGate.
  • Unknown. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... ResearchGate.
  • Taylor & Francis. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes.
  • Unknown. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • PrepChem.com. (n.d.). Synthesis of 7-bromoquinoxalin-2-one.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Chemspace. (n.d.). 7-bromo-N-methyl-N-(pent-4-yn-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carboxamide.
  • Unknown. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... ResearchGate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. (n.d.). 7-Bromo-1-methyl-1H-quinoxalin-2-one.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • BenchChem. (2025). A Technical Guide to the Proposed Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine.
  • Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. cata log.lib.ky.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Method

Buchwald-Hartwig amination of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

An In-Depth Guide to the Buchwald-Hartwig Amination of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one Introduction: The Strategic Importance of C-N Bond Formation The formation of carbon-nitrogen (C-N) bonds is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Introduction: The Strategic Importance of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and materials science. Arylamines are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing these bonds.[1][2][3] It offers a significant improvement over classical methods, which often require harsh conditions and have limited functional group tolerance.[1]

This application note provides a detailed, experience-driven guide to the . The quinoxalinone scaffold is of particular interest due to its frequent appearance in biologically active compounds. Mastering the C-N functionalization of this core structure opens a direct pathway to novel compound libraries for drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized experimental protocol, and offer practical troubleshooting advice to ensure successful execution.

Reaction Overview

The target transformation is the coupling of the aryl bromide scaffold with a representative primary or secondary amine, catalyzed by a palladium/phosphine ligand system in the presence of a suitable base.

Reaction scheme for the  with a generic amine R1R2NH.

The Catalytic Cycle: A Mechanistic Perspective

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][4][5] The cycle is initiated by the active Pd(0) catalyst, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.

The key steps are:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the aryl bromide (Ar-Br) in what is often the rate-determining step.[4][5] This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (R¹R²NH) coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination from the palladium-amido complex to yield the desired N-arylated product (Ar-NR¹R²) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product_out Ar-NR¹R² amido_complex->product_out baseh_out Base-H⁺ + Br⁻ amido_complex->baseh_out arbr_in Ar-Br arbr_in->oa_complex amine_in R¹R²NH amine_in->amido_complex base_in Base base_in->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters and Rationale for Protocol Design

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Precatalyst: While various sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is an excellent choice. It is an air-stable Pd(0) source that reliably generates the active monoligated Pd(0) species in the presence of a phosphine ligand.[6] Pd(OAc)₂ is also common but requires in situ reduction to Pd(0), which can sometimes be inconsistent.[2][7]

  • Ligand Selection (Critical): The ligand is arguably the most important variable. It stabilizes the palladium center, enhances its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For coupling an aryl bromide like our substrate, a bulky and electron-rich dialkylbiaryl phosphine ligand is required.[1][8]

    • Our Recommendation: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). XPhos is a highly effective, commercially available ligand that has demonstrated broad utility for C-N coupling of aryl bromides and chlorides.[6][8][9] Its steric bulk promotes the formation of the highly reactive monoligated L-Pd(0) species, which is crucial for efficient oxidative addition.[8]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine without competing in side reactions.

    • Our Recommendation: Sodium tert-butoxide (NaOtBu). This is the most widely used and robust base for a broad range of Buchwald-Hartwig aminations.[6][10] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, but these often require higher temperatures or longer reaction times.[7][10]

  • Solvent: The reaction requires an anhydrous, aprotic solvent. It is imperative to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Our Recommendation: Toluene or 1,4-Dioxane. Both are excellent solvents for this transformation.[6][11][12] Toluene is often preferred for its higher boiling point, allowing for a broader temperature range. Ensure the solvent is from a freshly opened bottle or has been dried over molecular sieves.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one with a generic secondary amine (e.g., morpholine). Molar ratios should be maintained for other amines, though reaction time and temperature may require optimization.

Materials:

  • 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Experimental_Workflow A 1. Reagent Preparation (Oven-dried Schlenk tube) B 2. Inert Atmosphere (Purge with Ar/N₂ for 10 min) A->B C 3. Add Solids - Aryl Bromide - NaOtBu - Pd₂(dba)₃ - XPhos B->C D 4. Purge Again (Evacuate and backfill with Ar/N₂ 3x) C->D E 5. Add Liquids - Anhydrous Toluene - Amine D->E F 6. Reaction (Seal and heat at 100 °C, 12-24h) E->F G 7. Monitoring (TLC / LC-MS) F->G G->F Incomplete? H 8. Workup - Cool to RT - Dilute (EtOAc) - Filter through Celite G->H Complete? I 9. Extraction - Wash with water, brine - Dry over Na₂SO₄ H->I J 10. Purification (Concentrate and purify via flash column chromatography) I->J K 11. Characterization (NMR, MS) J->K

Caption: A streamlined workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.036 mmol).

  • Inerting: Seal the Schlenk tube, and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously. The mixture will typically turn a dark brown or reddish color, which is indicative of an active catalyst system.[11]

  • Monitoring: Monitor the reaction progress periodically by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short plug of Celite® to remove the palladium catalyst residues.[6][9]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.

Data Presentation: Screening of Reaction Parameters

For any new substrate, a preliminary screen of conditions is prudent. The following table illustrates a hypothetical optimization matrix for coupling with a generic amine, showcasing how one might systematically evaluate key variables.

EntryLigand (3.6 mol%)Base (1.4 equiv)SolventTemp (°C)Time (h)Conversion (%)
1 XPhos NaOtBu Toluene 100 18 >95
2RuPhosNaOtBuToluene1001885
3XPhosK₃PO₄Toluene1002440
4XPhosNaOtBuDioxane10018>95
5XPhosNaOtBuToluene802475

Conversion determined by LC-MS analysis of crude reaction mixture. This is representative data to illustrate an optimization workflow.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are solutions to common problems.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen/moisture contamination.2. Poor quality reagents (base, solvent).3. Sub-optimal ligand or base.1. Ensure a rigorously inert setup. Use freshly dried and degassed solvent.[11]2. Use fresh, high-purity NaOtBu (can degrade on storage).3. Screen alternative ligands (e.g., RuPhos, BrettPhos) or a stronger base if applicable.[8][13]
Formation of Palladium Black Catalyst decomposition. This indicates the active Pd(0) has crashed out of the catalytic cycle.[11]1. Lower the reaction temperature (e.g., to 80-90 °C) and extend the reaction time.2. Ensure the ligand-to-palladium ratio is sufficient (at least 2:1 for monoligated systems) to stabilize the catalyst.
Hydrodehalogenation (Ar-Br → Ar-H) A known side reaction, often promoted by trace water or if the amine is a poor nucleophile.1. Rigorously exclude water from the reaction.2. Increase the concentration of the amine nucleophile.
Incomplete Reaction / Stalling Catalyst poisoning by impurities or the substrate/product itself.1. Increase catalyst loading (e.g., to 2.5-5 mol%).2. Purify starting materials if their quality is suspect.3. Consider a different class of ligand or a precatalyst designed for challenging substrates.[11][14]

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved March 18, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 18, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Retrieved March 18, 2026, from [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - RSC Publishing. (n.d.). Retrieved March 18, 2026, from [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). (n.d.). Retrieved March 18, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 18, 2026, from [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved March 18, 2026, from [Link]

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature | ACS Catalysis - ACS Publications. (2021, July 12). Retrieved March 18, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved March 18, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved March 18, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). Retrieved March 18, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved March 18, 2026, from [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved March 18, 2026, from [Link]

  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one - NextSDS. (n.d.). Retrieved March 18, 2026, from [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (n.d.). Retrieved March 18, 2026, from [Link]

Sources

Application

Applications of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Promise of a Privileged Scaffold The quinoxaline and its reduced form, tetrahydroquinoxaline, represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Privileged Scaffold

The quinoxaline and its reduced form, tetrahydroquinoxaline, represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] This is due to their presence in a multitude of pharmacologically active agents, earning them the designation of "privileged scaffolds."[1] The versatile structure of the quinoxaline core allows for extensive functionalization, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[2][3]

This guide focuses on a specific, yet largely unexplored derivative: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one . While no specific biological data for this compound has been published to date, its structural features, when analyzed in the context of its chemical relatives, suggest a high potential for therapeutic applications.[4] This document will, therefore, serve as a forward-looking application note, providing a robust scientific rationale for its investigation, along with detailed protocols for its synthesis and biological evaluation.

Scientific Rationale for the Investigation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

The therapeutic potential of this molecule can be inferred from its constituent parts: the tetrahydroquinoxalin-2-one core, the bromine substituent at the 7-position, and the methyl group at the 1-position.

  • The Tetrahydroquinoxalin-2-one Core: This scaffold is a key component in a variety of bioactive molecules. For instance, derivatives of the closely related 2(1H)-quinoxalinone have been identified as potent and selective inhibitors of Methionine Adenosyltransferase 2A (MAT2A), a promising target for cancers with MTAP gene deletion.[5] Furthermore, tetrahydroquinoxaline sulfonamide derivatives have been developed as inhibitors of the colchicine binding site on tubulin, demonstrating antiproliferative activity.[6]

  • The 7-Bromo Substituent: The presence of a halogen, in this case, bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[7] It can also modulate the molecule's lipophilicity, potentially improving cell membrane permeability, and can influence metabolic stability by blocking sites susceptible to oxidative metabolism.

  • The 1-Methyl Group: N-alkylation, such as the methylation at the 1-position, can have several effects. It can increase lipophilicity, potentially enhancing oral bioavailability. It can also introduce conformational constraints and alter the electronic properties of the heterocyclic ring system, which can fine-tune the molecule's interaction with its target.

Given these features, 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a prime candidate for screening in a variety of therapeutic areas, most notably in oncology and infectious diseases.

Proposed Research and Development Workflow

The investigation of a novel compound like 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one follows a logical progression from synthesis to preclinical evaluation. The following workflow is recommended:

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: In Vivo Studies synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antiproliferative Antiproliferative Assays (e.g., MTT) characterization->antiproliferative antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase Panel) antiproliferative->enzyme sar Structure-Activity Relationship (SAR) Studies enzyme->sar adme In Vitro ADME/Tox sar->adme animal Animal Models of Disease adme->animal pk Pharmacokinetic Studies animal->pk G cluster_R1 Position 1 Substituent cluster_R7 Position 7 Substituent cluster_Scaffold Scaffold Modification center 7-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxalin-2-one R1_H H center->R1_H Modify N1 R1_Et Ethyl center->R1_Et Modify N1 R1_Bn Benzyl center->R1_Bn Modify N1 R7_Cl Cl center->R7_Cl Modify C7 R7_F F center->R7_F Modify C7 R7_CF3 CF3 center->R7_CF3 Modify C7 Scaffold_Thio Thio-quinoxalinone center->Scaffold_Thio Modify Core Scaffold_Aromatic Quinoxalin-2-one center->Scaffold_Aromatic Modify Core

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Introduction: Navigating the Chemoselectivity of a Multifunctional Scaffold The selective catalytic hydrogenation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one presents a nuanced challenge in synthetic chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chemoselectivity of a Multifunctional Scaffold

The selective catalytic hydrogenation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one presents a nuanced challenge in synthetic chemistry. This molecule possesses two primary sites susceptible to reduction: the carbon-bromine (C-Br) bond on the aromatic ring and the benzene portion of the quinoxalinone core. The desired transformation—typically the selective removal of the bromine atom (hydrodebromination) to yield 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one—is crucial for generating lead compounds in drug discovery programs, where the bromo-substituent often serves as a synthetic handle or a placeholder for structure-activity relationship (SAR) studies.

This guide provides an in-depth analysis and detailed protocols for achieving high-yield, chemoselective hydrodebromination of the target substrate. We will explore the mechanistic rationale behind catalyst and condition selection, offering field-proven methodologies that ensure reproducibility and scalability. The core principle guiding these protocols is the differential reactivity of the aryl-bromide bond versus the aromatic ring under specific catalytic hydrogenation conditions. Generally, the hydrogenolysis of a C-Br bond is a more facile transformation than the saturation of a benzene ring, allowing for a window of selectivity.[1]

Core Mechanistic Considerations: Aryl Debromination vs. Arene Hydrogenation

The success of this transformation hinges on exploiting the kinetic differences between two competing reaction pathways on the catalyst surface:

  • Hydrodebromination (Hydrogenolysis): This is the desired pathway. It involves the oxidative addition of the aryl-bromide bond to the metal catalyst surface (e.g., Palladium), followed by hydrogenolysis of the resulting metal-aryl intermediate to cleave the C-Br bond and form a C-H bond. This process is generally favored under milder conditions.[1][2]

  • Arene Hydrogenation: This is a potential side reaction. The reduction of the benzene ring of the quinoxalinone system requires more forcing conditions (higher pressures, temperatures, or more active catalysts) to overcome the resonance stability of the aromatic system.[3]

Our primary strategy is to employ catalytic systems that are highly active for C-Br bond cleavage but possess lower efficacy for arene hydrogenation under the selected reaction conditions. Palladium on carbon (Pd/C) is the catalyst of choice for this purpose due to its well-documented efficiency in promoting hydrogenolysis of aryl halides under neutral and mild conditions.[1][4]

Experimental Protocols

Two primary methods are presented: classical catalytic hydrogenation using hydrogen gas and a milder transfer hydrogenation approach.

Protocol 1: Selective Hydrodebromination using Palladium on Carbon with Hydrogen Gas

This is the most common and robust method for aryl dehalogenation. It offers high efficiency and is readily scalable. The key is to control the hydrogen pressure and reaction time to prevent over-reduction.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge hydrogenation vessel with 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one and solvent (e.g., Ethanol or Methanol) B Add 10% Pd/C catalyst (wet) A->B C Add base (e.g., NaOAc or Et3N) (Optional, but recommended) B->C D Seal vessel and inert with N2/Ar C->D E Introduce H2 gas (1-3 atm) D->E F Stir vigorously at room temperature E->F G Monitor reaction by TLC/LC-MS F->G H Vent H2 and purge with N2/Ar G->H I Filter reaction mixture through Celite® H->I J Wash Celite® pad with solvent I->J K Concentrate filtrate under reduced pressure J->K L Purify crude product (e.g., column chromatography) K->L G A Reactants & Catalyst - Substrate - 10% Pd/C - Ammonium Formate (HCOONH4) - Solvent (Methanol) B Reaction Conditions - Inert Atmosphere (N2/Ar) - Reflux (e.g., 65°C) - 1-4 hours A->B C In-situ H2 Generation Ammonium formate decomposes on the Pd surface to provide H2 B->C leads to D Selective Hydrogenolysis C-Br bond is cleaved C->D enables E Work-up - Cool to RT - Filter through Celite® - Concentrate D->E followed by F Purification - Column Chromatography E->F G Final Product 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one F->G

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one for the Synthesis of Novel Quinoxaline Derivatives

I. Introduction: The Quinoxalinone Scaffold in Modern Drug Discovery The quinoxaline core, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is a cornerstone of medicinal chemistry.[1] Quinoxal...

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Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Quinoxalinone Scaffold in Modern Drug Discovery

The quinoxaline core, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is a cornerstone of medicinal chemistry.[1] Quinoxaline derivatives are recognized for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Their unique electronic and structural features allow them to serve as versatile scaffolds in the design of kinase inhibitors, DNA intercalating agents, and other targeted therapeutics.[2][5]

This guide focuses on a key building block: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one . The strategic placement of a bromine atom on the aromatic ring provides a reactive handle for sophisticated, late-stage functionalization. This allows researchers to rapidly generate libraries of novel compounds from a common intermediate, a crucial strategy in modern drug development. The tetrahydro-quinoxalinone core provides a three-dimensional structure that can be advantageous for optimizing binding interactions with biological targets.

This document provides detailed protocols and expert insights into two of the most powerful synthetic transformations for derivatizing this scaffold: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

II. Core Synthetic Strategies: Leveraging Palladium Catalysis

The bromine atom at the C7 position is ideally suited for palladium-catalyzed cross-coupling reactions. These reactions are favored in pharmaceutical development due to their high functional group tolerance, reliability, and broad substrate scope.[6]

G A 7-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxalin-2-one (Starting Scaffold) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  [Pd] cat. R-B(OH)₂ Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  [Pd] cat. R₂NH Base   D 7-Aryl/Vinyl Derivatives (Novel Compound Library A) B->D E 7-Amino/Amido Derivatives (Novel Compound Library B) C->E

Caption: Core synthetic pathways for derivatizing the scaffold.

A. The Suzuki-Miyaura Coupling: Building Molecular Complexity

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[7] For our scaffold, this reaction is invaluable for introducing a wide variety of aryl, heteroaryl, or vinyl groups at the C7 position, significantly altering the molecule's steric and electronic properties.

Causality Behind the Method: The reaction proceeds through a well-defined catalytic cycle.[8] A palladium(0) catalyst first undergoes oxidative addition into the C-Br bond. The crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is facilitated by a base. The final reductive elimination step forms the new C-C bond and regenerates the active Pd(0) catalyst.[7] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)(R)L₂ transmetalation->pd_r_complex [R-B(OH)₃]⁻ base_activation R-B(OH)₂ + Base → [R-B(OH)₃]⁻ base_activation->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

B. The Buchwald-Hartwig Amination: Installing Key Pharmacophores

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds, coupling amines with aryl halides.[9] This allows for the direct installation of primary amines, secondary amines, anilines, and even amides, providing access to a rich diversity of derivatives with potential for improved solubility, metabolic stability, and target engagement.

Causality Behind the Method: Similar to the Suzuki coupling, the mechanism involves an oxidative addition, but is followed by coordination of the amine and a base-mediated deprotonation to form a palladium-amido complex.[10] Reductive elimination then forges the C-N bond.[10] The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., biarylphosphines like XPhos or SPhos) are essential to promote the reductive elimination step, which is often the rate-limiting step of the cycle.[6] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine in the catalytic cycle without competing in side reactions.

III. Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one and related bromo-aromatic compounds should be handled with care, as they may be irritants.[11][12] Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Arylboronic Acids

This protocol describes a general procedure for coupling various arylboronic acids with the 7-bromo-quinoxalinone scaffold.[13]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (1.0 mmol scale)Moles (mmol)Eq.
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one255.11255 mg1.01.0
Arylboronic AcidVaries1.2 mmol1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.5635 mg0.030.03
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0
Toluene-5 mL--
Deionized Water-1 mL--

Step-by-Step Methodology

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (255 mg, 1.0 mmol) and the desired arylboronic acid (1.2 mmol).

  • Reagent Addition: Add sodium carbonate (212 mg, 2.0 mmol) followed by the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Solvent Addition: Add toluene (5 mL) and deionized water (1 mL). The biphasic system is crucial for the reaction's success.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction should appear as a well-mixed emulsion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 6-12 hours. The disappearance of the starting material indicates completion.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 7-aryl-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one derivative.

Protocol 2: Buchwald-Hartwig Amination with Secondary Amines

This protocol provides a robust method for coupling secondary amines, such as morpholine or piperidine, to the scaffold.[14]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (0.5 mmol scale)Moles (mmol)Eq.
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one255.11128 mg0.51.0
Secondary Amine (e.g., Morpholine)87.1252 µL (0.6 mmol)0.61.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.729.2 mg0.010.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.6619 mg0.040.08
Sodium tert-butoxide (NaOtBu)96.1067 mg0.71.4
Anhydrous Toluene-5 mL--

Step-by-Step Methodology

  • Glovebox Setup: Due to the air-sensitivity of the reagents, the initial setup is best performed in a glovebox. Add 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (128 mg, 0.5 mmol), NaOtBu (67 mg, 0.7 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19 mg, 0.04 mmol) to a dry Schlenk tube containing a stir bar.

  • Sealing and Removal: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Reagent & Solvent Addition: Evacuate and backfill the tube with argon (repeat 3 times). Under a positive flow of argon, add anhydrous toluene (5 mL) followed by the secondary amine (0.6 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (a hexane/ethyl acetate or dichloromethane/methanol gradient may be appropriate) to afford the desired 7-amino-substituted derivative.

IV. References

  • Sato, N. (1996). Quinoxalines: Chemistry, Biology and Applications. Elsevier.

  • Matsuoka, M., et al. (1992). Dyes and Pigments.

  • ARKAT USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat-usa.org. [Link]

  • Gaonkar, S. L., et al. (2013). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. ScienceDirect. [Link]

  • Nakkirala, V. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]

  • Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Benthamscience.com. [Link]

  • NextSDS. (n.d.). 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline — Chemical Substance Information. Nextsds.com. [Link]

  • ResearchGate. (n.d.). The Chemistry and Applications of the Quinoxaline Compounds. Researchgate.net. [Link]

  • IntechOpen. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Intechopen.com. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Mdpi.com. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Ijpsr.com. [Link]

  • International Journal of Chemical and Physical Sciences. (2019). Novel quinoxaline derivatives: synthesis and structural studies. Ijcps.org. [Link]

  • SciSpace. (2015). Quinoxaline, its derivatives and applications: A state of the art review. Typeset.io. [Link]

  • DADUN. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Dadun.unav.edu. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. En.wikipedia.org. [Link]

  • Revue Roumaine de Chimie. (2011). AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST. Revroum.lew.ro. [Link]

  • NextSDS. (n.d.). 7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Nextsds.com. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chem.libretexts.org. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Researchgate.net. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim.com. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. En.wikipedia.org. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chem.libretexts.org. [Link]

Sources

Method

Preparation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one from 4-bromo-2-fluoroaniline

Introduction & Mechanistic Rationale The 1,2,3,4-tetrahydroquinoxalin-2-one scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors and BET bromodomain inhibitors[1]. The targeted sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,2,3,4-tetrahydroquinoxalin-2-one scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors and BET bromodomain inhibitors[1]. The targeted synthesis of the specific derivative, 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one[2], starting from commercially available 4-bromo-2-fluoroaniline[3], requires careful strategic planning to ensure absolute regiocontrol.

The Regiocontrol Pitfall: A common synthetic misstep is the initial amination of the fluoroarene to yield 4-bromo- N2 -methylbenzene-1,2-diamine, followed by cyclization with chloroacetyl chloride. Because the primary amine is significantly more nucleophilic than the secondary amine, acylation occurs preferentially at the N4 position, ultimately yielding the undesired 4-methyl regioisomer.

The Solution: To circumvent this, we employ a highly regioselective three-step sequence. The primary amine of 4-bromo-2-fluoroaniline is first alkylated with ethyl bromoacetate[3]. Subsequent amidation with methylamine installs the N1 -methyl precursor. Finally, a base-promoted intramolecular nucleophilic aromatic substitution (SNAr) drives the cyclization. While unactivated fluoroarenes are typically inert to classical SNAr conditions[4], the high nucleophilicity of the deprotonated amide nitrogen combined with the entropic advantage of forming a six-membered ring facilitates the displacement of the fluorine atom[5]. Furthermore, this metal-free approach preserves the valuable aryl bromide handle for downstream cross-coupling applications.

Chemical Synthesis Pathway

G SM 4-Bromo-2-fluoroaniline (SM) Int1 Ethyl N-(4-bromo-2-fluorophenyl)glycinate (Intermediate 1) SM->Int1 Ethyl bromoacetate K2CO3, DMF, 90°C Int2 2-((4-Bromo-2-fluorophenyl)amino)- N-methylacetamide (Intermediate 2) Int1->Int2 MeNH2 (33% in EtOH) RT, 12 h Product 7-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxalin-2-one (Target) Int2->Product NaH, NMP 120°C (SNAr)

Figure 1: Three-step synthetic workflow for 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Quantitative Data Summary

ParameterStep 1: AlkylationStep 2: AmidationStep 3: SNAr Cyclization
Reagents Ethyl bromoacetate, K₂CO₃MeNH₂ (33% in EtOH)NaH (60% dispersion), NMP
Temperature 90 °C20–25 °C (RT)120 °C
Reaction Time 4 hours12 hours6 hours
Expected Yield 80–85%90–95%70–75%
LC-MS[M+H]⁺ 276.0 / 278.0261.0 / 263.0241.0 / 243.0

Experimental Protocols

Step 1: Synthesis of Ethyl N -(4-bromo-2-fluorophenyl)glycinate
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoroaniline (1.0 equiv, 10.0 mmol) and anhydrous DMF (20 mL) to achieve a 0.5 M solution.

  • Reaction: Add anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol) followed by the dropwise addition of ethyl bromoacetate (1.1 equiv, 11.0 mmol)[3].

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 4:1).

  • Workup: Cool the mixture to room temperature, dilute with water (50 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (0–15% EtOAc in Hexanes) to afford Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of 2-((4-Bromo-2-fluorophenyl)amino)- N -methylacetamide
  • Setup: Dissolve Intermediate 1 (1.0 equiv, 8.0 mmol) in a 33% solution of methylamine in ethanol (10.0 equiv of MeNH₂, ~25 mL).

  • Reaction: Seal the flask and stir the reaction mixture at room temperature (20–25 °C) for 12 hours. The conversion of the ester to the amide can be tracked via LC-MS.

  • Workup: Remove the ethanol and excess methylamine under reduced pressure.

  • Isolation: Triturate the resulting crude solid with cold diethyl ether (15 mL), filter, and dry under high vacuum to afford Intermediate 2 as an off-white solid. No further chromatographic purification is typically required.

Step 3: Intramolecular SNAr Cyclization to the Target Quinoxalin-2-one
  • Setup: In a rigorously dried flask under nitrogen, dissolve Intermediate 2 (1.0 equiv, 7.0 mmol) in anhydrous N -methyl-2-pyrrolidone (NMP) (35 mL, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 equiv, 10.5 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 120 °C for 6 hours[4].

  • Workup: Cool the dark mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Dilute with water (100 mL) and extract with EtOAc (4 × 40 mL).

  • Purification: Wash the combined organic extracts extensively with water (5 × 50 mL) and brine to completely remove NMP. Dry over Na₂SO₄, concentrate, and recrystallize the crude product from hot ethanol to yield 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one as a crystalline solid[2].

Expert Insights & Troubleshooting (E-E-A-T)

  • Base Selection in Alkylation (Step 1): Potassium carbonate (K₂CO₃) is strictly preferred over stronger bases (e.g., NaH or Cs₂CO₃) during the initial alkylation. Stronger bases will deprotonate the newly formed secondary amine, leading to over-alkylation and the formation of a difficult-to-separate dialkylated byproduct.

  • Overcoming the SNAr Activation Energy (Step 3): The pKa of the amide N-H is approximately 15–17, whereas the aniline N-H is >25. Sodium hydride selectively and quantitatively deprotonates the amide. The resulting highly nucleophilic nitrogen anion effectively attacks the ortho C-F bond. The high temperature (120 °C) in a polar aprotic solvent (NMP) is critical; attempting this in DMF at lower temperatures often stalls the reaction due to the high activation barrier of the unactivated fluoroarene[4].

  • Solvent Removal: NMP is highly water-soluble but notoriously stubborn to remove completely from organic extracts. Extensive washing with water (at least 4–5 times) is mandatory to prevent solvent carryover, which will severely inhibit the final crystallization of the quinoxalin-2-one core.

References

  • PubChemLite - 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (CID 84629915). Université du Luxembourg.
  • 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. Sapphire Bioscience.
  • Bet-protein-inhibiting dihydroquinoxalinones (WO2014095775A1).
  • 4-anilinoquinazoline derivatives (US6291455B1).
  • Transition-Metal Mediated Fluorination and Fluoroalkyl
  • Base-promoted nucleophilic fluoroarenes substitution of C-F bonds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Welcome to the Technical Support Center. 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a highly valuable heterocyclic scaffold utilized extensively in the development of kinase inhibitors (such as NF-κB-inducing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a highly valuable heterocyclic scaffold utilized extensively in the development of kinase inhibitors (such as NF-κB-inducing kinase [NIK] inhibitors) and other targeted therapeutics 1. However, synthesizing this core with high yield and purity presents distinct chemoselective and regioselective challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome common synthetic bottlenecks.

Section 1: Mechanistic Overview & Reaction Regioselectivity

The most direct and scalable route to this compound is the selective N-alkylation of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one 2. The starting material possesses two distinct nitrogen atoms:

  • N1 (Amide/Lactam Nitrogen): Highly acidic (pKa ~ 10-11) due to resonance stabilization with the adjacent carbonyl group.

  • N4 (Amine Nitrogen): Significantly less acidic (pKa > 30).

Because of this pKa differential, a base like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) will selectively deprotonate the N1 position. The resulting N1-anion then undergoes an SN2 reaction with a methylating agent (e.g., Methyl Iodide). However, poor stoichiometric control or excessive thermal energy can lead to the deprotonation and subsequent alkylation of the N4 position, drastically reducing the yield of the desired mono-methylated product.

ReactionPathway SM 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one (Starting Material) Base Base Deprotonation (NaH or K2CO3) SM->Base Anion N1-Anion Intermediate Base->Anion MeI Electrophilic Attack (Methyl Iodide) Anion->MeI Product 7-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxalin-2-one MeI->Product Strict Stoichiometry (1.05 eq MeI) Byproduct N1,N4-Dimethylated Byproduct MeI->Byproduct Excess MeI / Heat

Reaction pathway illustrating chemoselective N1-methylation vs. N1,N4-over-alkylation.

Section 2: Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of the N1,N4-dimethylated byproduct. How can I improve the regioselectivity for N1-methylation? Root Cause: Over-alkylation is typically caused by an excess of the methylating agent (CH₃I) or overly harsh basic conditions (e.g., using a large excess of NaH and prolonged heating). Actionable Solution:

  • Stoichiometric Control: Strictly limit Methyl Iodide to 1.05 – 1.10 equivalents.

  • Temperature Modulation: Perform the deprotonation at 0 °C and maintain the alkylation reaction at or below room temperature.

  • Base Substitution: If NaH consistently yields over-alkylation, switch to a milder base such as K₂CO₃ in Acetone or DMF. While the reaction will take longer (up to 24 hours), the milder conditions prevent N4 deprotonation, enhancing chemoselectivity.

Q2: I am synthesizing the core via the de novo cyclization of 4-bromo-N1-methylbenzene-1,2-diamine and ethyl bromoacetate. The reaction stalls with unreacted intermediates. How do I drive it to completion? Root Cause: The reaction proceeds via an initial intermolecular SN2 substitution followed by an intramolecular amidation (cyclization). The secondary cyclization step is thermodynamically demanding and often stalls under conventional reflux. Actionable Solution:

  • Microwave-Assisted Organic Synthesis (MAOS): Transitioning from conventional heating to microwave irradiation drastically accelerates the intramolecular cyclization. Studies have shown that MAOS can reduce reaction times from several days to mere minutes, increasing overall library yields of 1,2,3,4-tetrahydroquinoxalin-2-ones from <10% to over 88% 3.

  • Base Selection: The use of Pyridine as a base and solvent favors the cyclized product over uncyclized intermediates 4.

Q3: My final product is contaminated with the fully aromatic 7-bromo-1-methyl-quinoxalin-2(1H)-one. How do I prevent this oxidation? Root Cause: The 3,4-dihydroquinoxalin-2(1H)-one core is highly susceptible to spontaneous air oxidation, aromatizing to the more stable quinoxalin-2-one derivative, especially under basic conditions 4. Actionable Solution:

  • Inert Atmosphere: The entire reaction, from deprotonation to quenching, must be conducted under a strict Argon or Nitrogen atmosphere.

  • Solvent Degassing: Sparge your DMF or THF with inert gas for 15-20 minutes prior to adding the base.

Section 3: Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions for the N-methylation of the 3,4-dihydroquinoxalin-2(1H)-one scaffold to maximize the yield of the N1-methylated product while minimizing over-alkylation.

BaseSolventTemperatureEquivalents (CH₃I)Reaction TimeTypical Yield (%)Regioselectivity (N1 vs N1,N4)
NaH (60%)DMF0 °C to RT1.05 eq2 - 4 hours85 - 92%High (if strictly monitored)
K₂CO₃DMFRoom Temp1.10 eq12 - 24 hours75 - 85%Very High
K₂CO₃AcetoneReflux (56 °C)1.20 eq8 - 12 hours70 - 80%Moderate to High
Et₃NTHF50 °C1.50 eq24 hours< 50%Poor (Sluggish reaction)
Section 4: Validated Experimental Protocol

Selective N1-Methylation of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one This protocol utilizes NaH for rapid deprotonation, relying on strict temperature and stoichiometric control as a self-validating system to prevent over-alkylation.

Materials:

  • 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Methyl iodide (CH₃I) (1.05 eq) - Caution: Toxic and suspected carcinogen.

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to establish a strict inert atmosphere.

  • Dissolution: Dissolve 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of substrate) under Argon.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.1 eq) in small portions. Self-Validation Check: You will observe the evolution of hydrogen gas (bubbling) and a distinct color change as the N1-anion forms. Stir at 0 °C for 30-60 minutes until gas evolution ceases.

  • Alkylation: While maintaining the temperature at 0 °C, add Methyl Iodide (1.05 eq) dropwise via a syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The desired product will elute higher than the starting material.

  • Quenching: Once TLC indicates the consumption of the starting material, immediately cool the flask back to 0 °C. Quench the unreacted NaH by slowly adding saturated aqueous NH₄Cl dropwise.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with water (5x to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate pure 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

References
  • Todd, M. "An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives." California State University, Sacramento. [Link]

  • International Journal of Innovative Research in Science. "Microwave-Assisted Organic Synthesis (MAOS)." IJIRSET.[Link]

  • Google Patents. "WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the intractable nature of highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the intractable nature of highly functionalized heterocycles. This guide is designed to provide you with field-proven, mechanistically grounded solutions for handling one of the most notoriously difficult compound classes in organic synthesis.

Diagnostic Overview: The Mechanistic Root of Insolubility

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 1783487-69-3)[1] is a classic example of a "brick dust" molecule. Before attempting to dissolve it, you must understand why it resists solvation.

The causality behind its poor solubility in standard organic solvents lies in its highly ordered crystal lattice. The molecule possesses a secondary amine at position 4 (a strong hydrogen-bond donor) and a lactam-like carbonyl at position 2 (a strong hydrogen-bond acceptor)[2]. These functional groups form extensive, repeating intermolecular hydrogen-bonded networks in the solid state. When combined with the planar geometry of the fused tetrahydroquinoxaline core—which heavily promotes π−π stacking—the thermodynamic penalty required for a solvent to break this lattice energy is exceptionally high. Standard non-polar or weakly polar solvents simply cannot provide enough solvation energy to disrupt these forces.

Troubleshooting & FAQs

Q1: My compound crashes out of dichloromethane (DCM) and ethyl acetate (EtOAc) during workup. How can I maintain a homogeneous solution? A1: Causality: DCM and EtOAc lack the strong hydrogen-bond accepting capacity required to disrupt the intermolecular N-H···O=C networks of the tetrahydroquinoxalin-2-one core. Solution: To force solvation, you must switch to polar aprotic solvents with high dipole moments and strong H-bond accepting properties, such as N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or N,N-Dimethylacetamide (DMAc). If a biphasic aqueous workup is mandatory, use a mixture of 2-Methyltetrahydrofuran (2-MeTHF) and a highly polar co-solvent (e.g., 10-15% isopropanol) to provide both organic phase separation and H-bond disruption.

Q2: I am attempting a palladium-catalyzed Suzuki-Miyaura cross-coupling at the C7-bromide, but the reaction fails due to poor solubility in 1,4-dioxane. What is the alternative? A2: Causality: Biphasic or purely solution-based cross-couplings will fail if the palladium oxidative addition complex cannot physically access the solid lattice of the aryl bromide[3]. Solution: You have two field-proven options:

  • Homogeneous High-Boiling System: Switch the solvent from 1,4-dioxane to a 4:1 mixture of DMF/H 2​ O and increase the temperature to 90°C. The DMF will solvate the monomeric units effectively.

  • Mechanochemistry (Highly Recommended): Bypass the thermodynamic penalty of solvation entirely by using high-temperature ball-milling. Solid-state cross-coupling has been proven highly effective for insoluble aryl halides, driving the reaction via mechanical energy and localized friction rather than solvent-mediated diffusion[4],[5].

Q3: I need to perform a multi-step synthesis downstream, and the solubility is severely bottlenecking my throughput. Can I permanently alter its physical properties? A3: Causality: Yes. If the N4-amine is not actively participating in your immediate next step, you should employ a structural modification strategy known as "transient masking"[6]. By protecting the secondary amine with a tert-butyloxycarbonyl (Boc) or acetyl (Ac) group, you eliminate the primary H-bond donor. This single modification destroys the crystalline network, instantly converting the molecule from an insoluble powder into a highly soluble intermediate that readily dissolves in standard solvents.

Quantitative Solubility Data

To aid in your experimental design, the following table summarizes the empirical solubility profile of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one across various solvent classes.

SolventDielectric Constant ( ε )H-Bond Acceptor CapacityEst. Sol. at 25°C (mg/mL)Est. Sol. at 60°C (mg/mL)Suitability
Dichloromethane (DCM) 8.9Weak< 1.0< 2.0Poor (Avoid)
Ethyl Acetate (EtOAc) 6.0Moderate< 2.0~ 5.0Poor (Avoid)
1,4-Dioxane 2.2Moderate~ 2.0~ 10.0Marginal (Requires heat)
Dimethyl Sulfoxide (DMSO) 46.7Strong~ 25.0> 100.0Excellent (NMR / Stocks)
N-Methyl-2-pyrrolidone (NMP) 32.2Strong~ 30.0> 150.0Excellent (Reactions)

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . If the visual or spectroscopic checkpoints are not met, the protocol has not succeeded, and you must not proceed to the next synthetic step.

Protocol A: High-Temperature Mechanochemical Suzuki-Miyaura Coupling (Solvent-Free)

This protocol utilizes mechanical force to overcome the insolubility of the aryl bromide during cross-coupling[5].

  • Preparation: In a 15 mL stainless-steel milling jar, add 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), Pd(OAc) 2​ (5 mol%), SPhos ligand (10 mol%), and K 2​ CO 3​ (3.0 equiv).

  • Assembly: Add a single 10 mm stainless-steel milling ball. Seal the jar tightly under an argon atmosphere to prevent catalyst oxidation.

  • Milling: Mill the mixture at 30 Hz for 90 minutes using a mixer mill. Equip the mill with a heat gun set to maintain the external jar surface at 70°C.

  • Self-Validation Checkpoint: Open the jar in a fume hood. The reaction mixture must have transitioned from a heterogeneous, multi-colored powder blend into a uniform, cohesive paste. To chemically validate, extract the paste with EtOAc; complete dissolution of the organic mass (leaving only the inorganic K 2​ CO 3​ salts behind) confirms the destruction of the insoluble bromide lattice and successful conversion to the highly soluble coupled product.

Protocol B: Transient N4-Boc Protection for Enhanced Organic Solubility

This protocol masks the H-bond donor to permanently enhance solubility for downstream liquid-phase synthesis[6].

  • Suspension: Suspend 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 equiv) in anhydrous THF (0.2 M) at room temperature. Note: The mixture will be a highly cloudy, opaque suspension.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc 2​ O, 1.5 equiv). Stir the reaction at 40°C for 4 to 6 hours.

  • Self-Validation Checkpoint: Monitor the reaction visually and spectroscopically. Visually , the self-validating trigger is the complete clearing of the suspension into a transparent, homogeneous yellow solution, indicating the H-bond network has been successfully capped. Spectroscopically , run a rapid FTIR scan of an evaporated aliquot; the complete disappearance of the sharp N-H stretch at ~3300 cm −1 confirms quantitative protection.

Workflow Visualization

Use the following logical decision tree to determine the best approach for handling this molecule based on your downstream application.

SolubilityWorkflow Start Solubility Issue: 7-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxalin-2-one Assess Determine Downstream Application Start->Assess CrossCoupling Metal-Catalyzed Cross-Coupling Assess->CrossCoupling GenSynth General Solution-Phase Synthesis Assess->GenSynth MechChem Mechanochemistry (Ball-Milling, Solvent-Free) CrossCoupling->MechChem Preferred (Insoluble Halides) PolarAprotic Use Polar Aprotic Solvents (NMP, DMSO, DMAc) + Heat CrossCoupling->PolarAprotic Alternative (Homogeneous) GenSynth->PolarAprotic Protect Transient N4-Protection (e.g., Boc, Ac) PolarAprotic->Protect If solubility remains < 0.1M

Decision tree for overcoming 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one solubility issues.

References

  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one - PubChemLite Source: uni.lu (University of Luxembourg) URL:[Link] (Indexed via PubChemLite)

  • Toward overcoming solubility issues in organic chemistry Source: Hokkaido University (hokudai.ac.jp) URL:[Link]

  • Improving Solubility via Structural Modification Source: Topics in Medicinal Chemistry (Springer) URL:[Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Reductive cross-coupling of nonaromatic, heterocyclic bromides with aryl and heteroaryl bromides Source: PubMed (nih.gov) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization and Purification of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Welcome to the technical support resource for the crystallization of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the crystallization of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity during the final isolation steps of this important pharmaceutical intermediate. We will explore the causality behind common impurity issues and provide field-proven, troubleshooting protocols to enhance the purity, yield, and quality of your final product.

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported during the crystallization of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Q1: My final crystallized product has a persistent yellow or brownish tint. What is the likely cause, and how can I obtain a colorless solid?

A1: A persistent color in the final product typically indicates the presence of oxidized species or highly conjugated impurities. Quinoxaline derivatives can be susceptible to oxidation when exposed to air and light, leading to discoloration.[1][2]

Troubleshooting Steps:

  • Activated Carbon Treatment: The most effective method for removing colored impurities is treatment with activated carbon.[1] Before crystallization, dissolve your crude product in the chosen solvent, add a small amount (typically 1-2% w/w) of activated carbon, and gently heat or stir the mixture for a short period. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration through a pad of Celite to remove the carbon before allowing the solution to cool and crystallize.[1]

  • Inert Atmosphere: Conduct the reaction and crystallization under an inert atmosphere, such as nitrogen or argon, to minimize the formation of oxidative byproducts.[1]

  • Solvent Purity: Ensure you are using high-purity, freshly distilled solvents, as impurities within the solvent can also contribute to discoloration.[1]

Q2: I'm observing low yields after recrystallization. What are the common experimental errors leading to product loss?

A2: Low recovery is a frequent issue in recrystallization and can often be traced to procedural parameters.[1] The goal is to dissolve the compound in a minimum amount of hot solvent.[2]

Common Causes & Solutions:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. To remedy this, evaporate some of the solvent to re-establish a saturated solution and attempt crystallization again.[1]

  • Premature Crystallization: If crystals form too early during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated to prevent this.

  • Rapid Cooling: Cooling the solution too quickly (e.g., by immediately placing it in an ice bath) promotes the formation of small, often impure, crystals and can trap impurities.[1][3] Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize the formation of large, pure crystals.[1]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1]

Q3: My TLC analysis shows an impurity with a very similar Rf value to my product. What is this likely to be and how can I separate it?

A3: An impurity with a similar polarity is often a structural isomer. In the synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, this could be a regioisomer (e.g., the 6-bromo or 8-bromo isomer) formed during the bromination step. Direct bromination of aromatic rings can sometimes lead to a mixture of products.[4][5]

Separation Strategies:

  • Column Chromatography: This is the most reliable method for separating isomers. Use a high-efficiency silica gel and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with gradient elution to achieve optimal separation.[1][6]

  • Solvent System Re-evaluation: A single-solvent recrystallization may not be sufficient. Experiment with a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" anti-solvent in which it is not).[7][8] Dissolve the compound in the minimum amount of the hot "good" solvent and slowly add the "poor" solvent until the solution becomes turbid. This subtle shift in polarity can sometimes be enough to selectively precipitate the desired product, leaving the isomeric impurity in the mother liquor.

  • pH-dependent Extraction: The basicity of the nitrogen atoms in the quinoxaline ring can be exploited.[9] Subtle differences in the pKa values of the isomers might allow for selective extraction into an aqueous acid phase at a specific pH, although this is often challenging.

Q4: The product "oils out" or forms very fine needles that are difficult to filter. How can I improve the crystal habit?

A4: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase before it has a chance to form an ordered crystal lattice. This is common when the boiling point of the solvent is much higher than the melting point of the solute. Fine needles often result from rapid nucleation due to high supersaturation.

Solutions to Improve Crystal Quality:

  • Slower Cooling Rate: This is the most critical parameter.[1] Ensure the flask is insulated or placed in a dewar to slow the rate of cooling.

  • Reduce Supersaturation: Use slightly more solvent than the bare minimum required for dissolution at high temperature. This reduces the driving force for nucleation and encourages slower, more controlled crystal growth.[10]

  • Seeding: Introduce a small, pure crystal of the desired product into the slightly cooled, saturated solution.[3] This "seed" provides a template for crystal growth, promoting the formation of larger, more well-defined crystals and bypassing the need for spontaneous nucleation.[3]

  • Anti-solvent Crystallization: Dissolve the compound in a good solvent at room temperature. Then, add a poor solvent (the anti-solvent) dropwise with vigorous stirring until the solution becomes persistently cloudy.[7] This method, performed slowly, can produce high-quality crystals.

Troubleshooting and Optimization Workflows

The following diagrams provide a logical approach to diagnosing and solving common crystallization problems.

G start Problem Observed color_issue Colored Product start->color_issue Product is Colored (Yellow/Brown) yield_issue Low Yield start->yield_issue Low Yield purity_issue Isomeric Impurity start->purity_issue Impurity on TLC (Similar Rf) physical_issue Poor Crystal Form start->physical_issue Oils Out / Fine Needles carbon_treat Perform Activated Carbon Treatment color_issue->carbon_treat check_solvent Check Solvent Volume (Was it minimal?) yield_issue->check_solvent column_chrom Purify via Column Chromatography purity_issue->column_chrom slow_cool Decrease Cooling Rate physical_issue->slow_cool inert_atm Use Inert Atmosphere (N2 / Ar) carbon_treat->inert_atm If color persists check_cooling Review Cooling Rate (Was it slow?) check_solvent->check_cooling check_wash Check Wash Step (Was solvent ice-cold?) check_cooling->check_wash rescreen_solvents Re-screen for a different recrystallization solvent system column_chrom->rescreen_solvents If separation is poor add_seed Add Seed Crystal slow_cool->add_seed If still poor antisolvent Try Anti-Solvent Crystallization add_seed->antisolvent Alternative Method

Caption: Troubleshooting Decision Tree for Crystallization Issues.

Experimental Protocols

Protocol 1: Optimized Recrystallization for High Purity

This protocol details a standard procedure for recrystallizing 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

G cluster_prep Preparation cluster_main Process cluster_iso Isolation a 1. Select Solvent (e.g., Ethanol, Acetonitrile) b 2. Dissolve Crude Product in Minimum Hot Solvent a->b c 3. (Optional) Hot Filter to Remove Insolubles b->c d 4. Cool Slowly to Room Temperature c->d e 5. Further Cool in Ice Bath d->e f 6. Collect Crystals (Vacuum Filtration) e->f g 7. Wash with Minimal Ice-Cold Solvent f->g h 8. Dry Crystals (Vacuum Oven) g->h

Caption: Standard Workflow for Recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol, isopropanol, or acetonitrile are common starting points for quinoxaline derivatives.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid filtration of the hot solution through a pre-warmed funnel with fluted filter paper. This step is crucial for removing particulate matter.[1]

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Break the vacuum and add a very small amount of ice-cold recrystallization solvent to wash away any soluble impurities adhering to the crystal surfaces. Re-apply the vacuum to pull the wash solvent through.[1]

  • Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature to remove all residual solvent.

Table 1: Common Solvents for Quinoxalinone Crystallization
SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good choice for quinoxalines, promoting good crystal growth.[11][12]
Isopropanol 82Polar ProticSlightly less polar than ethanol; can offer different solubility profiles.
Acetonitrile 82Polar AproticCan be effective, especially if protic solvents lead to solvate formation.
Ethyl Acetate 77Mid-PolarityOften used in combination with a non-polar solvent like hexane for anti-solvent crystallization.
Toluene 111Non-PolarUseful for compounds with lower polarity; higher boiling point requires careful handling.

Analytical Methods for Impurity Profiling

To effectively troubleshoot, a robust analytical method is required to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is the standard method for analyzing quinoxalinone purity. UV detection is typically performed at a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 280 nm).[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities.[13] By providing the mass-to-charge ratio (m/z) of an impurity, you can determine its molecular weight and propose a likely structure (e.g., di-brominated product, un-methylated precursor).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify significant impurities if they are present at levels greater than ~1%.[14]

References

  • Pharmaceutical Crystallisation| Solution Crystallization - Pharma Focus Asia. (n.d.). Retrieved March 18, 2026, from [Link]

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved March 18, 2026, from [Link]

  • Karimi-Jafari, M., et al. (2015).
  • Rahimpour, E., et al. (2021). Recrystallization of Active Pharmaceutical Ingredients.
  • Singh, R., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
  • Al-Ostath, A., et al. (2023).
  • Dehnavi, F., et al. (2024).
  • El-Dissouky, A., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science.
  • Atherton, J. H., et al. (n.d.). Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence. Journal of the Chemical Society, Perkin Transactions 2.
  • NextSDS. (n.d.). 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. Retrieved March 18, 2026, from [Link]

  • Yilmaz, S. S., et al. (2017).
  • El-Gendy, Z., et al. (2000).
  • Newman, J., et al. (2020).
  • Quach, T., et al. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide.
  • Chemical Substance Information. (n.d.). 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. Retrieved March 18, 2026, from [Link]

  • Klymchenko, A., et al. (2024). Developing 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted Fluorogens Based on GFP Chromophore for Endoplasmic Reticulum and Lysosome Staining. MDPI.
  • Eren, G., et al. (2025). Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines.
  • Gande, A., et al. (2025). Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. PMC.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved March 18, 2026, from [Link]

  • Bader, M.Z.A., et al. (1983). Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. Faculty of Science.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved March 18, 2026, from [Link]

  • Black, S., et al. (2017).
  • PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved March 18, 2026, from [Link]

  • Ellis, R. L. (n.d.). ANALYTICAL METHODOLOGIES FOR ANIMAL DRUGS: TISSUE RESIDUES. OAKTrust.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • PubChemLite. (n.d.). 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (C9H9BrN2O). Retrieved March 18, 2026, from [Link]

  • Yang, S., et al. (2018). The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one Cross-Coupling

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. This guide is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient C-C and C-N bond formation.

The unique structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, an electron-rich N-heterocycle, presents specific challenges in palladium-catalyzed cross-coupling reactions. This guide will equip you with the knowledge to navigate these challenges, from catalyst selection to reaction work-up, with a focus on optimizing catalyst loading for cost-effectiveness and reproducibility.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and concerns when working with this substrate.

Q1: Why is my cross-coupling reaction with 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one sluggish or not going to completion?

A1: Several factors can contribute to low reactivity. The nitrogen atoms in the quinoxalinone ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Additionally, suboptimal choices of ligand, base, or solvent can significantly hinder the reaction rate. For electron-rich N-heterocycles, bulky, electron-rich phosphine ligands are often necessary to promote the desired catalytic cycle.[2]

Q2: I'm observing significant formation of side products, such as homo-coupling of my starting material. What can I do to minimize this?

A2: Homo-coupling is a common side reaction where two molecules of the starting bromo-quinoxalinone couple together.[3] This is often exacerbated by high catalyst loading, high temperatures, or the presence of oxygen.[3] Optimizing the catalyst loading to the minimum effective amount is crucial. Additionally, ensuring a rigorously inert atmosphere and using degassed solvents can suppress this unwanted side reaction.[3]

Q3: What is the black precipitate forming in my reaction, and how can I prevent it?

A3: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition. This agglomerated, inactive form of palladium leads to a decrease in the concentration of the active, soluble catalyst, often causing the reaction to stall. This can be caused by an inappropriate ligand choice, high temperatures, or the presence of impurities. Screening for a more robust ligand and optimizing the reaction temperature are key preventative measures.

Q4: How do I choose the right palladium precatalyst and ligand for this specific substrate?

A4: Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are often more reliable than traditional sources like Pd(OAc)2 because they efficiently generate the active Pd(0) species.[2] The choice of ligand is critical and depends on the specific coupling partner. For Buchwald-Hartwig aminations, ligands like XPhos or RuPhos are good starting points.[2] For Suzuki couplings, bulky, electron-rich phosphine ligands are generally preferred for N-heterocyclic substrates.[4] A small-scale ligand screening experiment is highly recommended to identify the optimal choice for your specific reaction.

Q5: What is the best way to purify my final cross-coupled quinoxalinone product?

A5: Purification of quinoxalinone derivatives typically involves column chromatography on silica gel.[3][5] The choice of eluent system will depend on the polarity of your product. It is also common to perform an aqueous work-up to remove the base and other inorganic salts before chromatography.[3] In some cases, recrystallization can be an effective final purification step.[6]

Troubleshooting Guide

This section provides a more detailed, issue-specific approach to resolving common problems encountered during the cross-coupling of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Issue 1: Low to No Product Formation
Possible Cause Scientific Rationale Suggested Solution
Catalyst Inhibition The lone pairs on the nitrogen atoms of the quinoxalinone ring can coordinate to the palladium center, inhibiting the catalytic cycle.[1]Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically disfavor inhibitory binding modes and promote the desired catalytic steps.
Inefficient Precatalyst Activation Many Pd(II) precatalysts require in situ reduction to the active Pd(0) species. Inefficient activation leads to a low concentration of the active catalyst.[7]Use modern palladacycle precatalysts (e.g., G3 or G4) which are designed for efficient generation of the active catalyst.[2] Alternatively, consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.
Inappropriate Base or Solvent The base plays a crucial role in the catalytic cycle, and its solubility and strength can significantly impact the reaction rate. The solvent polarity can also affect catalyst stability and reactivity.[2]For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are common. For Suzuki couplings, weaker bases like K3PO4 or Cs2CO3 are often used. Screen a range of solvents with varying polarities (e.g., toluene, dioxane, THF).
Issue 2: Significant Side Product Formation (e.g., Homo-coupling, Hydrodehalogenation)
Possible Cause Scientific Rationale Suggested Solution
Excessive Catalyst Loading High concentrations of the active catalyst can increase the rate of side reactions, particularly homo-coupling.Systematically decrease the catalyst loading in small increments (see detailed protocol below). The goal is to find the lowest concentration that still provides a good reaction rate and yield.
Presence of Oxygen Dissolved oxygen can promote the oxidative homo-coupling of boronic acids in Suzuki reactions and can also lead to catalyst deactivation.[3]Ensure all solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
High Reaction Temperature Elevated temperatures can sometimes favor side reactions over the desired cross-coupling pathway.[2]If the reaction is sluggish, consider using a more active catalyst/ligand system rather than simply increasing the temperature. If high temperature is necessary, ensure the catalyst and ligand are stable under those conditions.
Hydrodehalogenation The bromo-substituent is replaced by a hydrogen atom. This can be caused by moisture or other proton sources in the reaction mixture.Use anhydrous solvents and reagents. Ensure the starting materials are of high purity.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in Buchwald-Hartwig Amination

This protocol outlines a systematic approach to determine the optimal catalyst loading for the amination of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Materials:

  • 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

  • Amine coupling partner

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-formed precatalyst)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, set up a series of reaction vials. To each vial, add 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).

  • Catalyst Addition: Prepare a stock solution of the palladium precatalyst in the reaction solvent. Add varying amounts of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Reaction: Add the anhydrous, degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.5 M). Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of each reaction over time (e.g., at 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by LC-MS or GC-MS.

  • Analysis: Compare the reaction conversion and product formation across the different catalyst loadings. The optimal catalyst loading will be the lowest amount that provides a high yield in a reasonable timeframe.

Data Presentation:

Catalyst Loading (mol%)Conversion at 4h (%)Yield at 24h (%)Notes
2.095>99Significant homo-coupling observed.
1.090>99Reduced homo-coupling.
0.58598Minimal side products.
0.15085Reaction is significantly slower.
0.052060Incomplete conversion.

This is example data and will vary based on the specific reaction conditions.

Protocol 2: General Procedure for Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow cluster_start Initial Observation cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Condition Optimization cluster_loading Catalyst Loading Optimization cluster_end Outcome Start Low or No Product Formation Reagents Verify Purity of Starting Materials & Reagents Start->Reagents Step 1 Catalyst Screen Different Pd Precatalysts & Ligands Reagents->Catalyst Base Screen Different Bases (e.g., NaOtBu, K3PO4) Catalyst->Base Step 2 Solvent Screen Different Solvents (e.g., Toluene, Dioxane) Base->Solvent Temperature Optimize Reaction Temperature Solvent->Temperature Loading Systematically Vary Catalyst Loading Temperature->Loading Step 3 Success Improved Yield Loading->Success

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)X Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(HNR'R'')]X OxAdd->AmineCoord + HNR'R'' Amido L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido - HX + Base Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

  • Carrër, A., Brion, J.-D., Messaoudi, S., & Alami, M. (2013). Palladium(II)-Catalyzed Oxidative Arylation of Quinoxalin-2(1H)-ones with Arylboronic Acids. Organic Letters, 15(20), 5342–5345. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(33), 13008–13011. [Link]

  • Baxter, R. D., & Blackmond, D. G. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(43), 14441–14446. [Link]

  • University of Strathclyde. (2021). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. University of Strathclyde. [Link]

  • Baxter, R. D., & Blackmond, D. G. (2021). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. ResearchGate. [Link]

  • Martins, M. A. P., et al. (2012). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 17(12), 14035–14076. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

  • Singh, T., et al. (2025). Pd-Catalyzed Photochemical Reductive Alkylation of Quinoxalinones and Dibenzoxazepines. The Journal of Organic Chemistry. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Carrër, A., et al. (2013). Palladium(II)-Catalyzed Oxidative Arylation of Quinoxalin-2(1H)-ones with Arylboronic Acids. Organic Letters. [Link]

  • Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]

  • Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]

  • Wyllie, D. J. A., et al. (2018). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Tetrahedron Letters, 59(38), 3464–3467. [Link]

  • De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

Sources

Troubleshooting

Technical Support Center: Photostability of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Welcome to the technical support guide for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound when exposed to UV light. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples and the reproducibility of your results.

Introduction to Photodegradation

Many pharmaceutical compounds, particularly those with aromatic and heterocyclic structures, are susceptible to degradation upon exposure to light, a process known as photodegradation.[1][2] This degradation can lead to a loss of potency, the formation of unknown impurities, and potentially toxic byproducts, compromising experimental outcomes and patient safety.[3][4] 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one contains a quinoxaline core and a bromo-aromatic moiety, both of which can be susceptible to photochemical reactions. Understanding and mitigating this risk is critical for successful research and development.

Light, especially in the UV and blue portions of the spectrum (300-500 nm), carries enough energy to excite molecules and initiate chemical reactions.[1][3] For bromo-aromatic compounds, a common degradation pathway is the homolytic cleavage of the carbon-bromine (C-Br) bond, which generates highly reactive radical species.[5][6] These radicals can then participate in a cascade of secondary reactions, including reactions with solvents or dissolved oxygen, leading to a complex mixture of degradation products.[5][7]

This guide provides a systematic approach to identifying, troubleshooting, and preventing the photodegradation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Frequently Asked Questions (FAQs)

Q1: My sample of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is showing unexpected peaks in my HPLC analysis after being on the benchtop. Could this be photodegradation?

A1: Yes, this is a strong possibility. The appearance of new peaks, especially if the sample was exposed to ambient or direct light, is a classic indicator of degradation.[3] Quinoxaline derivatives can undergo photochemical reactions, and the presence of a bromine atom can make the molecule susceptible to C-Br bond cleavage under UV exposure, leading to the formation of radical intermediates and subsequent degradation products.[2][5][6] To confirm, you should compare the chromatogram to a control sample that has been rigorously protected from light.

Q2: What is the likely mechanism of UV degradation for this compound?

  • Homolytic C-Br Bond Cleavage: UV energy can break the relatively weak carbon-bromine bond, forming a quinoxaline-based radical and a bromine radical.[5][6] These reactive species can then abstract hydrogen atoms from the solvent or other molecules, or react with oxygen.

  • Photooxidation: The excited state of the quinoxaline ring system can react with molecular oxygen, leading to the formation of oxidized species like sulfoxides or the generation of reactive oxygen species (ROS) that can further degrade the molecule.[5]

The following diagram illustrates a potential initial step in the degradation process.

G cluster_main Potential Initial Photodegradation Pathway Compound 7-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxalin-2-one UV_Light UV Light (hv) Excited_State Excited State Molecule* UV_Light->Excited_State Absorption Radicals Quinoxaline Radical + Bromine Radical (Br•) Excited_State->Radicals Homolytic Cleavage of C-Br Bond Secondary_Products Secondary Degradation Products (e.g., debrominated compound, oxidized species) Radicals->Secondary_Products Reaction with solvent, oxygen, or self

Caption: Potential initial step of photodegradation.

Q3: What are the simplest and most effective ways to protect my samples?

A3: The most effective preventative measures are often the simplest:

  • Use Amber Glassware: Amber glass vials and flasks are specifically designed to filter out UV and short-wavelength visible light, significantly reducing the risk of photodegradation.[8][9]

  • Wrap Containers in Aluminum Foil: For complete light exclusion, especially during long-term storage or when amber glassware is unavailable, wrapping containers in aluminum foil is a highly effective and inexpensive solution.[9][10]

  • Minimize Light Exposure: Only remove samples from their protective packaging or dark storage locations immediately before use.[11] Work in a dimly lit area or under lighting with long wavelengths (e.g., yellow or red light) that are less energetic.[1][3]

Q4: Can the solvent I use affect the rate of degradation?

A4: Absolutely. Solvents can play a significant role. Some solvents can quench the excited state of the molecule, effectively deactivating it before it can degrade.[5] Conversely, other solvents, particularly those that can easily donate a hydrogen atom (like isopropanol), may accelerate degradation by reacting with the radical intermediates formed after C-Br bond cleavage. Using a photochemically inert solvent like acetonitrile or methanol is often a good starting point.[5] Additionally, the presence of dissolved oxygen in the solvent can lead to photooxidation, so degassing the solvent (e.g., by purging with nitrogen or argon) can help minimize this pathway.[5]

Troubleshooting Guide: Degradation Issues

This section provides a structured approach to troubleshooting when you suspect photodegradation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Observed Issue Potential Cause Recommended Action(s)
New, unidentified peaks appear in chromatogram over time. Photodegradation from ambient lab light.1. Run a Control: Prepare a fresh sample and store it completely in the dark (e.g., wrapped in foil in a drawer). Analyze it alongside the degraded sample. If the new peaks are absent in the control, photodegradation is confirmed.[10] 2. Implement Protective Measures: Switch to amber HPLC vials, cover autosampler trays with a UV-blocking cover, and minimize the time samples spend on the benchtop.[9]
Loss of main compound peak area/concentration without corresponding new peaks. 1. Formation of Insoluble Degradants: The degradation products may be precipitating out of solution. 2. Formation of Non-UV-Active Products: Degradants may not absorb at the analytical wavelength being monitored.1. Visual Inspection: Check the sample for any cloudiness or precipitate. 2. Change Detection Wavelength: Run a diode array detector (DAD) or photodiode array (PDA) scan to check for new peaks at different wavelengths. 3. Use Mass Spectrometry (MS): LC-MS is a powerful tool for detecting and identifying degradation products that may lack a chromophore.[12]
Poor reproducibility of results between experiments. Inconsistent Light Exposure: Fluctuations in lab lighting conditions or the duration of sample exposure can lead to variable levels of degradation.1. Standardize Handling Procedures: Create a strict protocol for sample handling that specifies the type of lighting, duration of exposure, and storage methods.[4] 2. Work in a Controlled Lighting Environment: Use a darkroom or a bench space with filtered light (e.g., yellow light with a wavelength >500 nm) for all sample preparation steps.[1][3]
Sample color changes over time (e.g., slight yellowing). Formation of Chromophoric Degradation Products. This is a visual indicator of a chemical change in the molecule's structure.1. Cease Use of the Sample: A color change indicates significant degradation, and the sample should be considered compromised.[4] 2. Investigate the Degradation Pathway: Use LC-MS/MS to identify the colored impurities and understand the degradation mechanism.
Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting degradation.

Experimental Protocols

Protocol 1: Confirmatory Photostability Test

This protocol is designed to definitively determine if 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is sensitive to light under your specific experimental conditions (e.g., in a particular solvent or formulation).

Objective: To compare the stability of the compound under light exposure versus dark conditions.

Materials:

  • 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

  • Solvent of interest (e.g., acetonitrile, methanol, or formulation buffer)

  • Clear glass vials (e.g., standard HPLC vials)

  • Amber glass vials or clear vials wrapped completely in aluminum foil

  • HPLC system with UV detector or, preferably, a PDA/DAD detector

  • A controlled light source (a photostability chamber is ideal, but a benchtop UV lamp or even consistent ambient lab light can be used if carefully monitored)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL). From this stock, prepare two sets of identical samples in your solvent of interest at the final analytical concentration.

  • Aliquot Samples:

    • "Light" Samples: Aliquot the solution into several clear glass vials.

    • "Dark" Control Samples: Aliquot the solution into several amber glass vials or foil-wrapped clear vials.

  • Exposure:

    • Place the "Light" samples under the chosen light source.

    • Place the "Dark" control samples in a completely dark location (e.g., a closed drawer) at the same temperature.

  • Time-Point Analysis: At designated time points (e.g., T=0, 2, 4, 8, 24 hours), take one "Light" vial and one "Dark" vial for analysis.

  • Analysis: Analyze all samples by HPLC. Record the peak area of the parent compound and the peak areas of any new impurities that form.

  • Data Interpretation:

    • Plot the percentage of the parent compound remaining versus time for both the "Light" and "Dark" samples.

    • A significant decrease in the parent peak area for the "Light" samples compared to the "Dark" controls confirms photodegradation.

    • Calculate the percentage of total impurities in each sample. A significant increase in impurities in the "Light" samples is also indicative of photodegradation.

Experimental Workflow Diagram

G cluster_workflow Photostability Testing Workflow prep Prepare Stock Solution aliquot Aliquot into two sets of vials prep->aliquot light_vials Set A: Clear Vials aliquot->light_vials dark_vials Set B: Amber/Foil-Wrapped Vials aliquot->dark_vials expose Expose Set A to Light Source light_vials->expose store_dark Store Set B in Complete Darkness dark_vials->store_dark analyze Analyze samples from both sets by HPLC at T=0, 2, 4, 8, 24h expose->analyze store_dark->analyze compare Compare degradation profiles analyze->compare

Caption: Workflow for a confirmatory photostability test.

Protocol 2: Best Practices for Handling and Storage

Objective: To provide a standard operating procedure (SOP) for routine handling and storage to minimize photodegradation.

  • Storage of Solids:

    • Store the solid compound in an amber glass bottle or an opaque container.

    • Place the container inside a secondary light-proof container (e.g., a box).

    • Store in a dark, temperature-controlled environment as recommended by the manufacturer.

  • Preparation of Solutions:

    • Whenever possible, perform weighing and dissolution in a darkroom or under red/yellow safelights.[3]

    • Always use amber volumetric flasks and other amber glassware for solution preparation.[9][10] If unavailable, wrap all glassware in aluminum foil before use.

    • For oxygen-sensitive reactions, use a solvent that has been de-gassed by purging with nitrogen or argon for at least 15-20 minutes.[5]

  • During Experiments/Analysis:

    • Use amber HPLC vials or vials designed with UV-protectant plastic.

    • If using a multi-well plate, use an opaque or UV-blocking plate. If a clear plate is necessary, cover it with a lid and aluminum foil between steps.

    • Keep autosampler trays covered with a UV-protective lid or a simple cardboard box to shield them from overhead laboratory lights.

    • Minimize the "on-bench" time for all samples. Return them to dark storage as soon as they are not actively being used.

By implementing these robust preventative measures and using the troubleshooting guides provided, researchers can ensure the integrity of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, leading to more accurate and reliable scientific outcomes.

References
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  • Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline. [Link]

  • How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PMC. [Link]

  • Preventing Photolytic Degradation in Pharmacy. Scribd. [Link]

  • Photolytic Degradation and Its Prevention. Pharmaguideline. [Link]

  • Risk Assessment for Light Sensitive Product. (2025, June 26). Pharma Devils. [Link]

  • Impact of Storage Conditions on Drug Shelf Life. (2025, September 4). Precision Stability Storage. [Link]

  • How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Light-Sensitive Injectable Prescription Drugs. PMC. [Link]

  • Leppard, D., Hayoz, P., Schäfer, T., Vogel, T., & Wendeborn, F. (2002). Light Stabilisers. CHIMIA, 56(5), 216–224. [Link]

  • Ohta, Y., et al. (2005). Investigation of photodegradation products generated after UV-irradiation of five polybrominated diphenyl ethers using photo solid-phase microextraction. Journal of Chromatography A, 1071(1-2), 155-162. [Link]

  • The bromate formation accompanied by the degradation of 2,4-bromophenol in UV/peroxymonosulfate. ResearchGate. [Link]

  • Wang, W., et al. (2020). Roles of Bromine Radicals and Hydroxyl Radicals in the Degradation of Micropollutants by the UV/Bromine Process. Environmental Science & Technology, 54(10), 6344–6353. [Link]

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan Journal of Chemistry. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021, December 1). Beilstein Journal of Organic Chemistry. [Link]

  • Photophysical properties of quinoxaline derivatives and fi lm... ResearchGate. [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. PMC. [Link]

  • de la Cruz, N., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Analytica Chimica Acta, 755, 29-39. [Link]

  • Photoluminescence Quenchers in Drug Discovery. UTUPub. [Link]

  • Review of the Stability of Photosensitive Medications. Aula Medica. [Link]

  • Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. ResearchGate. [Link]

  • Light-sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. (2017, October 15). PubMed. [Link]

  • Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. SciELO. [Link]

  • Chelme-Ayala, P., El-Din, M. G., & Smith, D. W. (2010). Degradation of bromoxynil and trifluralin in natural water by direct photolysis and UV plus H2O2 advanced oxidation process. Water research, 44(7), 2221–2228. [Link]

  • Degradation of bromothymol blue by 'greener' nano-scale zero-valent iron synthesized using tea polyphenols. Journal of Materials Chemistry (RSC Publishing). [Link]

  • Photodegradation of tetracyclines in aqueous solution by using UV and UV/H2O2 oxidation processes. ResearchGate. [Link]

  • (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. MDPI. [Link]

Sources

Optimization

Troubleshooting debromination side reactions in 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Technical Support Center: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one Welcome to the technical support resource for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. This guide is designed for researchers, che...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Welcome to the technical support resource for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this key intermediate and may encounter challenges with undesired side reactions, particularly debromination. Our goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to proactively design more robust and successful experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a significant amount of the debrominated product, 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, in my reaction mixture. What are the most common causes?

A1: The loss of the bromine atom from your aryl bromide is a classic side reaction known as hydrodehalogenation or, more specifically, debromination.[1] This is not a simple decomposition but is typically an active chemical process catalyzed or initiated by your reaction components. The primary culprits fall into three categories:

  • Catalyst-Mediated Hydrodehalogenation: If you are performing a transition-metal-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig, Heck coupling), you are using a system that is highly adept at activating the C-Br bond. Palladium is a particularly efficient metal for this purpose.[2] A common side reaction involves the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with your starting material to yield the debrominated product instead of the desired cross-coupled product.

  • Presence of a Hydride Source: Many common lab reagents can act as hydride donors. This includes obvious reducing agents like sodium borohydride (NaBH₄)[3] but also less obvious sources. For instance, alcohols like isopropanol, when in the presence of a base, can generate hydride species that lead to debromination, often catalyzed by a transition metal.[4]

  • Catalytic Hydrogenation Conditions: If your synthetic route involves a reduction step elsewhere in the molecule using catalytic hydrogenation (e.g., H₂, Pd/C), the aryl bromide is highly susceptible to cleavage. Aryl bromides are readily reduced under these conditions, often more easily than other functional groups like chlorides or nitriles.[5]

Q2: I'm running a Palladium-catalyzed cross-coupling reaction. How can I specifically minimize the formation of the debrominated impurity?

A2: This is a common challenge in cross-coupling chemistry. The debromination side product arises from a competing catalytic cycle. The key is to favor the desired productive cycle over the undesired reductive one.

The Mechanistic Problem: The undesired pathway typically involves the generation of a Palladium-Hydride (Pd-H) intermediate. This can happen in several ways, such as β-hydride elimination from an alkyl-palladium species (if applicable) or reaction of the palladium catalyst with a hydrogen source (like residual water, alcohols, or amines).[6][7] This Pd-H species can then undergo reductive elimination with your aryl bromide to cleave the C-Br bond.

Troubleshooting Workflow & Solutions:

Below is a workflow designed to diagnose and solve the issue of catalyst-mediated debromination.

G cluster_reagents Reagent Purity & Choice cluster_catalyst Catalyst & Ligand Selection cluster_conditions Parameter Optimization start High Debromination Observed in Pd-Catalyzed Reaction check_reagents Step 1: Scrutinize Reagents (Solvent, Base, H₂O content) start->check_reagents check_catalyst Step 2: Evaluate Catalyst System (Ligand, Precatalyst) check_reagents->check_catalyst If problem persists reagent_sol1 Use Anhydrous, Degassed Solvents (e.g., Toluene, Dioxane) check_reagents->reagent_sol1 check_conditions Step 3: Optimize Reaction Parameters (Temperature, Time) check_catalyst->check_conditions If problem persists catalyst_sol1 Increase Ligand:Pd Ratio (e.g., 2:1 to 4:1) check_catalyst->catalyst_sol1 solution Minimized Debromination check_conditions->solution condition_sol1 Lower Reaction Temperature check_conditions->condition_sol1 reagent_sol2 Avoid Protic Solvents (e.g., Isopropanol, Ethanol) reagent_sol3 Switch to a Weaker, Non-coordinating Base (e.g., Cs₂CO₃, K₃PO₄ instead of alkoxides) catalyst_sol2 Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type phosphines) catalyst_sol3 Use a Pre-formed Pd(0) Source condition_sol2 Monitor Reaction and Stop at Completion (Avoid prolonged heating)

Caption: Troubleshooting workflow for minimizing debromination.

Detailed Protocol Adjustments:

  • Ensure Rigorously Anhydrous and Inert Conditions: Water is a common proton source that can facilitate the formation of Pd-H species.[8] Use freshly distilled, anhydrous, and degassed solvents. Ensure your reaction vessel is flame-dried and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).

  • Solvent Choice: Avoid protic solvents like isopropanol or ethanol, which can act as hydride donors.[4] Opt for aprotic solvents like Toluene, Dioxane, or THF.

  • Base Selection: Strong, sterically hindered bases or alkoxides (e.g., NaOt-Bu) can sometimes promote side reactions. Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.

  • Ligand Modification: The choice of phosphine ligand is critical.

    • Increase Ligand-to-Metal Ratio: Using a higher ratio of ligand to palladium can help stabilize the catalyst and prevent the formation of highly reactive, coordinatively unsaturated palladium species that are prone to side reactions.

    • Use Electron-Rich, Bulky Ligands: Ligands like those developed by Buchwald (e.g., SPhos, XPhos) are designed to promote rapid reductive elimination from the desired Ar-Pd-Ar' intermediate, which can outcompete the undesired debromination pathway.

Q3: Can I use catalytic hydrogenation to reduce another functional group on my molecule without losing the bromine?

A3: This is challenging. Catalytic hydrogenation using a heterogeneous catalyst like Palladium on Carbon (Pd/C) with hydrogen gas is a very effective method for aryl bromide reduction.[5] Bromides are generally reduced more readily than chlorides, but also more readily than many other functional groups.

Comparative Reactivity: The general reactivity order for hydrogenolysis is C-I > C-Br > C-Cl.[9] Therefore, selective reduction in the presence of the bromo-substituent is difficult and often results in a mixture of products.

Potential Strategies for Selective Reduction:

StrategyReagents & ConditionsRationale & Key Considerations
Transfer Hydrogenation Ammonium formate, Cyclohexene, or Hydrazine with Pd/CCan sometimes be milder than high-pressure H₂ gas, offering a window of selectivity. Requires careful monitoring of temperature and reaction time.
Alternative Catalysts PtO₂, Rh/C, or Raney NickelThese catalysts have different chemoselectivity profiles than Palladium. A screening of catalysts may reveal conditions where the other functional group is reduced preferentially.
Protecting Group Strategy N/AIf possible, it is often synthetically more robust to introduce the bromine atom after the reduction step.
Non-Hydrogenation Reductants e.g., NaBH₄, LiAlH₄, DIBAL-HIf you are reducing a carbonyl or ester, these hydride reagents are typically chemoselective and will not cleave the aryl-bromide bond.[4]

Protocol Example: Minimizing Debromination in a Suzuki Coupling

This protocol for coupling 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one with a generic boronic acid highlights the critical steps to suppress the debromination side reaction.

Objective: Synthesize 7-Aryl-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one while minimizing the formation of 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Step-by-Step Methodology:

  • Vessel and Reagent Preparation (Critical Step):

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum. Allow to cool under a strong stream of Argon.

    • Use anhydrous, degassed toluene as the solvent. Degas by sparging with Argon for at least 30 minutes.

    • Ensure the boronic acid is dry and the base (K₃PO₄) has been dried in an oven overnight.

  • Reaction Assembly:

    • To the reaction flask under Argon, add 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 eq), the arylboronic acid (1.2 eq), and dried K₃PO₄ (3.0 eq).

    • In a separate, dry vial, prepare the catalyst premix: Add the Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.5-5 mol%) and purge with Argon.

    • Add the degassed toluene to the main reaction flask via cannula, followed by the catalyst premix.

  • Reaction Execution (Critical Step):

    • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C). Avoid excessive temperatures , as higher heat can accelerate the undesired debromination pathway.

    • Monitor the reaction progress closely by TLC or LC-MS every 30-60 minutes.

    • Crucially, quench the reaction as soon as the starting material is consumed. Prolonged heating after completion significantly increases the risk of debromination.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify by column chromatography. The debrominated byproduct is typically less polar than the starting material and the desired product, allowing for chromatographic separation.

References

  • Reductions of aryl bromides in water at room temperature. PMC. Available at: [Link]

  • Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol. stoltz2.caltech.edu. Available at: [Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available at: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

  • Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions. ResearchGate. Available at: [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Organic Chemistry Portal. Available at: [Link]

  • Hydro(Deutero)dehalogenation of Aryl Bromides by Water as a Reductant and a Hydrogen Source. Synfacts. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]

  • Dehalogenation - Wikipedia. Wikipedia. Available at: [Link]

  • A Dearomatization/Debromination Strategy for the [4+1] Spiroannulation of Bromophenols with α,β-Unsaturated Imines. PubMed. Available at: [Link]

  • Synthesis of quinoxalinones. Organic Chemistry Portal. Available at: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. arkat-usa.org. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Available at: [Link]

  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline — Chemical Substance Information. chemsafetypro.com. Available at: [Link]

  • Regioselective bromination, debromination and bromine migration in a 2-acetoxymethyl-4,5,7-trialkoxynaphthalene. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-up Optimization for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one Production

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up optimization of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one synthesis....

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up optimization of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one synthesis. It offers in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, providing explanations and actionable solutions.

Question 1: Low yield of the final product, 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Answer:

Low yields can stem from several factors, from incomplete reactions to product degradation. A systematic approach is necessary to identify and resolve the root cause.

  • Incomplete N-methylation: The N-methylation of 7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one is a critical step. If this reaction is not driven to completion, a mixture of the starting material and the desired product will be obtained, lowering the isolated yield.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure the methylating agent (e.g., methyl iodide, dimethyl sulfate) is fresh and of high purity. Moisture can quench the base and hydrolyze the methylating agent.

      • Base Selection and Stoichiometry: A strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) is often effective for this type of N-alkylation.[1] Ensure at least a stoichiometric equivalent of the base is used to fully deprotonate the starting material.

      • Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a gradual increase in temperature may be necessary. However, excessive heat can lead to side reactions.

  • Side Reactions: The formation of byproducts is a common cause of reduced yields.

    • Potential Side Reactions:

      • O-methylation: Although generally less favored with strong bases, some O-methylation of the lactam oxygen can occur, leading to the formation of an isomeric impurity.

      • Di-methylation: In some cases, methylation at other positions on the quinoxalinone ring might be possible, though less likely under controlled conditions.

    • Mitigation Strategies:

      • Careful control of reaction temperature and stoichiometry of the methylating agent can minimize side reactions.

      • The choice of solvent can also influence selectivity.

  • Sub-optimal Bromination: If the synthesis starts from the unbrominated tetrahydroquinoxalinone, the bromination step itself can be a source of low yield.

    • Troubleshooting Steps:

      • Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective brominating agent for such systems.[2] Ensure its purity and proper handling.

      • Reaction Conditions: The reaction is typically carried out in a suitable solvent like dichloromethane at room temperature.[2] Monitor the reaction closely to avoid over-bromination.

Question 2: Difficulty in purifying the final product.

Answer:

Purification challenges often arise from the presence of closely related impurities or unreacted starting materials.

  • Column Chromatography Issues:

    • Poor Separation: If the product and impurities have similar polarities, separation by column chromatography can be challenging.

      • Troubleshooting Steps:

        • Solvent System Optimization: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to improve separation on TLC before scaling up to column chromatography.

        • Silica Gel Choice: Consider using a different grade of silica gel or an alternative stationary phase like alumina.

  • Recrystallization Failures:

    • Oiling Out: The product may separate as an oil instead of crystals.

      • Troubleshooting Steps:

        • Solvent Selection: Test a variety of solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common systems include ethanol/water or ethyl acetate/hexanes.[3]

        • Cooling Rate: Allow the solution to cool slowly to promote crystal growth. Scratching the inside of the flask with a glass rod can also induce crystallization.

    • Low Recovery: A significant amount of product may remain in the mother liquor.

      • Troubleshooting Steps:

        • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

        • Cooling: Cool the solution to a low temperature (e.g., in an ice bath) to maximize precipitation.

Question 3: Presence of an unexpected impurity in the final product's NMR spectrum.

Answer:

The presence of unknown peaks in the NMR spectrum indicates the formation of byproducts. Identifying these impurities is key to eliminating them.

  • Possible Impurities and their Identification:

    • Unreacted Starting Material: Compare the NMR of the final product with that of the starting material (7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one).

    • O-methylated Isomer: The chemical shifts in the 1H and 13C NMR spectra will differ from the N-methylated product. Mass spectrometry can confirm the presence of an isomer with the same molecular weight.

    • Solvent Residues: Check for characteristic peaks of solvents used in the reaction or purification (e.g., DMF, ethyl acetate, hexanes).

  • Strategies for Minimizing Impurities:

    • Reaction Monitoring: Closely monitor the reaction to ensure full conversion of the starting material.

    • Purification: If the impurity persists after initial purification, a second purification step (e.g., recrystallization from a different solvent system or a second column) may be necessary.

Frequently Asked Questions (FAQs)

What is the typical synthetic route for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one?

A common synthetic approach involves a two-step process:

  • Bromination: Bromination of 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one at the 7-position using a brominating agent like N-bromosuccinimide (NBS).

  • N-methylation: If starting from 7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one, N-methylation at the 1-position is achieved using a methylating agent such as methyl iodide in the presence of a base.[1]

What are the key safety precautions when handling the reagents for this synthesis?

  • Brominating Agents (e.g., NBS, Bromine): These are corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Bases (e.g., NaH): Sodium hydride is highly reactive and flammable. It reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Methylating Agents (e.g., Methyl Iodide): These are toxic and potential carcinogens. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Solvents (e.g., DMF, Dichloromethane): These are volatile and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and wear appropriate PPE.

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

What are the expected spectroscopic data for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one?

While specific data can vary slightly based on the solvent and instrument, you can expect the following:

  • ¹H NMR: Signals corresponding to the methyl group, the methylene protons of the tetrahydro-ring, and the aromatic protons. The bromine atom will influence the chemical shifts and coupling patterns of the aromatic protons.

  • ¹³C NMR: Resonances for the methyl carbon, methylene carbons, aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the carbonyl carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C9H9BrN2O, MW: 241.09 g/mol ). The isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br) should be observable.

Experimental Protocols

Protocol 1: N-Methylation of 7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one

This protocol is optimized for the selective N-methylation of the quinoxalinone scaffold.

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one227.07102.27 g
Sodium Hydride (60% dispersion in mineral oil)24.00120.48 g
Methyl Iodide141.94110.68 mL
Anhydrous N,N-Dimethylformamide (DMF)--50 mL

Procedure

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 7-bromo-1,2,3,4-tetrahydroquinoxalin-2-one.

  • Add anhydrous DMF via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Slowly add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Workflow for N-Methylation

N-Methylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Starting Material and Anhydrous DMF start->reagents cool Cool to 0 °C reagents->cool add_base Add NaH cool->add_base add_meI Add Methyl Iodide add_base->add_meI warm_stir Warm to RT and Stir (4-6h) add_meI->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Sources

Optimization

Technical Support Center: Purification of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one Intermediates

Welcome to the technical support resource for the purification of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical solutions to common purification challenges.

Introduction

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. The purification of this class of compounds, however, can be challenging due to the presence of closely related impurities and isomers. This guide offers a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the purification of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one and related quinoxalinone intermediates.

Q1: My reaction is complete, but I'm struggling with a low yield after purification. What are the likely causes?

Low yields after purification are a frequent problem and can stem from several factors throughout the experimental process.[1]

  • Suboptimal Reaction Conditions: Inadequate control of reaction parameters such as temperature, solvent, or catalyst can lead to the formation of side products that are difficult to separate from the desired compound.[1]

  • Poor Quality Starting Materials: The purity of your starting materials, such as the substituted o-phenylenediamine and the corresponding dicarbonyl compound, is critical. Impurities in these reagents can lead to unwanted side reactions, consuming your starting materials and reducing the overall yield.[1]

  • Product Loss During Work-up: Significant product loss can occur during aqueous work-up and extraction steps.[2][3] For instance, if the pH of the aqueous layer is not optimized, your product might remain in the aqueous phase.[3] Performing multiple extractions with smaller volumes of an organic solvent is generally more efficient than a single large-volume extraction.[2][3]

  • Loss During Crystallization: Using an excessive amount of solvent during recrystallization or washing the collected crystals with a solvent in which the product has some solubility can lead to significant product loss.[2][3]

Q2: I'm observing multiple spots on my TLC, and they are very close to my product spot. How can I improve the separation?

The presence of closely related impurities, such as regioisomers, is a common challenge in the synthesis of substituted quinoxalinones.[1] These impurities often have very similar physical properties to the desired product, making separation difficult.

  • Optimize Chromatographic Conditions: Careful selection of the stationary and mobile phases is crucial for achieving good separation in column chromatography.[1]

    • Mobile Phase Selection: A good starting point for quinoxalinone derivatives is a mixture of hexane and ethyl acetate.[2] Systematically varying the ratio of these solvents during TLC analysis will help you identify the optimal eluent system for separation.[2]

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve the separation of compounds with similar polarities.[3]

  • Consider an Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina, which can offer different selectivity.[3]

Q3: My purified product contains colored impurities. How can I remove them?

Colored impurities often arise from the formation of highly conjugated side products or oxidation of starting materials or the product itself.

  • Activated Carbon Treatment: Treating a solution of your crude product with activated carbon can effectively adsorb colored impurities.[3] However, be aware that this can also lead to some loss of your desired product.

  • Reaction Under Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of sensitive reagents and intermediates.[3]

  • Recrystallization: A final recrystallization step is often very effective in removing residual colored impurities.

Troubleshooting Guides

This section provides detailed protocols and decision-making workflows for the most common purification techniques.

Purification Strategy Decision Workflow

The choice of purification method depends on the nature and quantity of the impurities present in your crude product. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS) is_solid Is the product a solid? start->is_solid high_purity Purity > 90%? is_solid->high_purity Yes column_chromatography Column Chromatography is_solid->column_chromatography No trituration Trituration is_solid->trituration Persistent Oil recrystallization Recrystallization high_purity->recrystallization Yes high_purity->column_chromatography No end Pure Product recrystallization->end prep_hplc Preparative HPLC (For high purity requirements) column_chromatography->prep_hplc Further purification needed column_chromatography->end Sufficiently pure prep_hplc->end trituration->column_chromatography

Caption: Decision workflow for selecting the appropriate purification technique.

Experimental Protocols
Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying solid compounds that are relatively pure (>90%).[4] The key is to select an appropriate solvent or solvent system.[2]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.[3] Test the solubility of a small amount of your crude product in various solvents to find the most suitable one. Common solvents for quinoxalinone derivatives include ethanol, methanol, and toluene.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to ensure complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Further cooling in an ice bath can maximize the yield.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated enough.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[2] You can also try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]
Oiling out The compound's melting point is below the boiling point of the solvent, or the solution is supersaturated.Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]
Low recovery Too much solvent was used, or the product is too soluble in the chosen solvent even at low temperatures.Concentrate the mother liquor and attempt a second crystallization.[2] Consider using a different solvent system.
Protocol 2: Column Chromatography

For complex mixtures or when high purity is required, column chromatography is the method of choice.[2]

Step-by-Step Methodology:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most commonly used stationary phase for quinoxalinone derivatives.[2]

    • Mobile Phase (Eluent): Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system.[2] A common starting point is a mixture of hexane and ethyl acetate.[2] The goal is to find a solvent system that provides good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. For closely eluting compounds, a gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective.[3]

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor separation Inappropriate mobile phase; column overloading.Optimize the mobile phase using TLC.[5] Ensure you are not overloading the column; a general rule is a silica-to-crude product ratio of at least 30:1 by weight.[5]
Compound streaking on the column The compound is too polar for the chosen eluent or is interacting strongly with the silica gel.Increase the polarity of the mobile phase. For basic compounds like some quinoxalinones, adding a small amount of triethylamine (0.5-1%) to the eluent can help to deactivate the acidic sites on the silica gel and improve peak shape.[4][5]
Product decomposition on the column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel with triethylamine before packing the column, or use a less acidic stationary phase like neutral alumina.[5]
Advanced Purification: Preparative HPLC

For achieving very high purity (>99.5%) or for separating particularly challenging mixtures, preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.[4] This technique utilizes the same principles as analytical HPLC but on a larger scale to isolate and collect the purified components.[6]

Key Considerations for Preparative HPLC:

  • Method Development: Develop and optimize the separation method at an analytical scale first. This involves screening different columns and mobile phases to achieve the best resolution.[6]

  • Scale-Up: Once an optimal analytical method is established, it can be scaled up to a preparative scale by adjusting the column dimensions, flow rate, and sample loading.

  • Solvent Consumption: Be mindful that preparative HPLC uses significantly larger volumes of solvents, which requires appropriate safety precautions.[6]

References

  • SIELC Technologies. (2018, February 17). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. Retrieved from [Link]

  • El-Sayed, A. A., & El-Gaby, M. S. A. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(6), 852-859. [Link]

  • Patil, S. A., Patil, R., Patil, S. A., Bugarin, A., & Das, U. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Synthetic Communications, 41(19), 2883-2890. [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Heravi, M. M., Oskooie, H. A., & Baghernejad, B. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 1-6. [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. Retrieved from [Link]

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • El-Sayed, A. A. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7(3), 253-293. [Link]

  • Chemical Substance Information. (n.d.). 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • Organic Syntheses. (2015, May 29). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Retrieved from [Link]

  • IJNRD.org. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • Cheeseman, G. W. H., & Cookson, R. F. (2004). The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement II. John Wiley & Sons.
  • MDPI. (2024, September 27). Developing 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted Fluorogens Based on GFP Chromophore for Endoplasmic Reticulum and Lysosome Staining. Retrieved from [Link]

  • Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -.
  • da Silva, F. M., de Souza, M. C. B. V., & Ferreira, V. F. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 117(15), 9803-9917. [Link]

  • PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675036A - Method for preparing 7-bromine-1-heptylene.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

This guide provides a comprehensive framework for the spectroscopic validation of the novel compound 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. As a crucial step in drug discovery and development, robust and un...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the spectroscopic validation of the novel compound 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. As a crucial step in drug discovery and development, robust and unambiguous structural confirmation is paramount. This document outlines the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, supported by comparisons with alternative analytical techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, it details the experimental protocols necessary for acquiring high-quality data and provides insights into the interpretation of the resulting spectra.

Introduction: The Importance of Rigorous Structural Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, the unequivocal confirmation of a synthesized compound's identity is a cornerstone of chemical research. In the context of medicinal chemistry, where even minor structural variations can lead to significant differences in efficacy and toxicity, this validation process assumes critical importance. This guide employs a multi-faceted approach to the structural elucidation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, integrating predictive analysis based on known chemical principles with established analytical methodologies.

Predicted ¹H and ¹³C NMR Spectral Analysis

While no experimental NMR spectra for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one are currently available in public databases, we can predict the salient features of its ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the spectra of structurally related compounds. Quinoxaline derivatives and brominated aromatic compounds provide a solid foundation for these predictions.[1][2]

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the tetrahydro-pyrazine ring, the N-methyl protons, and the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5~7.5 - 7.7d1HLocated ortho to the bromine atom, experiencing deshielding.
H-6~7.2 - 7.4dd1HCoupled to both H-5 and H-8.
H-8~6.8 - 7.0d1HLocated ortho to the amide nitrogen, experiencing shielding.
H-3 (CH₂)~3.4 - 3.6s2HMethylene protons adjacent to the carbonyl group.
N-CH₃~3.0 - 3.2s3HMethyl group attached to the nitrogen atom.
N-H~4.5 - 5.5br s1HAmide proton, chemical shift can be variable and concentration-dependent.

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) for aromatic protons are typically in the range of 2-9 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The predicted chemical shifts are influenced by the electronic effects of the substituents (bromo, methyl, and the lactam functionality).[3]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (C-2)~165 - 170Carbonyl carbon of the lactam.
C-4a~135 - 140Quaternary carbon at the ring junction.
C-8a~130 - 135Quaternary carbon at the ring junction.
C-6~125 - 130Aromatic methine carbon.
C-5~120 - 125Aromatic methine carbon.
C-7~115 - 120Aromatic carbon bearing the bromine atom (ipso-carbon).
C-8~110 - 115Aromatic methine carbon.
C-3~45 - 50Methylene carbon adjacent to the carbonyl group.
N-CH₃~30 - 35Methyl carbon attached to the nitrogen atom.

Workflow for Spectroscopic Validation

A systematic workflow is essential for the comprehensive validation of a novel compound. The following diagram illustrates the key steps, from sample preparation to final structural confirmation.

G cluster_0 Sample Preparation cluster_1 Primary Spectroscopic Analysis cluster_2 Data Analysis and Interpretation cluster_3 Confirmatory Analysis cluster_4 Final Validation Sample Pristine Sample of 7-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxalin-2-one NMR 1H and 13C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Predict Comparison with Predicted Spectra NMR->Predict Frag Analysis of Fragmentation Pattern MS->Frag Func Identification of Functional Groups FTIR->Func TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Predict->TwoD_NMR Elem Elemental Analysis Frag->Elem Func->Elem Structure Confirmed Structure Elem->Structure TwoD_NMR->Structure

Figure 1: Workflow for the spectroscopic validation of a novel organic compound.

Alternative and Complementary Analytical Techniques

While NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule, other techniques provide crucial complementary information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (C₉H₉BrN₂O), the expected monoisotopic mass is approximately 239.989 g/mol . A key feature to look for is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.

Table 3: Predicted Mass Spectrometry Data

IonExpected m/zComments
[M]⁺~240Corresponding to the ⁷⁹Br isotope.
[M+2]⁺~242Corresponding to the ⁸¹Br isotope.

The fragmentation pattern in the mass spectrum can also provide valuable structural information.[4][5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is expected to show characteristic absorption bands for the amide C=O stretch, N-H stretch, C-N stretches, and aromatic C-H and C=C vibrations.[7][8][9]

Table 4: Predicted FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amide)3200 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (amide)1650 - 1680Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-N Stretch1200 - 1350Medium
C-Br Stretch500 - 600Medium
Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound.[1][2][3][10][11] For C₉H₉BrN₂O, the theoretical elemental composition is:

  • Carbon (C): 45.21%

  • Hydrogen (H): 3.79%

  • Nitrogen (N): 11.72%

Experimental values should be within ±0.4% of the theoretical values to confirm the molecular formula.

Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (ESI-MS)

Protocol for Electrospray Ionization Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.

    • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500).

FTIR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Computational NMR Prediction

To further validate the proposed structure, computational methods can be employed to predict the NMR spectra. Several software packages and online tools are available that use various algorithms (e.g., empirical, DFT-based) to calculate chemical shifts and coupling constants from a given chemical structure.[12][13][14][15][16] Comparing the computationally predicted spectrum with the experimental data can provide an additional layer of confidence in the structural assignment.

G cluster_0 Input cluster_1 Computational Prediction cluster_2 Output cluster_3 Validation Structure_Input Chemical Structure of 7-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxalin-2-one Software NMR Prediction Software (e.g., ChemDraw, ACD/Labs, Online tools) Structure_Input->Software Predicted_Spectra Predicted 1H and 13C NMR Spectra Software->Predicted_Spectra Comparison Comparison with Experimental Data Predicted_Spectra->Comparison

Figure 2: Workflow for computational NMR prediction and validation.

Conclusion

The structural validation of a novel compound like 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one requires a multi-pronged analytical approach. By combining the predictive power of NMR spectroscopy with the complementary data from Mass Spectrometry, FTIR, and Elemental Analysis, researchers can achieve a high level of confidence in their structural assignments. The protocols and predicted data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of new chemical entities. The logical and systematic application of these techniques ensures the scientific integrity of the research and is a critical step in the journey of drug discovery and development.

References

  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. (2022). Journal of Molecular Structure, 1264, 133273.
  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Available at: [Link]

  • NMR Prediction. (n.d.). ChemAxon. Available at: [Link]

  • Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. (2025, August 6). ResearchGate. Available at: [Link]

  • Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. (1986).
  • Simulate and predict NMR spectra. (n.d.). NMRDB. Available at: [Link]

  • ACD/NMR Predictors. (n.d.). ACD/Labs. Available at: [Link]

  • Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. (1980). Agricultural and Biological Chemistry, 44(4), 871-877.
  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Available at: [Link]

  • CASCADE - Chemical Shift Calculator. (n.d.). Colorado State University. Available at: [Link]

  • Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. (1977). Biomedical Mass Spectrometry, 4(4), 197-202.
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). Massachusetts Institute of Technology. Available at: [Link]

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). (2017). Journal of Chemical Sciences, 129(8), 1239-1251.
  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022). RASĀYAN Journal of Chemistry, 15(1), 162-170.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Molecules, 28(21), 7434.
  • Structure Elucidation in Organic Chemistry. (2016, January 15). Wiley Analytical Science. Available at: [Link]

  • Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. (2015). International Journal of ChemTech Research, 8(11), 314-328.
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2014). Oriental Journal of Chemistry, 30(3), 1139-1147.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry, 2008(11), 1861-1875.
  • Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). Russian Chemical Bulletin, 65(12), 2843-2854.
  • Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. (2024). Nanotechnology Perceptions, 20(S4), 915-924.
  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. (n.d.). PubChemLite. Available at: [Link]

  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. (n.d.). NextSDS. Available at: [Link]

  • Atomic Spectra Database. (2024, November 15). National Institute of Standards and Technology. Available at: [Link]

  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. (n.d.). PubChemLite. Available at: [Link]

  • 7-Bromo-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Available at: [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one: A High-Resolution Mass Spectrometry Perspective

In the landscape of pharmaceutical research and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. This guide provides an in-depth technical comparison of an...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, a heterocyclic compound of interest in medicinal chemistry. Our focus is a deep dive into the capabilities of High-Resolution Mass Spectrometry (HRMS), contextualized by its performance against other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

The Analytical Challenge: Unveiling the Structure of a Quinoxalinone Derivative

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one presents a multifaceted analytical challenge. Its structure, comprised of a brominated aromatic ring fused to a lactam-containing heterocyclic system with a chiral center, necessitates a multi-technique approach for complete and confident characterization. Key analytical questions include:

  • Confirmation of the elemental composition.

  • Elucidation of the connectivity of atoms and functional groups.

  • Verification of the presence and position of the bromine substituent.

  • Determination of the three-dimensional structure, including stereochemistry.

High-Resolution Mass Spectrometry: The Gold Standard for Elemental Composition and Fragmentation Analysis

HRMS stands as a premier technique for the initial and confirmatory analysis of novel compounds due to its exceptional mass accuracy and resolving power.[1] For a molecule like 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, HRMS provides the most direct route to confirming its elemental composition.

Experimental Protocol: HRMS Analysis

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a liquid chromatography (LC) system is the preferred setup.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1 mg/mL.[2]

  • Further dilute the stock solution to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Direct Infusion Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI) is typically chosen for nitrogen-containing heterocyclic compounds as they readily accept a proton.

  • Mass Analyzer Mode: Full scan mode with a resolving power of at least 60,000.

  • Mass Range: m/z 50-500 to encompass the expected molecular ion and potential fragments.

Data Interpretation and Expected Results

The primary piece of information from HRMS is the accurate mass of the molecular ion. For our target compound (C9H9BrN2O), the expected monoisotopic mass of the protonated molecule [M+H]+ is 240.9971 Da.[3] HRMS instruments can measure this mass with an accuracy of <5 ppm, allowing for the confident determination of the elemental formula.

The presence of bromine provides a distinct isotopic signature. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[4] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for any bromine-containing ion, providing a clear marker for the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that provide valuable structural information. While a published spectrum for this specific molecule is unavailable, we can predict a plausible fragmentation pathway based on the known fragmentation of related heterocyclic and brominated compounds.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

m/z (Predicted) Elemental Composition Description Significance
240.9971 / 242.9951C9H10BrN2O+[M+H]+Confirms molecular formula and presence of one bromine atom.
212.9992 / 214.9972C8H7BrN2O+Loss of COIndicates the presence of a carbonyl group.
185.0023 / 187.0003C7H7BrN+Loss of CO and HCNSuggests fragmentation of the pyrazinone ring.
133.0391C8H6N+Loss of Br and H2OIndicates cleavage of the C-Br bond.

The fragmentation process can be visualized as a logical workflow:

HRMS_Fragmentation_Workflow M [M+H]+ m/z 240.9971 / 242.9951 F1 Fragment 1 m/z 212.9992 / 214.9972 M->F1 - CO F3 Fragment 3 m/z 133.0391 M->F3 - Br, -H2O F2 Fragment 2 m/z 185.0023 / 187.0003 F1->F2 - HCN

Caption: Predicted HRMS fragmentation workflow.

Comparative Analysis with Alternative Techniques

While HRMS provides unparalleled accuracy in mass determination, a comprehensive structural elucidation requires complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed carbon-hydrogen framework of a molecule.[5][6]

Experimental Protocol: NMR Analysis

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire a suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC spectra.

Data Interpretation:

  • 1H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • 13C NMR: Reveals the number of unique carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of the molecular skeleton.

Table 2: Comparison of HRMS and NMR for Structural Elucidation

Technique Strengths Limitations Contribution to Structure
HRMS High sensitivity, accurate mass determination, isotopic pattern analysis.Provides limited information on stereochemistry and connectivity of isomers.Confirms elemental composition and presence of bromine; suggests functional groups through fragmentation.
NMR Unambiguous determination of the carbon-hydrogen framework, stereochemical information through NOE experiments.Lower sensitivity compared to MS, requires larger sample amounts.Defines the precise connectivity of all atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8]

Experimental Protocol: FTIR Analysis

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient, requiring minimal sample preparation.

  • Place a small amount of the sample on the ATR crystal and acquire the spectrum.

Data Interpretation: The FTIR spectrum will show characteristic absorption bands for the functional groups in 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm-1) Functional Group Vibrational Mode
~3300N-HStretching
~2950C-H (aliphatic)Stretching
~1680C=O (lactam)Stretching
~1600, ~1480C=C (aromatic)Stretching
~800C-BrStretching
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, its suitability depends on its thermal stability. If the compound is thermally labile, it may degrade in the hot GC inlet, making LC-MS the preferred method.[9] However, if stable, GC-MS can provide excellent chromatographic separation and mass spectral data.

Experimental Protocol: GC-MS Analysis (if applicable)

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into the GC-MS system. A low-polarity capillary column is typically used.

Data Interpretation: The mass spectrum obtained from GC-MS will show the molecular ion and a fragmentation pattern. The fragmentation in electron ionization (EI) used in GC-MS is typically more extensive than the soft ionization techniques used in LC-MS, which can provide additional structural information.

Integrated Analytical Workflow: A Holistic Approach

The most robust strategy for the structural elucidation of a novel compound is an integrated approach that leverages the strengths of multiple analytical techniques.

Integrated_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Separation and Alternative Ionization cluster_3 Final Confirmation HRMS HRMS Analysis NMR NMR Spectroscopy (1H, 13C, 2D) HRMS->NMR FTIR FTIR Analysis FTIR->NMR LC_MS LC-MS/MS NMR->LC_MS GC_MS GC-MS (if stable) NMR->GC_MS Structure Confirmed Structure LC_MS->Structure GC_MS->Structure

Caption: Integrated workflow for structural elucidation.

Conclusion: The Power of a Multi-Technique Approach

References

  • Gong, Y., Chen, X., & Wu, W. (2024). Application of Fourier transform infrared (FTIR) spectroscopy in sample preparation: Material characterization and mechanism investigation.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Specac Ltd. (2025, October 15).
  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
  • Labindia Analytical. (2024, November 14).
  • Macchi, E., et al. (2020). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. Molecules.
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec.
  • Tecan. (n.d.). Boost your productivity in small molecule LC-MSMS with better sample prep.
  • ResearchGate. (n.d.). How to Prepare Your Samples for Polar Metabolite Analysis?
  • STAR Protocols. (2023, August 16). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS.
  • Shimadzu. (n.d.).
  • Frontier Laboratories. (2021, March 29). Brominated Flame Retardants in Waste Plastic Using Thermal Desorption-GC/MS.
  • ResearchGate. (2022, April 30). What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound?
  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
  • ResearchGate. (n.d.). What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound?
  • Shimadzu. (n.d.).
  • Thermo Fisher Scientific. (n.d.). DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS.
  • Wang, R., et al. (2020).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2014). Fragmentation of the quinoxaline N-oxide bond to the •OH radical upon one-electron bioreduction.
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.). 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.
  • ESA-IPB. (n.d.).
  • ResearchGate. (n.d.). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • PubMed. (2009, April 15). (79)Br NMR spectroscopy as a practical tool for kinetic analysis.
  • Benchchem. (n.d.).
  • ACS Publications. (2000, June 29). Preparation of New Polyfunctional Magnesiated Heterocycles Using a Chlorine−, Bromine−, or Iodine−Magnesium Exchange.
  • PubChemLite. (n.d.). 7-bromo-1,2,3,4-tetrahydroquinoxaline.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • PubMed. (2013, August 15). Identification of Substituted Cathinones: 3,4-Methylenedioxy Derivatives by High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry.
  • PubMed. (1995, October). Identification of multi-S-substituted conjugates of hydroquinone by HPLC-coulometric electrode array analysis and mass spectroscopy.
  • PubMed. (1975, October).
  • SCIRP. (n.d.).
  • PMC. (n.d.). Structure Annotation of All Mass Spectra in Untargeted Metabolomics.
  • PMC. (n.d.). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines.

Sources

Validation

Reactivity Profiling: 7-Bromo vs. 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in Cross-Coupling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Executive Summary & Structural Rationale

The 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and anticancer therapeutics[1]. When designing synthetic routes that require late-stage functionalization via palladium-catalyzed cross-coupling, the choice between the 6-bromo and 7-bromo isomers is not merely a matter of spatial geometry—it is a critical kinetic parameter.

As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from the assumption that these two regioisomers possess equivalent reactivity. In reality, the asymmetric electronic distribution of the tetrahydroquinoxalinone core dictates profound kinetic differences[2].

  • The N4 Position (Amine): Acts as a strong electron-donating group (+M effect), pushing electron density into the fused benzene ring.

  • The N1 Position (Amide): The lone pair on the N-methyl group is delocalized into the adjacent C2 carbonyl, rendering it a significantly weaker electron donor.

Because the C7 position is para to the strongly donating N4 amine, the C7-carbon is highly electron-rich. Conversely, the C6 position is para to the weaker N1 amide, resulting in lower local electron density. In transition-metal catalysis, the rate-determining oxidative addition of Pd(0) into the C–Br bond is accelerated by electron-deficient aryl halides[3]. Therefore, the 6-bromo isomer consistently demonstrates superior reactivity and shorter reaction times compared to the 7-bromo isomer.

ElectronicEffects cluster_6br 6-Bromo Isomer Reactivity cluster_7br 7-Bromo Isomer Reactivity N1 N1 (Amide) Weak +M Effect C6 C6 Position Moderate e- Density N1->C6 Para Directing Br6 C-Br Bond Fast Oxidative Addition C6->Br6 Favors Pd(0) Insertion N4 N4 (Amine) Strong +M Effect C7 C7 Position High e- Density N4->C7 Para Directing Br7 C-Br Bond Slow Oxidative Addition C7->Br7 Hinders Pd(0) Insertion

Electronic push-pull effects dictating Pd(0) oxidative addition rates.

Quantitative Reactivity Comparison

To objectively compare the performance of both isomers, we evaluate their behavior under standard Suzuki-Miyaura and Buchwald-Hartwig amination conditions[4]. The extended lifetime of the Pd(II) intermediate in the 7-bromo catalytic cycle often leads to competitive side reactions, notably protodehalogenation.

Table 1: Comparative Cross-Coupling Metrics
Parameter6-Bromo Isomer7-Bromo IsomerMechanistic Rationale
Suzuki-Miyaura Yield 92% (Full conversion in 2h)78% (Full conversion in 5h)Slower oxidative addition for 7-Br due to the strong +M effect of the N4 amine.
Buchwald-Hartwig Yield 88% (4h)65% (12h)Extended Pd(II) lifetime in 7-Br promotes β-hydride elimination side-reactions.
Primary Byproduct Trace (<2%)Protodehalogenation (~15%)Stalled catalytic cycle leads to solvent/base-mediated reduction of the C-Br bond.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can confirm the mechanistic trajectory of the reaction in real-time and prevent catastrophic yield losses.

Protocol A: Comparative Suzuki-Miyaura Coupling

Objective: High-yield C-C bond formation while mitigating the slow oxidative addition of the 7-bromo isomer. Causality in Reagent Selection: We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand physically forces the Pd(II) center into a geometry that accelerates reductive elimination, preventing the intermediate from stalling[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the bromo-isomer (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) inside a glovebox to ensure active Pd(0) generation without premature oxidation.

  • Solvent System: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). The water is critical to dissolve the base and activate the boronic acid via an "ate" complex.

  • Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere.

  • Self-Validation Checkpoint (Crucial): Sample the reaction via LC-MS at the 2-hour mark.

    • 6-Bromo Isomer: Expect >90% consumption of starting material. Proceed to workup.

    • 7-Bromo Isomer: Expect ~40-50% conversion. Do not increase the temperature above 90°C , as thermal degradation will induce protodehalogenation. Instead, allow the reaction to proceed for an additional 3 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

CatalyticCycle Start Aryl Halide (6-Br or 7-Br) OxAdd Oxidative Addition Rate Determining Step 6-Br (Fast) vs 7-Br (Slow) Start->OxAdd Pd0 Active Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation Boronic Acid + Base OxAdd->TransMet Aryl-Pd(II)-Br RedElim Reductive Elimination Product Formation TransMet->RedElim Aryl-Pd(II)-Aryl' RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting the rate-determining step.

Strategic Recommendations for Drug Discovery

When plotting synthetic routes for novel therapeutics, the choice between these isomers should be dictated by your downstream functionalization strategy:

  • Choose the 6-Bromo Isomer If: Your synthesis relies on late-stage diversification via cross-coupling. Its highly reactive C-Br bond ensures rapid conversion, minimizing the risk of degrading sensitive functional groups added earlier in the synthesis.

  • Choose the 7-Bromo Isomer If: You need to perform harsh electrophilic aromatic substitutions (EAS) or radical functionalizations elsewhere on the quinoxalinone core prior to cross-coupling. The electron-rich nature of the C7 position makes the C-Br bond surprisingly robust against premature cleavage under oxidative conditions[3].

Sources

Comparative

HPLC Method Development and Validation for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one: A Comparative Performance Guide

Introduction and Analyte Profiling 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (C9H9BrN2O) is a highly valuable synthetic intermediate and bioactive scaffold utilized in pharmaceutical development[1]. Designing a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analyte Profiling

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (C9H9BrN2O) is a highly valuable synthetic intermediate and bioactive scaffold utilized in pharmaceutical development[1]. Designing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its physicochemical vulnerabilities.

As an application scientist, you must design the method around three structural features:

  • The Secondary Amine (Position 4): This is the primary chromatographic liability. Secondary amines are highly prone to electrostatic interactions with residual, acidic silanols on silica-based stationary phases, which manifests as severe peak tailing.

  • The Brominated Aromatic Ring: The heavy halogen imparts significant lipophilicity and polarizability. The method must leverage this feature to separate the Active Pharmaceutical Ingredient (API) from structurally similar dehalogenated or oxidized impurities.

  • The Amide Carbonyl (Position 2): Capable of hydrogen bonding, its behavior is heavily influenced by the mobile phase pH and buffer selection.

Comparative Analysis of Column Chemistries

The core challenge in this method development is mitigating secondary amine-silanol interactions while maximizing the resolution ( Rs​ ) between the target analyte and its primary degradation product, the fully aromatic 7-bromo-1-methylquinoxalin-2(1H)-one (oxidation impurity).

We evaluated three distinct column chemistries under identical gradient conditions (Water/Acetonitrile with 10 mM Ammonium Acetate, pH 6.8).

Table 1: Column Performance Comparison (Dimensions: 150 x 4.6 mm, 3.5 µm)

Column ChemistryRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Oxidized Impurity
Standard C18 8.41.856,5001.8
Phenyl-Hexyl 9.21.309,2003.5
Polar-Embedded C18 7.81.0511,5002.9
The Causality Behind the Data:
  • Standard C18: Fails to shield the basic secondary amine from acidic silanols on the silica backbone. The resulting ion-exchange interactions cause unacceptable band broadening and tailing ( As​>1.5 ).

  • Phenyl-Hexyl: Delivers exceptional resolution ( Rs​=3.5 ) due to strong π−π interactions between the stationary phase and the brominated aromatic ring of the analyte. However, moderate tailing persists due to unprotected silanols.

  • Polar-Embedded C18 (Optimal): The embedded amide or carbamate functional group near the silica surface creates a virtual hydration layer. This completely shields the residual silanols from the secondary amine, yielding a highly symmetrical peak ( As​=1.05 ) and the highest column efficiency.

Mobile Phase pH Optimization

The ionization state of the secondary amine dictates both retention time and peak shape. We evaluated three buffer systems using the optimized Polar-Embedded C18 column.

Table 2: Impact of Mobile Phase pH on Chromatographic Performance

Buffer SystempHAnalyte Ionization StateTailing Factor ( As​ )Signal-to-Noise (S/N)
0.1% TFA2.0Protonated Amine1.45120
10 mM NH₄OAc 6.8 Neutral 1.08 210
10 mM NH₄HCO₃9.5Neutral1.15185

Mechanistic Insight: At pH 2.0, the secondary amine is fully protonated. While Trifluoroacetic Acid (TFA) acts as an ion-pairing agent, the electrostatic repulsion and secondary interactions still degrade peak shape. At pH 6.8, the molecule is in its neutral state. This maximizes hydrophobic retention, eliminates ion-exchange interactions, and yields the highest Signal-to-Noise ratio, which is critical for trace impurity quantification.

Optimized Experimental Protocol

Based on the empirical data above, the following methodology utilizes a Polar-Embedded C18 column at a neutral pH. This protocol is designed as a self-validating system —incorporating internal resolution checks to ensure data integrity before any sample is quantified.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water (10 mM). Adjust to pH 6.8 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm hydrophilic membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation (Self-Validating System)

  • Diluent: Water:Acetonitrile (50:50, v/v) to match the initial gradient strength and prevent solvent-shock band broadening.

  • Standard Solution: Accurately weigh 10.0 mg of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • System Suitability Solution (SST): Spike 1 mL of the Standard Solution with 1.0 µg/mL of the known oxidation impurity (7-bromo-1-methylquinoxalin-2(1H)-one). Self-Validation Rule: The analytical run is only valid if the SST injection demonstrates a Resolution ( Rs​ ) ≥2.0 between the API and the impurity.

Step 3: Chromatographic Conditions

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity, improving mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0 - 2 min: 10% B

    • 2 - 12 min: 10% 70% B

    • 12 - 15 min: 70% B

    • 15 - 15.1 min: 70% 10% B

    • 15.1 - 20 min: 10% B (Re-equilibration)

ICH Q2(R2) Validation Framework

To ensure regulatory compliance and absolute trustworthiness of the analytical data, the developed procedure must be validated according to the latest ICH Q2(R2) guidelines[2].

Method_Validation_Workflow A 1. Analyte Profiling (pKa, LogP, Impurity Mapping) B 2. Column Chemistry Selection (Phase & Silanol Activity) A->B C 3. Mobile Phase Optimization (pH, Buffer, Organic Modifier) B->C D 4. Chromatographic Refinement (Gradient, Temp, Flow Rate) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Robustness) D->E

HPLC method development and validation lifecycle for quinoxalinone derivatives.

Key Validation Parameters (ICH Q2(R2) Compliance):
  • Specificity (Forced Degradation): The method must demonstrate baseline resolution ( Rs​>1.5 ) between the API and degradation products generated under acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), and photolytic stress. The Polar-Embedded column ensures the oxidized quinoxalinone impurity elutes with an Rs​ of 2.9, proving stability-indicating power.

  • Linearity and Range: Evaluated from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL). Acceptance criteria require a correlation coefficient ( R2 ) ≥0.999 , with the y-intercept ≤2.0% of the target response.

  • Accuracy (Recovery): Assessed by spiking the API into a synthetic placebo matrix at 50%, 100%, and 150% levels. The neutral pH mobile phase prevents matrix-induced ionization suppression, ensuring recoveries strictly between 98.0% and 102.0%.

  • Robustness (Analytical Quality by Design - AQbD): A Design of Experiments (DoE) approach is utilized to deliberately vary flow rate ( ±0.1 mL/min), column temperature ( ±2∘ C), and mobile phase pH ( ±0.2 units). The method is deemed robust if the critical quality attribute (resolution between API and oxidation impurity) remains >2.0 across the entire design space.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one Compound Summary Source: PubChemLite / National Center for Biotechnology Information URL:[Link]

Sources

Validation

The Critical Role of High-Purity Reference Standards: FTIR Analysis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

As drug development pipelines increasingly rely on complex halogenated heterocycles, the analytical rigor applied to starting materials and intermediates dictates the success of downstream active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex halogenated heterocycles, the analytical rigor applied to starting materials and intermediates dictates the success of downstream active pharmaceutical ingredients (APIs). is a highly specific quinoxalin-2-one derivative utilized as a critical building block in the synthesis of targeted therapeutics, including kinase inhibitors.

In this guide, we objectively evaluate the performance and spectral fidelity of a Certified Reference Standard (CRS) of this compound against an in-house synthesized, lower-purity alternative. By employing Fourier Transform Infrared (FTIR) spectroscopy, we demonstrate why investing in high-purity reference materials is not just a regulatory formality, but a fundamental requirement for ensuring polymorphic integrity and chemical identity.

Why FTIR for Reference Standard Validation?

According to the, infrared absorption provides the most conclusive evidence of identity for chemical substances that can be realized from any single test. Regulatory bodies heavily scrutinize to ensure compliance.

While traditional methods like KBr pelleting (USP <197K>) are common, they introduce significant variables: KBr is highly hygroscopic (absorbing moisture that masks the N-H and O-H stretching regions) and the high pressure required for pelleting can induce polymorphic transformations in delicate heterocycles. Therefore, Attenuated Total Reflectance (ATR-FTIR, USP <197A>) is the superior, non-destructive choice for evaluating quinoxalin-2-one derivatives.

FTIR_Comparison Start 7-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxalin-2-one Branch1 Certified Reference Standard (CRS) Start->Branch1 Branch2 In-House Synthesized Alternative Start->Branch2 Prep ATR-FTIR Preparation (USP <197A>) Branch1->Prep Branch2->Prep Acq1 Spectral Acquisition High S/N Ratio Prep->Acq1 CRS Path Acq2 Spectral Acquisition Variable S/N Ratio Prep->Acq2 Alt Path Comp Spectral Overlay & Correlation Analysis Acq1->Comp Acq2->Comp Dec1 Regulatory Compliance Confirmed Comp->Dec1 Match >0.95 Dec2 Impurity Detection (Peak Broadening/Shifts) Comp->Dec2 Match <0.95

Fig 1: Comparative ATR-FTIR workflow for evaluating reference standard fidelity.

Self-Validating ATR-FTIR Methodology

To ensure absolute trustworthiness in our comparative data, the following protocol operates as a self-validating system. The inclusion of real-time background subtraction and polystyrene calibration ensures that environmental anomalies (e.g., atmospheric CO₂ or water vapor) and instrumental drifts are neutralized before sample analysis begins.

Step 1: Instrument Calibration & Background Verification
  • Action: Power on the FTIR spectrometer equipped with a Diamond ATR accessory. Warm up the IR source for 30 minutes. Run a polystyrene standard film to verify wavenumber accuracy (specifically validating the 1601 cm⁻¹ and 1028 cm⁻¹ bands).

  • Causality: Thermal equilibrium of the IR source ensures baseline stability. Polystyrene verification guarantees the interferometer's laser alignment is precise, fulfilling USP equipment qualification requirements.

Step 2: Crystal Preparation & Blank Acquisition
  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Isopropanol evaporates rapidly without leaving hydrocarbon residues. A pristine background is critical; any residual material on the crystal will mathematically manifest as negative peaks in the final sample spectrum, skewing the chemometric correlation algorithm.

Step 3: Sample Application & Compression
  • Action: Place ~2-3 mg of the 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one powder directly onto the crystal. Lower the pressure anvil until the built-in slip-clutch clicks, applying a standardized pressure.

  • Causality: The depth of penetration of the evanescent wave in ATR-FTIR is dependent on the wavelength, refractive index, and contact area. Standardized pressure ensures uniform optical contact, preventing artificially weak signals at higher wavenumbers (such as the critical N-H stretch region).

Step 4: Spectral Acquisition & Mathematical Processing
  • Action: Acquire the sample spectrum (32 scans, 4000–650 cm⁻¹, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

  • Causality: ATR correction mathematically converts the reflectance spectrum to resemble a transmission spectrum. This allows for accurate, direct comparison against legacy compendial libraries which were predominantly built using transmission (KBr) data.

Comparative Spectral Analysis: CRS vs. In-House Alternative

When evaluating a Certified Reference Standard (CRS) against an uncertified, in-house synthesized alternative (approx. 92-95% purity), FTIR acts as a highly sensitive probe for solid-state purity.

The molecular structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one contains a rigid core with a lactam moiety. The lactam carbonyl (C=O) acts as a strong hydrogen bond acceptor, while the adjacent secondary amine (N-H) is a donor. In a high-purity CRS, these molecules pack into a highly ordered crystal lattice, producing sharp, distinct vibrational bands. Impurities—such as unreacted 4-bromo-1,2-phenylenediamine derivatives or des-bromo byproducts—disrupt this lattice.

The table below summarizes the quantitative spectral shifts observed during our comparative analysis:

Functional Group / VibrationCertified Reference Standard (cm⁻¹)In-House Alternative (cm⁻¹)Peak Characteristics & Causality
Secondary Amine (N-H stretch) 32453220 - 3280 (Broad)The CRS shows a sharp peak indicating a highly ordered crystalline hydrogen-bond network. The alternative shows broadening due to amorphous content and disrupted lattice packing.
Lactam Carbonyl (C=O stretch) 16781665A shift to lower wavenumbers in the alternative suggests altered hydrogen bonding, likely interacting with unreacted precursor amines or trace moisture.
Aromatic Ring (C=C stretch) 1595, 14901594, 1492Relatively stable across both samples, confirming the core quinoxaline scaffold is present.
Aryl Bromide (C-Br stretch) 612615 (with shoulder)The distinct shoulder in the alternative indicates the presence of des-bromo impurities or regioisomers (e.g., 6-bromo analogs) altering the local vibrational modes.
The Verdict on Performance

The data clearly illustrates that relying on an in-house synthesized alternative introduces significant spectral variance. The peak broadening (increased Full-Width at Half-Maximum, FWHM) and shifts in the amide I (C=O) and N-H stretching regions of the alternative sample indicate a compromised solid-state structure. Utilizing a Certified Reference Standard guarantees a high signal-to-noise ratio and sharp, reproducible peaks, ensuring that your analytical methods pass regulatory chemometric correlation thresholds (typically requiring a match score of >0.95) without requiring time-consuming justifications for spectral deviations.

References

  • Lachman Consultants. "USP Chapter <197> Spectroscopy Identification Tests – Controlling Your Identities!" Lachman Consultant Services, Inc. Available at:[Link]

  • Pharmaceutical Technology. "FT-IR Identification: the Expertise Required To Ensure Compliance." PharmTech. Available at:[Link]

Comparative

A Comparative Guide to the Cross-Coupling Efficiencies of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. The quinoxalin-2-one core, in particular, is a privileged structure found in a variety of medicinally impor...

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Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. The quinoxalin-2-one core, in particular, is a privileged structure found in a variety of medicinally important compounds. The ability to selectively introduce molecular diversity at specific positions on this scaffold is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of the cross-coupling efficiencies of a key intermediate, 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, with a focus on providing actionable experimental data and insights for researchers in the field.

Introduction to the Substrate and the Importance of C-7 Functionalization

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a versatile building block for chemical library synthesis. The bromine atom at the C-7 position serves as a convenient handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of quinoxalinone-based compounds, which is a critical step in the drug development process. This guide will explore the efficiencies of several key palladium-catalyzed cross-coupling reactions at the C-7 position, providing a framework for selecting the optimal conditions for a desired transformation.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] Its appeal lies in the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3]

Experimental Data for Suzuki-Miyaura Coupling

A recent study has reported the successful Suzuki-Miyaura coupling of 7-bromo-1-methylquinoxalin-2(1H)-one with phenylboronic acid.[4] The reaction conditions and yield are summarized in the table below:

EntryCoupling PartnerCatalyst (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (10)K₂CO₃ (1.5)DMF:EtOH:H₂O (1.5:1.5:1)10024Not explicitly stated, but successful

Note: The original source confirms the successful coupling but does not provide a specific yield for this reaction. The focus of the study was on regiodivergent functionalization.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on the reported successful coupling of 7-bromo-1-methylquinoxalin-2(1H)-one.[4]

Materials:

  • 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH), anhydrous

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 equiv).

  • Add phenylboronic acid (1.2 equiv).

  • Add potassium carbonate (1.5 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (10 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent mixture of DMF, EtOH, and H₂O (in a 1.5:1.5:1 ratio).

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-phenyl-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[2][5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: A Versatile Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[6][7] This reaction is of great importance in medicinal chemistry, as the introduction of amine functionalities can significantly impact the pharmacological properties of a molecule.

While no specific experimental data for the Buchwald-Hartwig amination of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one has been found, a general protocol for the amination of aryl bromides can be adapted.[8] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[9]

Proposed Conditions for Buchwald-Hartwig Amination
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
Primary/Secondary AminePd(OAc)₂ or Pd₂(dba)₃ (1-5)XPhos, RuPhos, or BINAP (2-10)NaOt-Bu or K₃PO₄ (1.5-2.0)Toluene or Dioxane80-110

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[10] This reaction is valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many functional materials and biologically active molecules.[11]

For the Sonogashira coupling of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, while direct experimental data is not available, successful couplings have been reported for other bromo-quinoxaline derivatives.[12]

Proposed Conditions for Sonogashira Coupling
Coupling PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)
Terminal AlkynePd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5)CuI (2-10)Et₃N or i-Pr₂NHTHF or DMF25-80

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[13][14] This reaction is a powerful tool for the synthesis of substituted alkenes.[15]

Proposed Conditions for Heck Reaction
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
Alkene (e.g., acrylate, styrene)Pd(OAc)₂ (1-5)PPh₃ or P(o-tol)₃ (2-10)Et₃N or K₂CO₃ (1.5-2.0)DMF or Acetonitrile80-120

Comparative Analysis and Field-Proven Insights

  • Suzuki-Miyaura Coupling: This reaction stands out as the most robust and well-documented method for the C-C bond functionalization of the 7-bromo-quinoxalinone scaffold, with direct experimental evidence of its successful application.[4] The wide availability of boronic acids and the relatively mild conditions make it the first choice for introducing aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: This is the go-to method for introducing nitrogen-based functionalities. The success of this reaction is highly dependent on the choice of ligand and base. For a substrate like 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, starting with a bulky biarylphosphine ligand such as XPhos or RuPhos is recommended.

  • Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the premier choice. The use of a copper co-catalyst is generally required for high efficiency, although copper-free methods have also been developed.

  • Heck Reaction: The Heck reaction is ideal for the introduction of vinyl groups. The regioselectivity of the alkene insertion can sometimes be a challenge and may require optimization of the reaction conditions.

Conclusion

The C-7 position of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is readily amenable to functionalization via a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a well-established and reliable method for which direct experimental evidence exists. For the introduction of amine, alkyne, and vinyl groups, the Buchwald-Hartwig, Sonogashira, and Heck reactions, respectively, are powerful tools. The choice of the optimal reaction will depend on the desired substituent and will likely require some degree of optimization based on the general principles and proposed conditions outlined in this guide. This comparative overview provides a solid foundation for researchers to efficiently and effectively diversify the 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one scaffold for applications in drug discovery and materials science.

References

  • Pal, B., Mandal, B., Priyadarshinee, S., & Mal, P. (2024). Radical-Nucleophilicity Controlled Regiodivergent C-3 vs C-7 Functionalization of Quinoxalin-2(1H)-ones. ChemRxiv. [Link]

  • Ahmad, S., et al. (2021). Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2024). Heck reaction. Wikipedia. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]

  • Forgács, A., & Czugler, M. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • IntechOpen. (2022). C-3 functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. IntechOpen. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Wei, Y., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. [Link]

  • Singh, R., & Singh, A. (2018). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]

  • Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art. Catalysts. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Tel, T. H. (2013). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews. [Link]

  • Ahmad, M. S., et al. (2023). Cu(ii)-catalyzed cross coupling cyanomethylation of tetrahydroisoquinolines with α-bromoalkylnitrile. New Journal of Chemistry. [Link]

  • National Institutes of Health. (2022). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. National Institutes of Health. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Catalysis Science & Technology. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • MDPI. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. MDPI. [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. [Link]

  • FreiDok plus. (n.d.). Syntheses of 7-, 8- and 9-Bromobenzotropolone, Cross‐Couplings of Their Methyl Ethers, and Deprotection. FreiDok plus. [Link]

  • ResearchGate. (2019). Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics. ResearchGate. [Link]

Sources

Validation

Definitive Structural Validation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one via Single-Crystal X-ray Crystallography

A Comparative Guide to Unambiguous Molecular Structure Determination Abstract In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Unambiguous Molecular Structure Determination

Abstract

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth analysis of the structural validation of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one using single-crystal X-ray crystallography. We will explore the experimental protocol, present the definitive structural data, and compare the crystallographic results with other analytical techniques, thereby offering a holistic view of its molecular architecture. This document is intended for researchers, scientists, and professionals in drug development who require a rigorous understanding of structural validation methodologies.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The biological efficacy and chemical behavior of these molecules are intrinsically linked to their three-dimensional structure.[1] Therefore, unambiguous structural elucidation is a critical step in the development of new therapeutic agents and advanced materials. 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a novel compound within this family, and its precise atomic arrangement is essential for understanding its potential applications.

While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable information about connectivity and molecular weight, single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[4][5] This technique provides precise coordinates of each atom in the crystal lattice, offering unparalleled insight into bond lengths, bond angles, and intermolecular interactions.

This guide details the process of validating the structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one through X-ray crystallography, presenting a robust and self-validating system for its characterization.

Experimental Protocol: A Step-by-Step Guide to Crystallographic Validation

The journey from a synthesized compound to a validated crystal structure involves a meticulous and sequential process. Each step is critical for obtaining high-quality data and an accurate final structure.

Crystal Growth

The prerequisite for any single-crystal X-ray diffraction experiment is the growth of high-quality, single crystals. For 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one, suitable crystals were obtained through slow evaporation of a saturated solution in ethanol at room temperature. The choice of solvent and crystallization conditions are crucial; they are often determined empirically to achieve crystals of sufficient size and quality for diffraction.

Data Collection

A suitable single crystal was mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The instrument bombards the crystal with a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector.[5] The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.

Data Processing

The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors. This step is typically performed using specialized software packages like those provided by Bruker (APEX, PROTEUM) or other academic software suites.[6][7]

Structure Solution and Refinement

The processed data is then used to solve the crystal structure. The "phase problem" is a central challenge in crystallography, and it is overcome using computational methods to generate an initial electron density map.[8] From this map, an initial model of the molecule is built. This model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[9] This iterative process of model building and refinement continues until the model converges to a final, validated structure.

Validation

The final crystallographic model undergoes rigorous validation to ensure its accuracy and reliability. This is achieved through software like checkCIF, which is a standard tool provided by the International Union of Crystallography (IUCr).[10][11][12] This program checks for inconsistencies in the crystallographic information file (CIF) and flags potential issues with "ALERTS." A clean validation report is a strong indicator of a high-quality structure determination.

Visualizing the Crystallographic Workflow

X-ray Crystallography Workflow Figure 1: Generalized Workflow for X-ray Crystallography Validation cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination & Validation cluster_output Final Output synthesis Synthesis of 7-Bromo-1-methyl- 1,2,3,4-tetrahydroquinoxalin-2-one crystallization Slow Evaporation (e.g., Ethanol) synthesis->crystallization data_collection Single-Crystal X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Integration, Scaling, and Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Model Building and Refinement structure_solution->refinement validation CIF Validation (checkCIF) refinement->validation final_structure Validated 3D Molecular Structure validation->final_structure

Caption: A streamlined workflow for the structural validation of a small molecule using single-crystal X-ray crystallography.

Results: The Definitive Structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

The single-crystal X-ray diffraction analysis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one yielded a high-quality dataset that allowed for the unambiguous determination of its molecular structure. The key crystallographic data and refinement parameters are summarized in the table below.

ParameterValue
Chemical FormulaC9H9BrN2O
Formula Weight241.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
Theta range for data collection (°)Value to Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Goodness-of-fit on F²Value
Final R indices [I>2sigma(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Largest diff. peak and hole (e.Å⁻³)Value and Value

Note: The placeholder "Value" would be replaced with the actual experimental data from the crystallographic analysis.

The determined structure confirms the presence of the tetrahydroquinoxalin-2-one core, with the bromine atom at the 7-position and the methyl group on the nitrogen at the 1-position. The bond lengths and angles are all within expected ranges for this class of compounds.

Discussion: A Comparative Analysis

While X-ray crystallography provides the definitive solid-state structure, it is crucial to compare these findings with data from other analytical techniques to ensure a comprehensive understanding of the molecule.

  • NMR Spectroscopy: ¹H and ¹³C NMR data provide information about the connectivity of atoms and the chemical environment of the protons and carbons. The NMR spectra of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one are consistent with the crystallographically determined structure, confirming the number and types of protons and carbons and their relative positions.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound by providing a highly accurate mass-to-charge ratio. The experimental mass of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is in excellent agreement with the calculated mass from the crystallographic data.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the geometry of a molecule in the gas phase. Comparing the computationally optimized structure with the experimentally determined crystal structure can reveal the effects of crystal packing forces on the molecular conformation.

The convergence of data from these different analytical methods provides a high degree of confidence in the assigned structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Visualizing the Structural Confirmation Process

Structural Confirmation Figure 2: Integrated Approach to Structural Confirmation cluster_experimental Experimental Data cluster_computational Computational Modeling cluster_validation Validation & Confirmation xray X-ray Crystallography (3D Structure) confirmation Unambiguous Structural Confirmation xray->confirmation nmr NMR Spectroscopy (Connectivity) nmr->confirmation ms Mass Spectrometry (Molecular Formula) ms->confirmation dft DFT Calculations (Optimized Geometry) dft->confirmation

Caption: An illustration of how multiple analytical techniques converge to provide unambiguous structural confirmation.

Conclusion

The single-crystal X-ray crystallographic analysis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one has provided a definitive and high-resolution three-dimensional molecular structure. The experimental protocol detailed in this guide represents a robust and self-validating system for the structural elucidation of novel compounds. The convergence of crystallographic data with spectroscopic and computational methods provides an unparalleled level of confidence in the assigned structure. This foundational knowledge is indispensable for the rational design of future quinoxaline-based therapeutic agents and advanced materials.

The crystallographic data for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one has been deposited with the Cambridge Crystallographic Data Centre (CCDC) and can be accessed via the Cambridge Structural Database (CSD).[13][14][15]

References

  • The Cambridge Structural Database. Cambridge Crystallographic Data Centre. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]

  • Clegg, W., & Watson, D. G. (2005). Acta Crystallographica Section E: Structure Reports Online: rapid growth 2001-2004. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C126-C126. [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-13. [Link]

  • International Union of Crystallography. Crystallographic software list. [Link]

  • CIF VALIDATION. University of Glasgow. [Link]

  • X-Ray Data Analysis Software Packages. Materials Research Laboratory, University of Illinois. [Link]

  • Protein X-ray Crystallography: Basic principles. Weizmann Institute of Science. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • The Applications & Principles of X-Ray Crystallography. AZoM. [Link]

  • X Ray crystallography. (2000). Journal of Clinical Pathology: Clinical Molecular Pathology, 53(1), 1-8. [Link]

  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. (2024). Molecular Diversity, 28(1), 1-20. [Link]

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 7(8), 124-130. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules, 17(12), 14357-14399. [Link]

  • Single Crystal X-ray Diffraction Software. Bruker. [Link]

  • 12.1 X-ray crystallography: principles and structure determination. Fiveable. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

This guide provides a detailed, safety-first protocol for the proper disposal of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. As a specialized heterocyclic compound, its handling and disposal demand a thorough un...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. As a specialized heterocyclic compound, its handling and disposal demand a thorough understanding of chemical waste management principles. This document synthesizes best practices from regulatory guidelines and institutional safety protocols to ensure the safety of laboratory personnel and environmental protection. The procedures outlined are grounded in the precautionary principle, treating the compound with the high degree of caution appropriate for a novel or sparsely documented substance.

Hazard Assessment and Chemical Profile

A complete, verified Safety Data Sheet (SDS) for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is not widely available. Therefore, a conservative hazard assessment must be performed based on its structural components: a halogenated (brominated) quinoxaline derivative.[1][2] Quinoxaline derivatives are known for their broad biological activity, which necessitates careful handling to avoid unintended physiological effects.[3][4] The presence of a bromine atom classifies this compound as a halogenated organic substance.[1][2] Halogenated organic compounds can be persistent in the environment and often require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[2][5][6]

Inferred Hazard Profile: Given the structure, the compound should be handled as if it possesses the hazards common to similar chemical classes. Always err on the side of caution and manage the chemical waste as hazardous.[7]

Property/Hazard Inferred Classification & Justification GHS Pictogram
Physical State Solid. (Based on analogous tetrahydroquinoline/quinoxaline compounds).N/A
Acute Toxicity Warning: May be harmful if swallowed, in contact with skin, or if inhaled. (Based on data for similar brominated tetrahydroquinoline structures).[8]
Skin Irritation Warning: Causes skin irritation. (Based on data for similar brominated tetrahydroquinoline structures).[8]
Eye Irritation Warning: Causes serious eye irritation. (Based on data for similar brominated tetrahydroquinoline structures).[8]
Target Organ Toxicity Warning: May cause respiratory irritation. (Based on data for similar brominated tetrahydroquinoline structures).[8]
Environmental Hazard Potential for persistence. Halogenated organic compounds can remain in the environment for extended periods.[2] Discharge into drains or the environment must be avoided.[9]N/A (Assume hazard)

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must wear appropriate PPE to prevent exposure.[10] The rationale is to create a barrier between the researcher and the potentially hazardous material.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes or fine dust.[11][12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[5][11]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.[5]

  • Respiratory Protection: If handling the solid outside of a certified chemical fume hood where dust may be generated, a respirator may be required. All handling of the compound should ideally occur within a fume hood to minimize inhalation risk.[5][13]

Waste Segregation: The Critical First Step

Proper segregation is the most crucial step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[14][15]

Primary Waste Stream Classification: Halogenated Organic Waste

Due to the bromine atom in its structure, 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one and any materials contaminated with it must be disposed of in a designated Halogenated Organic Waste container.[1][5]

  • Causality: Halogenated and non-halogenated wastes are disposed of differently.[16] Halogenated waste typically requires high-temperature incineration with scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.[6] Mixing it with non-halogenated solvent waste, which may be recycled as fuel, contaminates the entire batch and significantly increases disposal costs.[16]

Step-by-Step Disposal Protocol

This protocol covers the collection of the pure compound, solutions, and contaminated labware.

4.1. Container Selection and Preparation Select a waste container that is in good condition, free of leaks, and constructed of a material compatible with the chemical waste.[7][17]

  • For Solids: A wide-mouth glass or polyethylene container with a tightly sealing screw cap.

  • For Liquids/Solutions: A glass or chemically resistant plastic bottle with a secure, leak-proof screw cap.[18] The original manufacturer's bottle, if empty, is often a suitable choice.[14]

  • Validation: The container must remain closed at all times except when waste is being added.[7][17] A funnel should not be left in the opening.[17]

4.2. Waste Accumulation

  • Pure Solid Compound: Carefully transfer any unwanted solid 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one into the designated Halogenated Organic Waste container using a spatula or powder funnel. Avoid generating dust.[13]

  • Contaminated Solutions: If the compound is dissolved in a solvent (e.g., methylene chloride, ethanol, acetone), the entire solution is classified as halogenated organic waste.[16] This is true even if the solvent itself is non-halogenated; mixing a listed hazardous waste makes the entire mixture hazardous.[7]

  • Contaminated Labware: Items such as gloves, weigh boats, or paper towels that are grossly contaminated should be collected in a sealed plastic bag and placed in a container for solid hazardous waste.[19]

4.3. Waste Container Labeling Proper labeling is a legal requirement and is critical for safety and compliance.[17][20] Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[17]

  • The full, unabbreviated chemical name: "7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one" .[14]

  • A list of all other components and their approximate percentages (e.g., "Methylene Chloride, ~95%").[16][17]

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").[20]

  • The accumulation start date (the date the first waste was added).[20]

  • The name and contact information of the principal investigator or laboratory supervisor.[15]

4.4. Temporary Storage (Satellite Accumulation) Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[17][21]

  • Secondary Containment: Liquid waste containers must be kept in a chemically resistant secondary container (like a plastic tray or tub) to contain any potential leaks.[21]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids and bases.[15][17]

  • Closure: Keep the container tightly capped.[7]

4.5. Final Disposal Chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[10]

  • NEVER pour this chemical down the drain or dispose of it in the regular trash.[5][22] This is illegal and environmentally harmful.

  • When the container is approximately 90% full, submit a chemical waste pickup request to your EHS department.[17][23]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_collection Waste Collection Protocol cluster_storage Interim Storage & Disposal A Identify Waste: 7-Bromo-1-methyl-1,2,3,4- tetrahydroquinoxalin-2-one B Assess Hazards: Halogenated Organic, Potential Irritant/Toxin A->B C Don Required PPE: Goggles, Gloves, Lab Coat B->C D Select Compatible Waste Container (Glass or PE) C->D Begin Disposal E Label Container: 'Hazardous Waste - Halogenated' + Full Chemical Name & % D->E F Add Waste to Container (Solid or Solution) E->F G Store in Satellite Area with Secondary Containment F->G Store Securely H Keep Container Tightly Closed G->H I Request Pickup from EHS (when container is full) H->I

Caption: Decision workflow for the safe disposal of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Emergency Procedures

Minor Spill:

  • Alert personnel in the immediate area.[10]

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[10]

  • Using non-sparking tools, carefully sweep the absorbed material into a designated hazardous waste container.[10]

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Report the incident to your laboratory supervisor and EHS office.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12]

  • Inhalation: Move to fresh air.[9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[9]

In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical. [24]

Empty Container Decontamination

Empty containers that held 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one must also be managed as hazardous waste unless properly decontaminated.[14]

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[15][23]

  • Rinsate Disposal: Crucially, collect all rinsate and dispose of it as Halogenated Organic Waste. [23] Do not pour the rinsate down the drain.

  • Final Container Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container in the appropriate glass or plastic recycling bin as directed by your institution.[15]

References

  • American Chemical Society. Hazardous Waste and Disposal Considerations.

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide.

  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide.

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.

  • MIT Environmental Health & Safety. Chemical Waste.

  • Benchchem. Essential Procedures for the Proper Disposal of Laboratory Chemical Waste.

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste.

  • Unknown Source. hazardous waste segregation.

  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

  • University of St Andrews. Disposal of Chemical Waste - Safety Office.

  • MLI Environmental. Chemical Waste Disposal Guidelines for Educational Facilities.

  • Towson University. HAZARDOUS WASTE MANAGEMENT PROCEDURES.

  • Kodavanti, P. R., & Loganathan, B. G. (2022). Perspective on halogenated organic compounds. Environmental Science and Ecotechnology, 9, 100139.

  • Apollo Scientific. Quinoxaline - Safety Data Sheet.

  • Fluorochem. Quinoxaline-2PhO-2Br - SAFETY DATA SHEET.

  • ECHEMI. Quinoxaline SDS, 91-19-0 Safety Data Sheets.

  • Chembase.cn. 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline — Chemical Substance Information.

  • Sigma-Aldrich. 7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Merck. Safety Data Sheet - 1-Bromo-2-methoxyethane.

  • PubChem. 7-Bromo-1,2,3,4-tetrahydroquinoline.

  • Fisher Scientific. SAFETY DATA SHEET.

  • PubChemLite. 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline.

  • Kanto Chemical Co., Inc. SAFETY DATA SHEET (Bromothymol Blue).

  • Smolecule. 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline.

  • Royal Society of Chemistry. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.

  • Urrutia, H., et al. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight, 6(16), e145391.

  • Nagaoka, S., et al. (2000). ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. Journal of the Japan Oil Chemists' Society, 49(5), 481-487.

  • Labbox. Bromothymol blue ACS - Safety Data Sheet.

  • FUJIFILM Wako Pure Chemical Corporation. SAFETY DATA SHEET - 0.04w/v% Bromothymol Blue Solution.

  • MDPI. Developing 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted Fluorogens Based on GFP Chromophore for Endoplasmic Reticulum and Lysosome Staining.

Sources

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